molecular formula C30H20N2O B12330300 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-

9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-

Cat. No.: B12330300
M. Wt: 424.5 g/mol
InChI Key: PCYSYBYVJBUBAS-UHFFFAOYSA-N
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Description

9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- is a useful research compound. Its molecular formula is C30H20N2O and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H20N2O

Molecular Weight

424.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-9-phenylcarbazol-2-amine

InChI

InChI=1S/C30H20N2O/c1-2-8-22(9-3-1)32-27-12-6-4-10-23(27)24-16-14-20(18-28(24)32)31-21-15-17-26-25-11-5-7-13-29(25)33-30(26)19-21/h1-19,31H

InChI Key

PCYSYBYVJBUBAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC6=C(C=C5)C7=CC=CC=C7O6

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(3-dibenzofuranyl)-9-phenyl-9H-Carbazol-2-amine

Executive Summary & Molecular Architecture

Compound Identity:

  • IUPAC Name: N-(dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine[1][2]

  • CAS Number: 2410401-58-8[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2][5][6]
  • Molecular Weight: 424.50 g/mol [2][5][6]

  • Primary Application: Critical intermediate for Hole Transport Materials (HTM) and Host Materials in High-Efficiency OLEDs (Phosphorescent/TADF).[2][5][6]

N-(3-dibenzofuranyl)-9-phenyl-9H-Carbazol-2-amine represents a class of "hybrid" scaffold intermediates.[2] It fuses the high hole mobility of carbazole with the high triplet energy (


) and electrochemical stability of dibenzofuran .[2][5][6] As a secondary amine, it serves as a high-value precursor for synthesizing tertiary amine HTMs; however, its intrinsic physicochemical properties dictate the performance ceiling of the final optoelectronic device.[2][5][6]

This guide details the structural validation, synthesis logic, and physicochemical characterization protocols required to qualify this material for semiconductor-grade applications.[2][5][6]

Synthesis & Structural Logic

The synthesis of this molecule requires precision C-N cross-coupling to ensure regioselectivity at the 2-position of the carbazole and the 3-position of the dibenzofuran, avoiding unwanted isomers that degrade charge transport.[2][5]

Synthetic Pathway (Buchwald-Hartwig Amination)

The most robust route involves the palladium-catalyzed amination of 2-bromo-9-phenylcarbazole with 3-aminodibenzofuran (or the inverse halide/amine pair).[2]

Reaction Logic:

  • Catalyst (Pd(dba)

    
     + P(t-Bu)
    
    
    
    ):
    Selected for high activity towards sterically hindered aryl halides.[2][5][6]
  • Base (NaOtBu): Strong enough to deprotonate the amine but bulky enough to minimize nucleophilic attack on the catalyst.[2][5][6]

  • Solvent (Toluene/Xylene): Non-polar aromatic solvents promote the stability of the active Pd(0) species.[2][5][6]

SynthesisWorkflow Start1 2-Bromo-9-phenylcarbazole (Electrophile) Catalyst Catalyst System: Pd(dba)2 + P(t-Bu)3 NaOtBu, Toluene, 110°C Start1->Catalyst Start2 3-Aminodibenzofuran (Nucleophile) Start2->Catalyst Intermediate Pd-Amine Complex (Oxidative Addition/Reductive Elimination) Catalyst->Intermediate Coupling Product Crude Product (Secondary Amine) Intermediate->Product Yield ~85% Purification Purification: 1. Silica Gel Column 2. Recrystallization (Toluene/Ethanol) Product->Purification Final Target: N-(3-dibenzofuranyl)- 9-phenyl-9H-Carbazol-2-amine (>99.5% HPLC) Purification->Final

Figure 1: Synthetic workflow for the selective production of the target secondary amine.

Physicochemical Characterization

For OLED applications, purity and thermal stability are paramount.[2][5][6] The following parameters define the material's suitability.

Thermal Properties

The material must withstand vacuum sublimation temperatures (>300°C) without decomposition.[2][5][6]

PropertySymbolTypical Value (Class Range)Significance
Glass Transition Temp

110°C – 130°CDetermines morphological stability of thin films.[2][5] High

prevents crystallization.[2][5][6]
Melting Point

220°C – 250°CSharp

indicates high crystalline purity.[2][6]
Decomposition Temp

> 380°C (5% weight loss)Critical for survival during vacuum thermal evaporation (VTE).[2][5][6]
Optoelectronic Properties

Although primarily an intermediate, the electronic levels of the core scaffold determine the final HTM's energy alignment.[2][5][6]

  • HOMO Level: -5.3 to -5.5 eV .[2][5] (Measured via CV). Deep enough to ensure oxidative stability but shallow enough to inject holes from the anode (ITO/HIL).[2][5][6]

  • Triplet Energy (

    
    ): > 2.6 eV .[2][5][6] The dibenzofuran moiety boosts 
    
    
    
    , ensuring the material does not quench green or red phosphorescent emitters.[2][5][6]

Detailed Experimental Protocols

Protocol A: Structural Validation (NMR & MS)

Objective: Confirm regioselectivity and absence of unreacted halides.[2][5][6]

  • Sample Prep: Dissolve 10 mg of purified product in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • ¹H NMR (500 MHz):

    • Look for the diagnostic N-H singlet (broad) around 8.5–9.0 ppm (if in DMSO).[2][5][6]

    • Verify the Carbazole C1/C8 protons (doublets) and Dibenzofuran aromatic peaks .[2][5][6]

    • Pass Criteria: Integral ratio of aromatic protons to N-H proton must be exactly 19:1.[2][5][6]

  • Mass Spectrometry (MALDI-TOF):

    • Matrix: Dithranol or DCTB.[2][5][6]

    • Target Peak: [M]+ = 424.5 m/z.[2][5][6]

    • Fail Criteria: Presence of [M-Br]+ peaks indicating dehalogenation without coupling.[2][5][6]

Protocol B: Thermal Stability Assessment (TGA/DSC)

Objective: Determine processing window for vacuum evaporation.[2][5][6]

  • TGA (Thermogravimetric Analysis):

    • Instrument: TA Instruments Q500 or equivalent.

    • Method: Ramp 10°C/min from 25°C to 600°C under N

      
       flow (50 mL/min).
      
    • Data Point: Record

      
       (temperature at 5% mass loss).
      
  • DSC (Differential Scanning Calorimetry):

    • Method: Heat-Cool-Heat cycle (-50°C to 300°C).[2][5]

    • Cycle 1: Erase thermal history.[2][5][6]

    • Cycle 2: Record

      
       (inflection point) and 
      
      
      
      (endothermic peak).[2][5][6]
Protocol C: Electrochemical Analysis (Cyclic Voltammetry)

Objective: Estimate HOMO/LUMO levels.[2][5][6]

  • Setup: Three-electrode cell (Working: Glassy Carbon, Counter: Pt wire, Ref: Ag/AgNO

    
    ).
    
  • Electrolyte: 0.1 M TBAPF

    
     in Dichloromethane (DCM).
    
  • Procedure:

    • Purge with Argon for 10 mins.[2][5][6]

    • Scan rate: 100 mV/s.[2][5][6]

    • Calibrate against Ferrocene/Ferrocenium (Fc/Fc

      
      ) internal standard.[2][5][6]
      
  • Calculation:

Characterization Logic Flow

The following diagram illustrates the decision matrix for qualifying a batch of this material for device fabrication.

QC_Workflow Batch Synthesized Batch (Crude) HPLC HPLC Purity Check (>99.5%?) Batch->HPLC Recryst Recrystallization (Toluene/Hexane) HPLC->Recryst No (<99%) Sublimation Vacuum Sublimation (10^-6 Torr, 280°C) HPLC->Sublimation Yes (>99%) Recryst->HPLC Thermal Thermal Analysis (TGA/DSC) Sublimation->Thermal Device OLED Device Fabrication (HTL Layer) Thermal->Device If Tg > 110°C

Figure 2: Quality Control (QC) decision matrix for OLED material qualification.

References

  • PubChem. "9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole (Isomer/Analog Data)." National Library of Medicine.[2][5][6] Accessed March 3, 2026.[2][5][6] [Link][2][5][6]

Sources

Spectroscopic Blueprint of a Key OLED Material: A Technical Guide to 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with tailored photophysical properties are paramount. Among these, 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole stands out as a molecule of significant interest, particularly for its application in Organic Light-Emitting Diodes (OLEDs). Its architecture, which combines the electron-donating carbazole moiety with the electron-accepting dibenzofuran unit through a phenyl bridge, imparts desirable bipolar charge transport characteristics. A thorough understanding of the structural and electronic properties of this compound is crucial for optimizing its performance in electronic devices. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for elucidating the molecular structure and bonding characteristics.

This technical guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from its constituent fragments—carbazole, dibenzofuran, and a disubstituted phenyl ring—to offer a detailed predictive analysis. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data for this class of compounds, aimed at researchers and professionals in drug development and materials science.

Molecular Structure and Numbering Scheme

To facilitate the discussion of the NMR data, a systematic numbering scheme for the atoms in 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is essential. The following diagram illustrates the molecular structure and the atom numbering that will be used throughout this guide.

Caption: Molecular structure of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole with atom numbering.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole is predicted to be complex, with signals corresponding to the 19 protons of the molecule. The chemical shifts are influenced by the electronic environment of each proton, including shielding and deshielding effects from the aromatic rings and their substituents.

Predicted ¹H NMR Data

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H1, H8 (Carbazole)7.20 - 7.40DoubletProtons on the carbazole ring adjacent to the fused benzene ring.
H2, H7 (Carbazole)7.40 - 7.60TripletProtons on the carbazole ring.
H3, H6 (Carbazole)7.40 - 7.60TripletProtons on the carbazole ring.
H4, H5 (Carbazole)8.10 - 8.30DoubletProtons on the carbazole ring adjacent to the nitrogen atom, significantly deshielded.
H2', H4', H5', H6' (Phenyl)7.50 - 7.90MultipletProtons on the central phenyl ring, with complex splitting due to multiple couplings.
H1'', H3'', H4'', H6'', H7'', H8'', H9'' (Dibenzofuran)7.30 - 8.20MultipletProtons on the dibenzofuran moiety, exhibiting a complex pattern due to the fused ring system.

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation and Rationale:

  • Carbazole Moiety: The protons on the carbazole ring are expected to resonate in the aromatic region (7.20-8.30 ppm). The protons H4 and H5, being closest to the electronegative nitrogen atom, are predicted to be the most deshielded and appear at the lowest field.[1][2]

  • Phenyl Moiety: The protons on the central phenyl ring will exhibit complex splitting patterns due to coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of the dibenzofuran group and the electron-donating nature of the carbazole nitrogen.[3][4]

  • Dibenzofuran Moiety: The protons on the dibenzofuran ring system will also appear in the aromatic region. The exact chemical shifts are difficult to predict precisely without experimental data but are expected to be in the range of 7.30-8.20 ppm based on the parent dibenzofuran spectrum.[5][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. With 30 carbon atoms in unique electronic environments, a complex spectrum is anticipated.

Predicted ¹³C NMR Data

Carbon(s) Predicted Chemical Shift (ppm) Notes
Carbazole Carbons110 - 142The quaternary carbons (C4a, C4b, C9a) will be at the lower end of this range, while the protonated carbons will be at the higher end.[7][8][9]
Phenyl Carbons125 - 145The substituted carbons (C1', C3') will have distinct chemical shifts compared to the protonated carbons.
Dibenzofuran Carbons111 - 158The carbons adjacent to the oxygen atom (C9a'', C9b'') will be significantly deshielded.[10][11]

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation and Rationale:

  • Aromatic Region: All carbon signals are expected to appear in the aromatic region of the spectrum (110-160 ppm).

  • Quaternary Carbons: The signals for quaternary carbons (those not bonded to any protons) are typically weaker in intensity compared to protonated carbons.

  • Heteroatom Effects: The carbons directly attached to the nitrogen (in carbazole) and oxygen (in dibenzofuran) will experience significant deshielding, causing their signals to appear at a lower field.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1620 - 1450Medium to Strong
C-N Stretch (Aromatic)1360 - 1250Medium to Strong
C-O-C Asymmetric Stretch (Aromatic Ether)1270 - 1230Strong
C-H Out-of-Plane Bending900 - 675Strong

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation and Rationale:

  • Aromatic C-H Stretch: The presence of multiple aromatic rings will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹.[12][13]

  • Aromatic C=C Stretch: A series of sharp bands in the 1620-1450 cm⁻¹ region will confirm the presence of the aromatic frameworks.[13][14]

  • C-N and C-O-C Stretches: The C-N bond of the carbazole and the C-O-C ether linkage in the dibenzofuran will produce strong, characteristic absorption bands in the fingerprint region.[12][15][16][17]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region will be indicative of the substitution patterns on the aromatic rings.

Experimental Protocols

To obtain high-quality spectroscopic data for 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). acq Data Acquisition prep->acq Load Sample transfer Transfer solution to a 5 mm NMR tube. instrument Use a high-field NMR spectrometer (e.g., 400 MHz or higher). proc Data Processing acq->proc Process FID temp Set temperature to 25 °C. spectra Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC). fourier Apply Fourier transform to the raw data. phase Phase and baseline correct the spectra. calibrate Calibrate chemical shifts using the residual solvent peak as a reference.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[18][19] The choice of solvent is critical; DMSO-d₆ is often preferred for carbazole derivatives due to its excellent solubilizing power for aromatic compounds.[18][20]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • (Optional but Recommended) Acquire two-dimensional correlation spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the definitive assignment of proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline correction on the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆ for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

G cluster_ftir FT-IR Spectroscopy Workflow (KBr Pellet Method) prep_ftir Sample Preparation grind Grind 1-2 mg of sample with ~200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. acq_ftir Data Acquisition prep_ftir->acq_ftir Mount Pellet press Press the mixture into a transparent pellet using a hydraulic press. bkg Acquire a background spectrum of the empty sample compartment. proc_ftir Data Processing acq_ftir->proc_ftir Generate Spectrum sample_scan Place the KBr pellet in the sample holder and acquire the sample spectrum. subtract The instrument software automatically subtracts the background from the sample spectrum. analyze Identify characteristic absorption bands and correlate them to functional groups.

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.[21]

    • In an agate mortar, grind 1-2 mg of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole with approximately 200 mg of the dry KBr until a fine, homogeneous powder is obtained.[22] The fine grinding is crucial to minimize scattering of the infrared radiation.[22][23]

    • Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[21][22]

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

    • Analyze the spectrum to identify the wavenumbers of the absorption bands and correlate them to the corresponding molecular vibrations.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and FT-IR spectra of 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole, a material of significant importance in the field of organic electronics. By dissecting the molecule into its constituent aromatic systems, we have been able to forecast the key spectroscopic features that are essential for its structural verification and characterization. The provided step-by-step protocols for data acquisition offer a standardized approach for researchers to obtain reliable and high-quality spectroscopic data. A comprehensive understanding of the spectroscopic properties of this molecule is a critical step in the rational design of new materials with enhanced performance for OLEDs and other optoelectronic applications.

References

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Link

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Link

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Link

  • Specac Ltd. (n.d.). FTIR sample preparation (KBr pellets). Link

  • Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Link

  • Specac Ltd. (n.d.). Sample preparation for FT-IR. Link

  • Radula-Janik, K., et al. (2013, October). Halogen effect on structure and 13C NMR chemical shift of 3,6-disubstituted-N-alkyl carbazoles. Magnetic Resonance in Chemistry, 51(10), 630-5. Link

  • ChemicalBook. (n.d.). Carbazole(86-74-8) 13C NMR spectrum. Link

  • ChemicalBook. (n.d.). Dibenzofuran(132-64-9) 1H NMR. Link

  • ChemicalBook. (n.d.). Carbazole(86-74-8) 1H NMR spectrum. Link

  • ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Link

  • PubMed. (2000, October 15). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Link

  • Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Link

  • SpectraBase. (n.d.). Dibenzofuran. Link

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of carbazole.... Link

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Link

  • ResearchGate. (n.d.). FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. Link

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Link

  • ResearchGate. (2025, August 9). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Link

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Link

  • NIST. (n.d.). Dibenzofuran. Link

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Link

  • SpectraBase. (n.d.). Carbazole - Optional[13C NMR] - Chemical Shifts. Link

  • ChemicalBook. (n.d.). Dibenzofuran(132-64-9) 13C NMR spectrum. Link

  • ChemicalBook. (n.d.). Dibenzofuran(132-64-9) IR1. Link

  • ResearchGate. (n.d.). Observed 1H NMR chemical shifts (δ, ppm) of various aromatic and.... Link

  • Royal Society of Chemistry. (n.d.). d0qo01247e1.pdf. Link

  • Royal Society of Chemistry. (n.d.). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole separation. Link

  • ResearchGate. (n.d.). 1H NMR spectra of the isolated dihydrodiols formed from fluorene and.... Link

  • ChemicalBook. (n.d.). 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR spectrum. Link

  • INFRARED SPECTROSCOPY. (n.d.). Link

  • Royal Society of Chemistry. (2022, November 16). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Link

  • Spectroscopy. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Link

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Link

  • NIST. (n.d.). Dibenzofuran. Link

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Link

  • ResearchGate. (n.d.). (PDF) Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. Link

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Link

  • SpectraBase. (n.d.). Dibenzofuran - Optional[1H NMR] - Spectrum. Link

  • SpectraBase. (n.d.). Dibenzofuran - Optional[MS (GC)] - Spectrum. Link

  • UCL. (n.d.). Chemical shifts. Link

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Link

  • PMC. (2023, September 29). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Link

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Link

  • C NMR Chemical Shifts (δ, ppm). (n.d.). Link

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A Technical Guide to the Thermal Stability and Decomposition of Carbazole-Dibenzofuran Compounds: Principles, Measurement, and Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Thermal Robustness in Advanced Organic Materials

Carbazole and dibenzofuran are prominent heterocyclic aromatic compounds that have garnered significant attention in materials science, particularly in the realm of organic electronics. Their unique photophysical and electronic properties, combined with inherent rigidity, make them ideal building blocks for high-performance organic light-emitting diodes (OLEDs), organic solar cells, and other advanced applications.[1] The fusion of these two moieties into single molecular architectures has led to a new class of materials with exceptional charge transport capabilities and high triplet energies.[2][3]

However, the operational longevity, manufacturing processability, and overall reliability of devices incorporating these compounds are fundamentally tethered to their thermal stability.[1] High temperatures encountered during device fabrication (e.g., vacuum deposition) and operation can induce morphological changes or chemical degradation, leading to device failure. Consequently, a comprehensive understanding of the thermal stability and decomposition behavior of carbazole-dibenzofuran compounds is not merely an academic exercise but a critical prerequisite for their practical implementation.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a holistic overview of the thermal stability of carbazole-dibenzofuran compounds. It delves into the core principles of thermal analysis, provides detailed experimental protocols, presents a synthesis of available data, and explores the intricate relationship between molecular structure and thermal robustness.

Pillar I: The Science of Thermal Analysis for Carbazole-Dibenzofuran Compounds

The primary techniques for quantitatively assessing the thermal stability of organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These methods provide complementary information, offering a complete picture of a material's behavior under thermal stress.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5][6][7] The output, a thermogram, plots mass loss versus temperature, revealing the temperatures at which the material decomposes.[5] For carbazole-dibenzofuran compounds, TGA is indispensable for determining the decomposition temperature (Td), which is a critical metric of thermal stability.[2][3]

The choice of a controlled atmosphere, typically an inert gas like nitrogen, is a deliberate experimental decision to isolate the effect of heat on the material's intrinsic stability, preventing oxidative degradation that would occur in the presence of air.[8][9] This ensures that the measured Td reflects the energy required to break the chemical bonds within the molecule itself, rather than its reaction with oxygen.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a powerful technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2][3][10][11] It is used to detect and quantify thermal transitions such as melting, crystallization, and the glass transition.[3][10][12] The glass transition temperature (Tg) is particularly important for amorphous organic materials, as it represents the temperature at which the material changes from a rigid, glassy state to a more rubbery, viscous state.[10] A high Tg is desirable for thin-film stability in devices, as it indicates that the material will maintain its morphology at elevated operating temperatures.[2][3]

The interpretation of a DSC curve requires an understanding of endothermic and exothermic processes.[13][14] Melting and glass transitions are endothermic events (requiring heat input), while crystallization is an exothermic process (releasing heat).[14]

Pillar II: Experimental Protocols for Thermal Analysis

The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols represent a self-validating system for the characterization of carbazole-dibenzofuran compounds.

Detailed Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Ensure the sample is a representative, homogeneous powder. For consistency, a sample mass of 5-10 mg is recommended.[15]

    • Carefully place the sample into a clean, inert TGA crucible (e.g., alumina or platinum), ensuring it is spread thinly and evenly across the bottom.[15]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's high-precision balance.[8]

    • Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate to create an oxygen-free environment.[8]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near room temperature.

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature that is well above the expected decomposition point.

    • Continuously record the sample mass as a function of temperature.[16]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Diagram 1: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep1 Obtain Representative Sample Prep2 Weigh 5-10 mg Prep1->Prep2 Prep3 Load into Crucible Prep2->Prep3 Inst1 Place Crucible in Balance Prep3->Inst1 Inst2 Purge with Nitrogen Inst1->Inst2 Ana1 Ramp Temperature (10 °C/min) Inst2->Ana1 Ana2 Record Mass vs. Temperature Ana1->Ana2 Data1 Plot % Mass vs. Temperature Ana2->Data1 Data2 Determine Td (5% Weight Loss) Data1->Data2

Caption: A flowchart of the TGA experimental process.

Detailed Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the powdered sample into a clean DSC pan (typically aluminum).

    • Hermetically seal the pan to ensure good thermal contact and prevent sample loss.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[11]

    • Purge the cell with an inert gas, such as nitrogen, to maintain a consistent atmosphere.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions but below the decomposition temperature. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Reheat the sample at the same controlled rate. The data from this scan is typically used for analysis as it represents the intrinsic material properties.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition temperature (Tg) is identified as a step-like change in the baseline of the DSC curve.[13]

    • Melting points (Tm) appear as endothermic peaks.

Diagram 2: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program cluster_data Data Interpretation Prep1 Weigh 2-5 mg Sample Prep2 Seal in DSC Pan Prep1->Prep2 Inst1 Load Sample & Reference Pans Prep2->Inst1 Inst2 Purge with Nitrogen Inst1->Inst2 Ana1 1st Heat (Erase Thermal History) Inst2->Ana1 Ana2 Cool Ana1->Ana2 Ana3 2nd Heat (Analysis) Ana2->Ana3 Data1 Plot Heat Flow vs. Temperature Ana3->Data1 Data2 Determine Tg (Baseline Shift) Data1->Data2

Caption: A flowchart of the DSC experimental process.

Pillar III: Authoritative Grounding & Comprehensive Data

Quantitative Data on Thermal Stability

The thermal stability of carbazole-dibenzofuran compounds is consistently high, a direct consequence of their rigid, fused-ring structures. The decomposition temperatures (Td) are often well above 300 °C, and for many derivatives, exceed 400 °C.[1][2][3] The glass transition temperatures (Tg) can be tailored through synthetic modifications, with values often exceeding 100 °C, which is advantageous for morphological stability in thin-film devices.[1][3]

The following table summarizes representative thermal stability data for a selection of carbazole-dibenzofuran compounds from the literature.

Compound Name/AcronymDecomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)Reference
FCzTPA>400>190[2]
FCzDPNA>400>190[2]
26CzDBF456.7133.2[3]
46CzDBF412.4113.6[3]
28CzDBF467.4126.2[3]
BCCOX>400~194[13]
Structure-Property Relationships: The Role of Molecular Architecture

The exceptional thermal stability of carbazole-dibenzofuran compounds is not coincidental but rather a direct outcome of their molecular design. Several key factors contribute to their thermal robustness:

  • Molecular Rigidity: The fused aromatic ring systems of carbazole and dibenzofuran impart significant rigidity to the molecular backbone. This rigidity restricts vibrational and rotational modes of motion, meaning more thermal energy is required to induce bond cleavage and subsequent decomposition.[2][17]

  • Strong Covalent Bonds: The aromatic C-C and C-N bonds within the carbazole and dibenzofuran moieties are inherently strong, contributing to the high decomposition temperatures.

  • Intermolecular Interactions: In the solid state, π-π stacking and other intermolecular forces can further stabilize the material, increasing the energy barrier for decomposition.

  • Substitution Position: The positions at which the carbazole and dibenzofuran units are linked, as well as the nature and placement of peripheral substituents, can significantly influence thermal stability. For instance, symmetrical substitution patterns can lead to more ordered packing and higher stability.[3] Bulky side groups, while potentially lowering melting points, can also hinder close packing and affect intermolecular interactions.

Diagram 3: Structure-Property Relationship

Structure_Property cluster_structure Molecular Structure cluster_property Thermal Property Rigidity High Molecular Rigidity (Fused Aromatic Rings) HighTd High Decomposition Temperature (Td) Rigidity->HighTd Restricts Vibrational Modes HighTg High Glass Transition Temperature (Tg) Rigidity->HighTg Reduces Conformational Flexibility StrongBonds Strong Covalent Bonds (Aromatic C-C, C-N) StrongBonds->HighTd Requires More Energy to Break Substitution Substitution Pattern (Symmetry, Bulkiness) Substitution->HighTg Affects Molecular Packing

Caption: The influence of molecular structure on thermal stability.

Conclusion

The thermal stability of carbazole-dibenzofuran compounds is a cornerstone of their utility in high-performance organic electronic devices. A thorough understanding and precise measurement of their thermal properties are paramount for rational material design and the development of robust, long-lasting technologies. By employing standardized TGA and DSC protocols, researchers can reliably characterize the decomposition and glass transition temperatures. Furthermore, by appreciating the fundamental link between molecular rigidity and thermal robustness, scientists can continue to engineer novel carbazole-dibenzofuran derivatives with even greater stability, paving the way for the next generation of organic electronics.

References

  • New Journal of Chemistry, Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability, [Link]

  • MDPI, Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes, [Link]

  • Intertek, Differential Scanning Calorimetry (DSC) Testing of Polymers and Plastics, [Link]

  • C-Therm, 5 Things Differential Scanning Calorimetry (DSC) Testing Can Help You Understand About Your Polymers and Composites, [Link]

  • University of Southern Mississippi, Investigation of Polymers with Differential Scanning Calorimetry, [Link]

  • ACS Publications, Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing, [Link]

  • Korea University, Rational Molecular Design Strategy for Host Materials in Thermally Activated Delayed Fluorescence-OLEDs Suitable for Solution Processing, [Link]

  • PMC, Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs, [Link]

  • PhotoMetrics, Inc., Thermogravimetric Analysis (TGA), [Link]

  • TA Instruments, Characterization of Polymers using Differential Scanning Calorimetry (DSC), [Link]

  • NC State University Libraries, Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties, [Link]

  • XRF Scientific, What is the Principle of Thermogravimetric Analysis?, [Link]

  • Linseis, How to Interpret Differential Scanning Calorimeter (DSC) Curves, [Link]

  • Torontech, Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability, [Link]

  • The University of Melbourne, STANDARD OPERATING PROCEDURE - Thermogravimetric Analysis (TGA), [Link]

  • Auriga Research, Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs, [Link]

  • MDPI, From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films, [Link]

  • Torontech, TGA Sample Preparation: A Complete Guide, [Link]

  • Mettler Toledo, Interpreting DSC curves Part 1: Dynamic measurements, [Link]

  • ResearchGate, A Beginners Guide Thermogravimetric Analysis (TGA), [Link]

  • PMC, Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions, [Link]

  • XRF Scientific, A Beginner's Guide to Thermogravimetric Analysis, [Link]

  • Scribd, DSC Curve Interpretation and Errors, [Link]

  • SciSpace, Study of the Effects of Decreasing Molecular Rigidity on Mesomorphism, [Link]

  • ResearchGate, Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds, [Link]

  • PMC, Twofold rigidity activates ultralong organic high-temperature phosphorescence, [Link]

  • ResolveMass Laboratories Inc., What is TGA Analysis? Principles and Applications, [Link]

  • UCSB MRL, Interpreting DSC Data, [Link]

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photophysical and electrochemical characterization of 9H-Carbazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

From Molecular Design to Device Integration

Strategic Molecular Architecture

The 9H-Carbazol-2-amine scaffold represents a privileged structural motif in organic electronics and medicinal chemistry. Unlike the more symmetric 3,6-substituted carbazoles, the 2-amino derivatives offer a unique asymmetry that breaks molecular planarity, reducing aggregation-caused quenching (ACQ) while maintaining high triplet energies (


).

This guide details the rigorous photophysical and electrochemical protocols required to validate these derivatives for applications ranging from Hole Transport Materials (HTM) in OLEDs to ratiometric fluorescent sensors in biological systems.

Photophysical Profiling: The "Light" Interaction

Characterizing the excited-state dynamics of 2-aminocarbazole derivatives requires more than simple absorption/emission spectra. You must quantify the Intramolecular Charge Transfer (ICT) strength, which dictates their utility in solvatochromic sensing and thermally activated delayed fluorescence (TADF) systems.

Protocol: Solvatochromic Shift & Dipole Moment Estimation

Objective: Determine the change in dipole moment (


) between ground (

) and excited (

) states. Large

values indicate strong ICT, essential for nonlinear optical (NLO) applications.

Methodology:

  • Solvent Selection: Prepare

    
     M solutions in a range of solvents with varying polarities (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
    
    • Critical Step: Solvents must be spectroscopic grade and anhydrous to prevent H-bonding artifacts that skew the Lippert-Mataga plot.

  • Spectral Acquisition: Record UV-Vis absorption (

    
    ) and Photoluminescence emission (
    
    
    
    ) maxima.
  • Data Analysis (Lippert-Mataga): Plot the Stokes shift (

    
    ) against the orientation polarizability (
    
    
    
    ).

The Lippert-Mataga Equation:



ParameterDescription

Stokes shift (cm

)

Change in dipole moment (

)

Onsager cavity radius (estimated from density/molecular weight)

Orientation polarizability of the solvent
Protocol: Fluorescence Quantum Yield ( )

Objective: Quantify radiative efficiency. Standard: Quinine Sulfate in 0.1 M H


SO

(

) is the preferred standard for blue-emitting carbazoles.

Workflow:

  • Adjust absorbance of sample and reference to 0.05–0.1 OD at excitation wavelength to avoid inner-filter effects.

  • Integrate emission peak areas.

  • Calculate

    
     using the comparative method:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).

Electrochemical Mapping: The "Redox" Fingerprint

For organic electronics (OLEDs/OPVs), the precise determination of Frontier Molecular Orbitals (HOMO/LUMO) is non-negotiable. Cyclic Voltammetry (CV) provides the ionization potential (


), but it must be calibrated against a known internal standard.
Experimental Setup
  • Workstation: Potentiostat/Galvanostat (e.g., Autolab or CHI).

  • Electrodes:

    • Working: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter: Platinum wire.[1]

    • Reference: Ag/AgCl (aqueous) or Ag/AgNO

      
       (non-aqueous).
      
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM) for oxidation or Acetonitrile (MeCN) for reduction.
    
Measurement Protocol
  • Blank Scan: Run CV of the electrolyte solution to ensure the window is clean (-1.5V to +1.5V).

  • Analyte Scan: Add derivative (

    
     M). Scan at 50, 100, and 200 mV/s to verify diffusion control (Randles-Sevcik linearity).
    
  • Internal Calibration (Crucial): After data collection, add Ferrocene (Fc) to the same solution. Record the CV again.[2] The

    
     couple serves as the zero-point reference.
    
HOMO/LUMO Calculation Logic

The "vacuum scale" energy of


 is widely accepted as -4.8 eV .
  • Step 1: Determine the onset potential (

    
    ) of the first oxidation wave relative to the 
    
    
    
    half-wave potential (
    
    
    ).
  • Step 2: Calculate HOMO:

    
    
    
  • Step 3: Calculate LUMO. Note: Reduction peaks for carbazoles are often irreversible or outside the solvent window. It is more accurate to use the Optical Band Gap (

    
    )  derived from the red-edge of the UV-Vis absorption spectrum:
    
    
    
    

Visualization of Characterization Logic

The following diagram illustrates the integrated workflow for characterizing these derivatives, linking experimental inputs to critical device parameters.

CharacterizationWorkflow cluster_inputs Experimental Inputs cluster_methods Characterization Methods cluster_outputs Derived Parameters Synthesis 9H-Carbazol-2-amine Derivative UVVis UV-Vis Absorption (Optical Gap) Synthesis->UVVis PL Photoluminescence (Solvatochromism) Synthesis->PL CV Cyclic Voltammetry (Redox Potentials) Synthesis->CV Solvents Solvents (Hexane to DMSO) Solvents->PL Electrolyte 0.1M TBAPF6 + Ferrocene Electrolyte->CV Eg Optical Band Gap (Eg) UVVis->Eg Onset λ Dipole Dipole Change (Δμ) PL->Dipole Lippert-Mataga HOMO HOMO Energy (Ionization Potential) CV->HOMO Oxidation Onset LUMO LUMO Energy (Electron Affinity) Eg->LUMO HOMO->LUMO + Eg

Figure 1: Integrated workflow linking synthesis, spectroscopic methods, and electrochemical analysis to derive key electronic parameters.

Summary of Key Parameters

ParameterSymbolSource MethodCritical Relevance
Optical Band Gap

UV-Vis (Absorption Edge)Determines emission color purity and exciton confinement energy.
HOMO Level

CV (Oxidation Onset)Matches with anode work function (ITO) for efficient hole injection.
Stokes Shift

UV-Vis + PLLarge shifts minimize self-absorption losses in waveguides/lasers.
Dipole Change

SolvatochromismHigh sensitivity for biological polarity probes (e.g., membrane imaging).

References

  • BenchChem. "An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole." BenchChem Technical Guides.

  • MDPI. "Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid." Molecules, 2022.[3][4][5]

  • IIETA. "Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms." International Information and Engineering Technology Association.

  • DergiPark. "Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design." DergiPark Academic.

  • Nankai University. "Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds." Chemistry – A European Journal, 2010.

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In-Depth Technical Guide: Solubility and Solution-Processing of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- (CAS: 2410401-58-8) represents a class of highly conjugated, rigid, tricyclic-based molecules[1]. Featuring an electron-rich carbazole core functionalized with dibenzofuran and phenyl moieties, it is primarily utilized as a high-performance hole-transporting layer (HTL) or host material in organic light-emitting diodes (OLEDs). However, the carbazole scaffold is also a privileged pharmacophore in medicinal chemistry, frequently investigated for oncological and antimicrobial applications[2][3].

As a Senior Application Scientist, I frequently encounter a shared bottleneck across both organic electronics and pharmaceutical formulation: intractable solubility . This guide deconstructs the physicochemical causality behind the solubility profile of this molecule and provides self-validating protocols for solution-processing and thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To manipulate a molecule in solution, one must first understand the thermodynamic forces governing its solid state. The molecular formula of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- is


 (MW: 424.49  g/mol )[1].
The Causality of Poor Aqueous Solubility

The extreme lipophilicity of this compound is not an accident; it is a direct consequence of its extended


-conjugation. The planar nature of the carbazole and dibenzofuran rings facilitates strong intermolecular 

stacking in the crystalline solid state.
  • Thermodynamic Barrier: To dissolve this compound, the solvent must overcome a massive crystal lattice energy. Water, being a highly polar protic solvent, cannot engage in

    
     interactions and suffers a severe entropic penalty if forced to form a hydration shell around such a large hydrophobic cavity.
    
  • Consequence for Drug Development: In pharmaceutical contexts, similar carbazole derivatives (e.g., CBL0137 analogs) often exhibit excellent in vitro potency but fail in vivo due to aqueous solubility frequently falling below

    
    [2].
    
The Causality of Organic Solubility

To achieve dissolution, we must utilize the principle of "like-dissolves-like" at an orbital level. Aromatic solvents (like toluene or chlorobenzene) possess delocalized electron clouds that can intercalate between the carbazole molecules, disrupting the


 stacking and solvating the individual monomers[4].
Table 1: Physicochemical Parameters & Solvent Matrix
Parameter / Solvent ClassCharacteristic / Solubility ProfileApplication Suitability
CAS Number 2410401-58-8Material Identification
Molecular Weight 424.49 g/mol High MW contributes to low solubility
Polar Protic (Water, EtOH) Negligible / InsolubleBiological assays (Requires co-solvents/surfactants)
Polar Aprotic (DMF, DMSO) Moderate to GoodChemical synthesis, in vitro drug screening
Aromatic (Toluene, PhCl) ExcellentInk formulation for spin-coating / printing

Solution-Processing in Organic Electronics

The transition from vacuum-deposition to solution-processing in organic electronics drastically reduces manufacturing costs and enables large-area, flexible devices[4]. However, formulating an "ink" from 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- requires precise kinetic control.

When spin-coating this material, the goal is to rapidly evaporate the solvent to "freeze" the molecules into an amorphous solid state . If the solvent evaporates too slowly, the molecules have time to re-engage in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking, leading to crystallization. Crystalline domains in an OLED thin film cause severe charge-carrier trapping, light scattering, and device shorting. Therefore, solvents with optimized boiling points (e.g., chlorobenzene, BP: 132°C) are selected to balance solubility with an optimal evaporation rate.

SolutionProcessing Ink 1. Ink Formulation (Dissolve in Chlorobenzene) Filter 2. Filtration (0.22 µm PTFE filter) Ink->Filter Spin 3. Spin-Coating (Dynamic Dispense on Substrate) Filter->Spin Anneal 4. Thermal Annealing (Solvent removal & morphology lock) Spin->Anneal Film 5. Solid-State Thin Film (Amorphous HTL/Host) Anneal->Film

Caption: Workflow for solution-processing carbazole derivatives into amorphous thin films.

Implications for Drug Development Professionals

While the primary market for CAS 2410401-58-8 is electronic chemicals[1], drug development professionals working with highly lipophilic carbazole scaffolds must adopt specialized formulation strategies to bypass the thermodynamic barriers described above[5].

If a structural analog of this compound is identified as a biological hit, standard aqueous dosing will fail. Instead, scientists must utilize:

  • Amorphous Solid Dispersions (ASDs): Co-precipitating the carbazole derivative with a hydrophilic polymer (e.g., PVP or HPMC) to lock it in its higher-energy amorphous state, thereby increasing apparent solubility.

  • Lipid Nanocarriers: Encapsulating the hydrophobic core within liposomes or solid lipid nanoparticles to facilitate systemic circulation without precipitation[5].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to verify that equilibrium or optimal morphology has been achieved.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the equilibrium solubility of rigid heterocycles is the shake-flask method[6].

  • Preparation: Add an excess amount (e.g., 50 mg) of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- solid to a 5 mL glass vial. The presence of visible, undissolved solid throughout the experiment is the self-validating proof that the solution is saturated.

  • Solvent Addition: Add 2 mL of the target solvent (e.g., DMSO for biological screening, or Toluene for materials processing). Seal tightly.

  • Isothermal Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) at 200 RPM for 48 to 72 hours. Causality: Extended time is required because the high lattice energy of the carbazole crystal results in slow dissolution kinetics.

  • Phase Separation: Centrifuge the vial at 10,000 RPM for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a pre-established calibration curve.

ShakeFlask N1 1. Solid Addition Excess Carbazole Derivative N2 2. Solvent Addition (e.g., Toluene / DMSO) N1->N2 N3 3. Equilibration 48-72h at 25°C N2->N3 N4 4. Phase Separation Centrifugation & Filtration N3->N4 N5 5. Quantification HPLC-UV Analysis N4->N5

Caption: Shake-flask methodology for determining the thermodynamic solubility of carbazole derivatives.

Protocol B: Solution-Processed Thin-Film Fabrication

This protocol ensures the formation of a defect-free, amorphous thin film for electronic applications.

  • Ink Formulation: Dissolve 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- in anhydrous chlorobenzene at a concentration of 10-20 mg/mL. Stir at 50°C for 2 hours in a nitrogen-filled glovebox to ensure complete molecular solvation.

  • Filtration: Pass the ink through a 0.22 µm hydrophobic PTFE syringe filter. Causality: This removes any sub-micron undissolved aggregates that would act as nucleation sites for crystallization during spin-coating.

  • Spin-Coating: Dispense 50 µL of the filtered ink onto a pre-cleaned ITO-coated glass substrate. Spin at 2500 RPM for 60 seconds.

  • Thermal Annealing: Immediately transfer the substrate to a hotplate set to 100°C for 15 minutes. Causality: Annealing drives off residual chlorobenzene and relaxes the polymer/small-molecule chains into a stable, amorphous glassy state, preventing phase separation over time.

References

  • Shanghai Daken Advanced Materials Co.,Ltd. "CAS NO.2410401-58-8: 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-". Dakenam.com. Available at:[Link]

  • National Institutes of Health (NIH). "Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery". PMC. Available at:[Link]

  • ResearchGate. "Carbazole-based polymers as hosts for solution-processed organic light-emitting diodes: Simplicity, efficacy". Organic Electronics. Available at:[Link]

  • Shuai Group. "SolutionProcessed Solid Solution of a Novel Carbazole Derivative for HighPerformance Blue Phosphorescent Organic LightEmitting Diodes". Available at:[Link]

  • ResearchGate. "Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review". Available at:[Link]

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An In-depth Technical Guide to Venetoclax (ABT-199): A Targeted B-Cell Lymphoma-2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Venetoclax (CAS 1257044-40-8), a first-in-class B-cell lymphoma-2 (BCL-2) selective inhibitor. Developed as a targeted therapy, Venetoclax has significantly impacted the treatment landscape of several hematologic malignancies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and clinical applications.

Chemical Structure and Physicochemical Properties

Venetoclax, also known as ABT-199, is an orally bioavailable small molecule.[1] Its chemical name is 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-((tetrahydro-2H-pyran-4-ylmethyl)amino)phenyl)sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide.[1][2]

Chemical Structure:

The structure of Venetoclax is characterized by several key functional groups that contribute to its high affinity and selectivity for the BCL-2 protein.

Physicochemical Properties of Venetoclax:

PropertyValueSource
CAS Number 1257044-40-8[2]
Molecular Formula C45H50ClN7O7S[2]
Molecular Weight 868.4 g/mol
Appearance Solid
Solubility Soluble in DMSO to 50 mM
Ki (Bcl-2) <0.01 nM[3][4]

Mechanism of Action: Restoring Apoptosis

Venetoclax is a potent and selective inhibitor of B-cell lymphoma-2 (BCL-2), an anti-apoptotic protein.[5][6] In many hematologic malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), BCL-2 is overexpressed, allowing cancer cells to evade programmed cell death (apoptosis).[7][8]

By binding directly to the BH3-binding groove of the BCL-2 protein, Venetoclax mimics the action of pro-apoptotic BH3-only proteins.[6][9] This action displaces pro-apoptotic proteins that are normally sequestered by BCL-2, leading to the activation of the intrinsic apoptotic pathway.[6][8][9] The freed pro-apoptotic proteins, such as BIM, then activate BAX and BAK, which oligomerize and permeabilize the mitochondrial outer membrane.[6][9] This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death.[9]

Signaling Pathway of Venetoclax-Induced Apoptosis:

Venetoclax_Mechanism cluster_Cell Cancer Cell cluster_Mitochondrion Mitochondrion Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters BAX_BAK BAX/BAK Pro_Apoptotic->BAX_BAK Activates Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Venetoclax inhibits BCL-2, leading to the activation of the apoptotic cascade.

Experimental Protocols

A. In Vitro Assay: Competitive Fluorescence Polarization

This assay is a standard method to determine the binding affinity of an inhibitor to its target protein.

Workflow for Determining Venetoclax Binding Affinity:

FP_Assay_Workflow start Start step1 Prepare Assay Buffer and Reagents: - BCL-2 protein - Fluorescently labeled BH3 peptide probe - Venetoclax (serial dilutions) start->step1 step2 Incubate BCL-2 with Venetoclax step1->step2 step3 Add Fluorescent Probe step2->step3 step4 Incubate to Reach Equilibrium step3->step4 step5 Measure Fluorescence Polarization step4->step5 step6 Data Analysis: - Plot polarization vs. Venetoclax concentration - Calculate Ki value step5->step6 end End step6->end

Caption: Workflow for determining the binding affinity of Venetoclax to BCL-2.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a series of dilutions of Venetoclax in an appropriate buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

  • Incubation : In a microplate, incubate a constant concentration of recombinant BCL-2 protein with the varying concentrations of Venetoclax.

  • Probe Addition : Add a fluorescently labeled peptide probe that mimics the BH3 domain of a pro-apoptotic protein.

  • Equilibration : Allow the reaction to incubate at room temperature to reach binding equilibrium.

  • Measurement : Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by Venetoclax.

  • Data Analysis : Plot the fluorescence polarization values against the logarithm of the Venetoclax concentration and fit the data to a competitive binding model to determine the inhibition constant (Ki).

Biological Activity and Therapeutic Applications

Venetoclax has demonstrated significant cytotoxic activity in tumor cells that overexpress BCL-2.[7] It is approved for the treatment of:

  • Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL) [5]

  • Acute Myeloid Leukemia (AML) [5]

Clinical trials have shown high response rates in patients with these malignancies, including those with poor prognostic factors.[10] Ongoing research is exploring its efficacy in other hematological cancers and in combination with other anticancer agents.[11][12][13]

A notable clinical consideration with Venetoclax is the risk of Tumor Lysis Syndrome (TLS), a condition caused by the rapid breakdown of cancer cells.[7][8] Therefore, treatment initiation requires a dose ramp-up schedule and careful monitoring of patients.[8][14]

Conclusion

Venetoclax represents a landmark achievement in targeted cancer therapy, being the first approved drug to specifically inhibit a protein-protein interaction.[5] Its high selectivity and potent induction of apoptosis have transformed the treatment of BCL-2-dependent hematologic malignancies. The continued exploration of its therapeutic potential, both as a monotherapy and in combination regimens, holds great promise for advancing cancer treatment.

References

  • Venetoclax - Wikipedia. [Link]

  • Mechanism Of Action - VENCLEXTA® (venetoclax tablets). [Link]

  • Mechanism Of Action - VENCLEXTA® (venetoclax tablets). [Link]

  • Clinical Trials Using Venetoclax - NCI - National Cancer Institute. [Link]

  • Pathways and mechanisms of venetoclax resistance - PMC. [Link]

  • Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma - PMC - NIH. [Link]

  • Study Of Venetoclax Tablet With Intravenous or Subcutaneous Azacitidine to Assess Change in Disease Activity In Adult Participants With Newly Diagnosed Higher-Risk Myelodysplastic Syndrome - Abbvie Clinical Trials. [Link]

  • Ongoing Trial: Adding Venetoclax to BTK Inhibitors for CLL - CLL Society. [Link]

  • Venetoclax: evidence to date and clinical potential - PMC. [Link]

  • Definition of venetoclax - NCI Drug Dictionary - National Cancer Institute. [Link]

  • A Study to Evaluate the Efficacy of Venetoclax Monotherapy in Relapsed/Refractory Participants With Chronic Lymphocytic Leukemia (CLL) | ClinicalTrials.gov. [Link]

  • Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem - NIH. [Link]

Sources

theoretical modeling and DFT calculations for carbazole-dibenzofuran hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Computational Design of Carbazole-Dibenzofuran Hybrids

Strategic Overview: The Hybrid Advantage

Carbazole-dibenzofuran (Cz-DBF) hybrids represent a class of "bipolar" scaffolds critical to both optoelectronics (OLEDs) and medicinal chemistry. Their utility stems from the synergistic fusion of two distinct electronic environments:

  • Carbazole (Cz): A strong electron donor with high triplet energy (

    
     eV) and excellent hole-transporting mobility.
    
  • Dibenzofuran (DBF): A robust electron acceptor/transporter with high thermal stability and a wide bandgap.

For Materials Scientists: The combination creates bipolar host materials essential for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems. The goal is to maximize Triplet Energy (


) while minimizing Singlet-Triplet splitting (

).

For Drug Developers: These hybrids act as bio-isosteres. The planar, fused-ring systems mimic DNA-intercalating alkaloids, making them candidates for kinase inhibition or anti-viral therapies.

Theoretical Framework & Functional Selection

The choice of Density Functional Theory (DFT) functional is the single most critical decision in this workflow. Standard functionals often fail to describe the Charge Transfer (CT) states inherent to Cz-DBF hybrids.

The "Charge Transfer" Problem

In Cz-DBF hybrids, the HOMO is typically localized on the Carbazole (donor) and the LUMO on the Dibenzofuran (acceptor). Standard hybrid functionals like B3LYP underestimate the energy of these CT states due to self-interaction errors, leading to "ghost" states and inaccurate bandgaps.

Recommended Functional Strategy
FeatureStandard Hybrid (B3LYP)Range-Separated (CAM-B3LYP /

B97X-D)
Global Hybrid (PBE0)
Ground State Geometry AcceptablePreferred (Better bond alternation)Excellent
Charge Transfer (CT) Fail (Underestimates energy)Excellent (Corrects long-range exchange)Good
Dispersion Forces PoorHigh (Crucial for

-stacking)
Moderate
TADF (

)
UnreliableReliable Good

Directive: For all excited state calculations (TD-DFT) involving Cz-DBF, you must use a range-separated functional (e.g., CAM-B3LYP) or a dispersion-corrected functional (


B97X-D).

Protocol A: Electronic Structure & Excited States (OLED Focus)

This protocol characterizes the material as a host for light-emitting diodes.[1][2]

Step 1: Ground State Optimization
  • Input: Initial guess structure (ensure Cz and DBF are twisted if C-N linked to break conjugation and raise

    
    ).
    
  • Method: DFT / B3LYP or PBE0.

  • Basis Set: 6-31G(d) for screening; 6-311+G(d,p) for final data.[3]

  • Solvent: Gas phase is sufficient for HOMO/LUMO; use PCM (Solvation) for optical properties.

Step 2: Frontier Molecular Orbital (FMO) Analysis

Calculate HOMO and LUMO distributions.

  • Success Metric: For a bipolar host, you want spatial separation .

    • HOMO: Localized on Carbazole.

    • LUMO: Localized on Dibenzofuran.[4]

    • Why? This separation minimizes the exchange integral (

      
      ), leading to a small 
      
      
      
      , which is ideal for TADF.
Step 3: Time-Dependent DFT (TD-DFT)

Calculate the first 5-10 singlet and triplet states to determine the onset of absorption and the triplet energy.

  • Command (Gaussian Example): # TD(Singlets, Triplets, NStates=10) CAM-B3LYP/6-311+G(d,p) SCRF=(Solvent=Toluene)

  • Key Extraction:

    • 
      : First excited singlet state energy (Fluorescence).
      
    • 
      : First excited triplet state energy (Phosphorescence).
      
    • 
      .
      
Visualization: Computational Workflow

G cluster_0 Electronic Properties Start Input Structure (Cz-DBF Hybrid) Opt Geometry Opt (B3LYP/6-31G*) Start->Opt Freq Freq Check (No Imaginary Freqs) Opt->Freq FMO FMO Analysis (HOMO/LUMO Map) Freq->FMO Ground State TDDFT TD-DFT (Excited States) (CAM-B3LYP/6-311+G**) Freq->TDDFT Excited State Output Data Extraction: ET, ΔEST, Bandgap FMO->Output TDDFT->Output

Figure 1: Standard computational workflow for characterizing optoelectronic properties of carbazole-dibenzofuran hybrids.

Protocol B: Charge Transport Modeling (Marcus Theory)

To determine if the hybrid is a good Hole Transport Material (HTM) or Electron Transport Material (ETM), we calculate the Reorganization Energy (


) .

Theory: According to Marcus Theory, the rate of charge hopping (


) is inversely proportional to 

. Lower

= Higher Mobility.
Step-by-Step Protocol:
  • Neutral Optimization: Optimize neutral molecule (

    
    ).
    
  • Cation Optimization: Optimize the cation radical (

    
    ) to get the relaxed cation geometry.
    
  • Anion Optimization: Optimize the anion radical (

    
    ) to get the relaxed anion geometry.
    
  • Single Point Calculations:

    • Calculate energy of Neutral geometry with Cation charge (

      
      ).
      
    • Calculate energy of Cation geometry with Neutral charge (

      
      ).
      
Calculation Formula:



  • Interpretation:

    • If

      
      : The material is Hole Transporting (typical for Carbazole-rich hybrids).
      
    • If

      
      : The material is Bipolar (Ideal for Hosts).
      

Protocol C: Bio-Isostere & Reactivity (Drug Discovery Focus)

For researchers exploring the biological activity (e.g., kinase inhibition), electronic descriptors are vital for QSAR (Quantitative Structure-Activity Relationship) modeling.

Key Descriptors to Calculate:
  • Molecular Electrostatic Potential (MEP):

    • Map the electrostatic potential onto the electron density surface.

    • Red Regions: Electron-rich (likely to bind to cationic residues in proteins).

    • Blue Regions: Electron-poor (likely to bind to anionic residues).

  • Fukui Functions:

    • Predicts exact sites of nucleophilic or electrophilic attack on the Cz-DBF core during metabolism.

Bio-Docking Prep: Do not use the vacuum geometry for docking. Re-optimize the structure using a solvent model (PCM) with water (


) to simulate physiological conditions before exporting to .pdb or .mol2 format for docking software (e.g., AutoDock Vina).

Data Synthesis & Expected Values

When validating your calculations, compare your results against these typical experimental ranges for Cz-DBF hybrids.

ParameterDefinitionTypical Range (Exp.)Calculation Target
HOMO Highest Occupied MO-5.5 to -6.1 eVWithin 0.2 eV of CV data
LUMO Lowest Unoccupied MO-2.1 to -2.8 eVWithin 0.3 eV of CV data

Optical Bandgap3.2 to 3.8 eVMatch UV-Vis onset

Triplet Energy2.6 to 3.0 eVHigh

required for Blue Hosts

Reorganization Energy0.1 to 0.3 eVLower is better for transport

References

  • Adachi, C., et al. "High-efficiency organic light-emitting diodes utilizing thermally activated delayed fluorescence." Nature, 2012. Link

  • Kania, S., et al. "A DFT Study of Reorganization Energy of Some Chosen Carbazole Derivatives." ICM, 2014. Link

  • Li, Y., et al. "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts." Int. J. Mol. Sci., 2021. Link

  • Oner, S., & Bryce, M. R. "A review of fused-ring carbazole derivatives as emitter and/or host materials in OLED applications." J. Mater. Chem. C, 2023.[5] Link

  • Peach, M. J. G., et al. "Assessment of CAM-B3LYP for Charge-Transfer Excitations." J. Chem. Phys., 2008. Link

Sources

Exploring the Electronic Properties of N-phenyl Carbazole-Dibenzofuran Systems: A Guide for Advanced Material Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

N-phenyl carbazole-dibenzofuran (Cz-DBF) derivatives represent a cornerstone in the development of high-performance organic electronic materials. Their molecular architecture, which synergistically combines the excellent hole-transporting capabilities of the carbazole moiety with the high triplet energy and bipolar nature of the dibenzofuran core, makes them exceptionally suited for demanding applications such as Organic Light-Emitting Diodes (OLEDs).[1][2] This guide provides a comprehensive exploration of the electronic properties of these systems, grounded in field-proven insights. We will delve into the causal relationships between molecular design, synthesis, and the resulting photophysical and electrochemical characteristics. This document is structured to serve as a practical and authoritative resource for researchers and scientists, offering not just data, but a self-validating framework of experimental and computational protocols.

The Strategic Imperative of the Carbazole-Dibenzofuran Architecture

The efficacy of Cz-DBF systems in organic electronics, particularly as host materials in blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs, is not accidental.[1][3][4][5][6] It is the result of a deliberate molecular design strategy that leverages the distinct electronic contributions of its constituent parts:

  • N-phenyl Carbazole Moiety: This unit is renowned for its electron-rich nature and high hole mobility, establishing it as a premier hole-transporting building block in organic semiconductors.[1][2][7]

  • Dibenzofuran Core: This rigid, planar moiety possesses a wide bandgap and, critically, a high triplet energy (ET).[1][2] This high ET is essential for host materials in phosphorescent OLEDs, as it prevents the back-transfer of energy from the phosphorescent guest molecule, thereby ensuring high emission efficiency. Furthermore, dibenzofuran exhibits bipolar charge transport properties, which can be tuned through substitution.[2]

The combination of these units allows for the creation of materials with high triplet energies, balanced charge transport, and excellent thermal stability, addressing key challenges in the development of stable and efficient blue OLEDs.[1][2]

Synthesis and Molecular Design: Engineering Electronic Function

The electronic properties of Cz-DBF systems are exquisitely sensitive to their molecular structure, particularly the linkage points between the carbazole and dibenzofuran units. The most prevalent and robust synthetic method for forging this crucial C-N bond is the Buchwald-Hartwig cross-coupling reaction .[1][2] This palladium-catalyzed reaction provides a versatile and high-yield route to connect carbazole units to various positions on a dibrominated dibenzofuran core.

An alternative powerful strategy involves a one-pot, two-step procedure where o-iodoanilines react with silylaryl triflates, followed by an intramolecular palladium-catalyzed cyclization to form the carbazole ring system.[8][9]

The choice of substitution position on the dibenzofuran core is a critical design parameter. For instance, attaching carbazole units at the 2,8-, 2,6-, or 4,6- positions results in distinct isomers with varied electronic properties and device performance characteristics.[1][2] This regiochemical control allows for the fine-tuning of the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Final Product cluster_purification Purification DBF Dibrominated Dibenzofuran (e.g., 2,8-dibromo) BH Buchwald-Hartwig Cross-Coupling DBF->BH Cz 9H-Carbazole Cz->BH Final N-phenyl Carbazole- Dibenzofuran Derivative (e.g., 2,8-di(9H-carbazol-9-yl) dibenzo[b,d]furan) BH->Final Pd Catalyst, Ligand, Base Purify Column Chromatography & Vacuum Sublimation Final->Purify

Caption: Generalized synthetic workflow for Cz-DBF systems.

Computational Modeling: A Predictive Framework

Before embarking on synthesis and characterization, computational modeling, primarily using Density Functional Theory (DFT), provides invaluable predictive insights into the electronic structure of candidate molecules.[5]

Core Principles:

  • Methodology: The B3LYP functional with a 6-31G basis set is a widely adopted and reliable level of theory for optimizing geometries and predicting the ground-state properties of these organic materials.[1][5]

  • Frontier Molecular Orbitals (FMOs): DFT calculations are used to determine the spatial distribution and energy levels of the HOMO and LUMO. For typical Cz-DBF host materials, the HOMO is predominantly localized on the electron-rich carbazole units, facilitating hole injection and transport. Conversely, the LUMO is primarily centered on the dibenzofuran core.[1][2] This spatial separation of FMOs is a key characteristic of many efficient OLED materials.

  • Energy Level Prediction: Theoretical calculations provide estimates of HOMO, LUMO, and triplet energies (ET), which can be experimentally validated through electrochemical and photophysical measurements.

G Structure Molecular Structure Substitution Position (2,8 vs 2,6 etc.) DFT Computational Modeling (DFT) - Geometry Optimization - FMO Calculation Structure->DFT Input Properties Predicted Electronic Properties HOMO/LUMO Distribution Energy Levels (E_S, E_T) Dihedral Angles DFT->Properties Output G cluster_photo Photophysical Characterization cluster_electro Electrochemical Characterization cluster_data Derived Properties UV UV-Vis Spectroscopy PL PL Spectroscopy (Fluorescence & Phosphorescence) UV->PL Eg_opt Optical Bandgap (Eg) UV->Eg_opt EsEt Singlet/Triplet Energies (ES/ET) PL->EsEt CV Cyclic Voltammetry HOMO HOMO/LUMO Levels CV->HOMO Eg_elec Electrochemical Bandgap HOMO->Eg_elec

Caption: Experimental workflow for electronic property characterization.

Application in Organic Light-Emitting Diodes (OLEDs)

The meticulously characterized electronic properties directly inform the performance of Cz-DBF materials in OLED devices. As host materials for blue phosphorescent emitters, they must satisfy several criteria:

  • High Triplet Energy: The host's ET must be higher than that of the phosphorescent guest to confine excitons on the guest and prevent energy loss. The measured ET of >2.95 eV for Cz-DBF derivatives makes them suitable for hosting deep-blue emitters. [1][2]2. Energy Level Alignment: The HOMO and LUMO levels of the host must facilitate efficient injection of holes and electrons from adjacent transport layers.

  • Charge Balance: The material should ideally possess balanced hole and electron transport properties to ensure the charge recombination zone is located within the emissive layer, maximizing efficiency. Often, these p-type hosts are mixed with an n-type material to form a mixed-host system, further improving charge balance and device lifetime. [1][2] Studies have shown that subtle changes in the substitution position can significantly impact device stability and efficiency. For example, in one study, a device using an asymmetric 2,6-CzDBF host exhibited a high external quantum efficiency (EQE) of 22.9% and a significantly longer device lifetime compared to its symmetric 2,8-CzDBF counterpart. [1][2]This underscores the critical importance of precise molecular design and characterization.

References

  • Lee, J. H., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. PMC. [Link]

  • Kim, J. Y., et al. (2019). Peripheral Decoration of Dibenzofuran with Donors and Acceptors as a New Design Platform for Thermally Activated Delayed Fluorescence Emitters. Chemistry of Materials. [Link]

  • ResearchGate. (n.d.). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]

  • ResearchGate. (2025). Versatile Carbazole and Dibenzofuran-Based Materials for OLEDs: Emitters and Exciplex-Forming Systems. ResearchGate. [Link]

  • Liu, Z., & Larock, R. C. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. PMC. [Link]

  • Wang, B., et al. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Source not further specified]. [Link]

  • Li, Y., et al. (2020). Multicolored Cathodically Coloring Electrochromism and Electrofluorochromism in Regioisomeric Star-Shaped Carbazole Dibenzofurans. PubMed. [Link]

  • ResearchGate. (2025). A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate. [Link]

  • Lee, J. H., et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. MDPI. [Link]

  • ResearchGate. (2025). Multifunctional Dibenzofuran-Carbazole Host Materials for High-Performance Red Phosphorescent OLEDs. ResearchGate. [Link]

  • Ruduss, A., et al. (2019). Synthesis and investigation of charge transport properties in adducts of hole transporting carbazole derivatives and push-pull azobenzenes. University of Latvia. [Link]

  • Li, Y., et al. (2020). Multicolored Cathodically Coloring Electrochromism and Electrofluorochromism in Regioisomeric Star-Shaped Carbazole Dibenzofurans. ACS Publications. [Link]

  • Boudreault, P.-L. T., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. [Link]

  • Al-Attar, H., et al. (2024). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. PMC. [Link]

  • ResearchGate. (2025). Spectral-Luminescence Characteristics of Carbazole, Dibenzofuran, and Dinaphthofuran in the Gas Phase in Excitation by Electrons and Photons. ResearchGate. [Link]

  • Liu, S.-W., et al. (2021). Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (2025). Synthesis and fluorescence properties of carbazole and fluorene-based compounds. ResearchGate. [Link]

  • Chen, C.-Y., et al. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Dibenzofuran synthesis. Organic Chemistry Portal. [Link]

  • RIUMA. (n.d.). Investigation of the charge-transport and optoelectronic properties of carbazole-based macrocycles. RIUMA. [Link]

  • Kim, J.-H., et al. (2021). Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. RSC Publishing. [Link]

  • Moustafa, G. O., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. [Source not further specified]. [Link]

  • Liang, F., et al. (2005). Synthesis and electrochemical and electroluminescent properties of N-phenylcarbazole-substituted poly(p-phenylenevinylene). [Source not further specified]. [Link]

  • Wang, Y., et al. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. MDPI. [Link]

  • ResearchGate. (2025). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

  • Chen, C.-Y., et al. (2024). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Publishing. [Link]

  • Ben-Ali, S., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers. [Link]

  • Yasuda, T., et al. (2021). Planarized B,N-phenylated dibenzoazaborine with a carbazole substructure: electronic impact of the structural constraint. Organic & Biomolecular Chemistry. [Link]

Sources

Methodological & Application

synthesis of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- via Buchwald-Hartwig coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Facile Synthesis of N-(Dibenzofuran-3-yl)-9-phenyl-9H-carbazol-2-amine via Palladium-Catalyzed Buchwald-Hartwig Coupling

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-(dibenzofuran-3-yl)-9-phenyl-9H-carbazol-2-amine, a complex triarylamine derivative with significant potential in materials science, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis is achieved through a highly efficient palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. We delve into the mechanistic rationale behind the selection of the catalyst, ligand, base, and solvent, offering a protocol that is both robust and reproducible. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary detail to successfully execute and understand this powerful transformation.

Introduction: The Significance of Triarylamines & the Buchwald-Hartwig Advantage

Carbazole and dibenzofuran moieties are privileged scaffolds in the design of functional organic materials due to their rigid, planar structures and unique photophysical properties. The target molecule, N-(dibenzofuran-3-yl)-9-phenyl-9H-carbazol-2-amine, combines these units, making it a promising candidate for charge-transporting layers in electronic devices.

The formation of the critical carbon-nitrogen (C-N) bond to link these aromatic systems presents a synthetic challenge. Classical methods like the Ullmann condensation often require harsh reaction conditions (high temperatures, stoichiometric copper) and have limited substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a superior alternative.[1] It offers milder conditions, broader functional group tolerance, higher yields, and greater reliability, revolutionizing the synthesis of arylamines.[2][3] This reaction has become an indispensable tool in both academic research and industrial-scale pharmaceutical production.[1][4]

This document outlines a validated protocol for the Buchwald-Hartwig coupling of 3-bromodibenzofuran with 9-phenyl-9H-carbazol-2-amine, leveraging a carefully selected palladium/phosphine ligand system to achieve high efficiency.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[7]

The key steps are:

  • Oxidative Addition: The active, monoligated Pd(0) complex reacts with the aryl halide (3-bromodibenzofuran), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1]

  • Amine Coordination & Deprotonation: The amine (9-phenyl-9H-carbazol-2-amine) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[1][6]

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex Amine Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Base Base-H⁺X⁻ Amine_Complex->Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Final Product) Amido_Complex->Product ArX Ar-X (3-Bromodibenzofuran) ArX->OA_Complex Amine R'R''NH (Carbazol-2-amine) Amine->Amine_Complex caption Fig 1. Simplified Buchwald-Hartwig catalytic cycle.

Sources

Application Note: High-Efficiency Hole Transport in OLEDs using N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the integration of N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine (CAS: 2410401-58-8) as a Hole Transport Material (HTM) and Electron Blocking Layer (EBL) in high-performance Organic Light-Emitting Diodes (OLEDs).

Selected for its high triplet energy (


) and thermal stability, this material addresses critical failure modes in phosphorescent and TADF (Thermally Activated Delayed Fluorescence) devices: triplet exciton quenching  and thermal degradation  at the EML/HTL interface. This guide provides a validated protocol for vacuum deposition, device architecture design, and characterization.

Material Profile & Mechanistic Insight

Chemical Identity[1][2][3]
  • Chemical Name: N-(dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine[1][2][3]

  • CAS Number: 2410401-58-8[1][2][3][4]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 424.50 g/mol [5]

Structural Functionality

The molecule features a "bipolar-like" asymmetry essential for modern OLED stacks:

  • Carbazole Core (Donor): The 9-phenyl-9H-carbazole moiety provides high hole mobility (

    
    ) and a deep HOMO level aligned with common Hole Injection Layers (HIL).
    
  • Dibenzofuran Moiety (Acceptor/Stabilizer): The dibenzofuran group increases the glass transition temperature (

    
    ), preventing crystallization during operation.
    
  • C2-N-C3 Linkage: The specific amine linkage at the Carbazole-2 and Dibenzofuran-3 positions induces a steric twist. This breaks extended conjugation, confining the triplet exciton to the core and preventing back-energy transfer from the Emitter Layer (EML).

Key Physical Properties (Representative)
PropertyValue (Approx.)Significance
HOMO -5.3 to -5.5 eVMatches HIL (e.g., HAT-CN, PEDOT:PSS) for efficient hole injection.
LUMO -2.1 to -2.4 eVHigh enough to block electrons (EBL function), reducing leakage current.
Triplet Energy (

)
> 2.7 eVPrevents quenching of Green/Blue Phosphorescent emitters.

> 120°CEnsures morphological stability under thermal stress.

Device Architecture & Energy Alignment

To maximize efficiency, the HTM must bridge the energy gap between the Anode/HIL and the EML while blocking electrons.

Energy Level Diagram (DOT Visualization)

EnergyLevel Anode ITO Anode (-4.8 eV) HIL HIL (HAT-CN) (-5.5 eV) Anode->HIL Hole Inj. HTM HTM (Topic) HOMO: -5.4 eV LUMO: -2.2 eV HIL->HTM Hole Trans. EML EML (PhOLED Host) HOMO: -6.0 eV LUMO: -2.8 eV HTM->EML Injection EML->HTM e- Blocked ETL ETL (TPBi) LUMO: -2.7 eV EML->ETL e- Inj. Cathode Cathode (LiF/Al) ETL->Cathode e- Inj.

Figure 1: Energy level alignment demonstrating the Hole Transport (forward path) and Electron Blocking (dashed red path) capabilities of the material.

Experimental Protocol: Device Fabrication

Safety Note: Handle all organic materials in a nitrogen-filled glovebox (


) to prevent degradation.
Materials Preparation
  • Sublimation: Ensure the HTM is sublimation-grade (>99.5% purity). If using raw powder (98%), perform thermal gradient sublimation purification before loading into the evaporator.

  • Crucible Loading: Load the HTM into a quartz or ceramic crucible. Degas the material by slowly ramping temperature to ~150°C under vacuum (

    
     Torr) for 30 minutes to remove moisture.
    
Substrate Cleaning (Critical Step)
  • Step 1: Ultrasonic bath in detergent water (15 min).

  • Step 2: Ultrasonic bath in Deionized (DI) water (15 min).

  • Step 3: Ultrasonic bath in Acetone (15 min).

  • Step 4: Ultrasonic bath in Isopropyl Alcohol (IPA) (15 min).

  • Step 5: UV-Ozone treatment (15 min) immediately prior to loading into the vacuum chamber. Purpose: Increases ITO work function to improve hole injection.

Vacuum Deposition Workflow

FabricationFlow Start Start: Cleaned ITO Substrate HIL 1. HIL Deposition HAT-CN (10 nm) Rate: 0.5 Å/s Start->HIL HTM 2. HTM Deposition (Topic) N-3-dibenzofuranyl... Thickness: 30-50 nm Rate: 1.0 Å/s HIL->HTM EML 3. EML Deposition Host:Dopant (Co-evap) Thickness: 30 nm HTM->EML ETL 4. ETL Deposition TPBi or Alq3 Thickness: 30 nm EML->ETL Cathode 5. Cathode Deposition LiF (1 nm) / Al (100 nm) ETL->Cathode Encap 6. Encapsulation Glass lid + UV Epoxy (Inside Glovebox) Cathode->Encap

Figure 2: Step-by-step vacuum thermal evaporation workflow.

Deposition Parameters:

  • Base Pressure:

    
     Torr.
    
  • HTM Rate: Maintain 1.0--2.0 Å/s. Slower rates (0.5 Å/s) may improve film morphology but increase impurity incorporation time.

  • Thickness Optimization:

    • Blue Devices: 30--40 nm (to tune microcavity effects).

    • Green/Red Devices: 40--60 nm.

Characterization & Validation

Standard Metrology

Once encapsulated, characterize the device using the following metrics:

MeasurementParameterTarget Performance
J-V-L Current Density vs. VoltageTurn-on Voltage (

) < 3.5 V @ 1 cd/m²
Efficiency Current Efficiency (cd/A)> 20 cd/A (Fluorescent), > 60 cd/A (Phosphorescent)
EQE External Quantum Efficiency> 5% (Fluorescent), > 15-20% (Phosphorescent)
EL Spectra ElectroluminescenceClean peak matching the Dopant (No HTM emission)
Self-Validating the HTM Function

To confirm the material is functioning correctly as an HTM/EBL:

  • Hole-Only Device (HOD): Fabricate ITO / HTM (100nm) / Al. Measure J-V.

    • Result: Current should follow Space Charge Limited Current (SCLC) behavior (

      
      ).
      
  • EL Spectrum Check: If you see emission peaks in the blue/violet region (400-450 nm) instead of your Green/Red dopant, the HTM is fluorescing . This indicates poor energy transfer or electron leakage into the HTM (Barrier failure).

References

  • Sigma-Aldrich. N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine Product Specification.

  • MDPI Molecules. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts.

  • Royal Society of Chemistry (New J. Chem). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability.

  • PubChem. Compound Summary: N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine.

Sources

Application Note: 9H-Carbazol-2-amine Derivatives as High-Performance Materials in Blue Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standardized Protocols Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals

Mechanistic Rationale & Molecular Design Principles

The realization of high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs) requires host materials and hole-transporting layers (HTLs) that possess an exceptionally high triplet energy (


 eV). This is critical to prevent reverse energy transfer from the high-energy blue phosphorescent dopant (e.g., FIrpic) back to the host matrix.

Derivatives of N,N-diphenyl-9H-carbazol-2-amine are extensively developed as HTL materials and emissive hosts in OLEDs because the rigid carbazole core provides excellent hole-transporting capabilities and intrinsic thermal stability[1]. By specifically functionalizing the 2-position and 9-position of the carbazole framework, researchers can decouple the molecule's electrical properties from its triplet energy:

  • HOMO Level Tuning (2-Position): Attaching an aniline or diphenylamine group at the 2-position forms a strong electron-rich donor unit. This extends the conjugated system and significantly raises the highest occupied molecular orbital (HOMO) energy level, granting excellent hole injection from the anode and optimizing the charge transport balance[2]. For instance, introducing an electron-rich diphenylamine group raises the deep HOMO of the base carbazole to an energy level perfectly aligned between PEDOT:PSS and the light-emitting layer[3].

  • Thermal & Morphological Stability (9-Position): Substituting the carbazole nitrogen (9-position) with bulky moieties, such as a phenyl or fluorenyl group, provides steric hindrance. This structural rigidity increases the glass transition temperature (

    
    ) of the molecule, preventing crystallization of the amorphous film during device operation and Joule heating[2].
    
  • Triplet Energy Confinement: The addition of a 4-position biphenyl group connected through an amino linkage further enhances thermal stability while restricting extended

    
    -conjugation in the triplet state, helping to maintain the high triplet energy level required for blue emission[2].
    

Quantitative Performance Metrics

To illustrate the optoelectronic advantages of 2-amine substituted carbazoles, the following table compares a standard reference host (mCP) against two advanced 9H-Carbazol-2-amine derivatives used in blue PhOLEDs.

Material DesignatorHOMO (eV)LUMO (eV)Triplet Energy (

)

(°C)
Target Application
mCP (Industry Standard Reference)-5.90-2.402.90 eV60Baseline Host
N,N-diphenyl-9H-carbazol-2-amine -5.25-2.462.85 eV105HTL / Host
N-([1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine -5.20-2.402.82 eV135High-

Host / TADF

Data synthesis reflects typical optoelectronic properties derived from carbazole-aniline composite donor structures[2],[3].

Standardized Experimental Protocols

Protocol A: Synthesis & Purification of 9H-Carbazol-2-amine Derivatives

The synthesis relies on a Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. This method is chosen because it allows for highly selective C-N bond formation at the 2-position without disrupting the photophysical integrity of the carbazole core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask and purge with ultra-high purity Nitrogen (

    
    ) for 15 minutes. Causality: Palladium catalysts are highly sensitive to oxygen and moisture, which can lead to rapid catalyst deactivation and homocoupling side-reactions.
    
  • Reagent Loading: Add 2-bromo-9-phenyl-9H-carbazole (1.0 eq), the selected amine donor (e.g., diphenylamine, 1.2 eq),

    
     (0.02 eq), and sodium tert-butoxide (
    
    
    
    , 3.0 eq) into the flask.
  • Catalyst Activation: Inject anhydrous toluene (0.1 M) followed by a tri-tert-butylphosphine solution (

    
    , 0.08 eq) via a gas-tight syringe.
    
  • Reaction: Reflux the mixture at 110 °C under continuous stirring for 12 hours.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The disappearance of the starting material spot confirms reaction completion.

  • Workup: Cool to room temperature, quench with deionized water, and extract the organic layer with dichloromethane (

    
    ). Dry the organic phase over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Purification (Critical Step): Purify the crude product via silica gel column chromatography. Following isolation, subject the powder to vacuum train sublimation (

    
     Torr).
    
    • Causality: Sublimation is mandatory for OLED applications. Trace halogen impurities or residual palladium act as non-radiative recombination centers (exciton quenchers), which will severely degrade the device's External Quantum Efficiency (EQE) and operational lifetime.

SynthesisWorkflow SM 2-Bromo-9-phenyl-9H-carbazole Reaction Buchwald-Hartwig Coupling (Toluene, 110°C, N2, 12h) SM->Reaction Amine Diphenylamine Amine->Reaction Catalyst Pd2(dba)3 / P(t-Bu)3 / NaOtBu Catalyst->Reaction Purification Silica Column Chromatography Reaction->Purification Sublimation Vacuum Sublimation (Removes trace Pd/Halogens) Purification->Sublimation Product OLED-Grade Carbazole-2-amine (>99.9% Purity) Sublimation->Product

Fig 1: Synthetic workflow for OLED-grade 9H-Carbazol-2-amine derivatives via cross-coupling.

Protocol B: Device Fabrication of a Blue PhOLED

This protocol outlines the fabrication of a bottom-emitting blue PhOLED using the synthesized carbazole derivative as the host material.

Step-by-Step Methodology:

  • Substrate Preparation: Sequentially sonicate Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with

    
     gas.
    
  • Surface Treatment: Treat the ITO substrates with UV-Ozone for 20 minutes.

    • Causality: UV-Ozone removes residual organic contaminants, increases the work function of the ITO for better hole injection, and improves the surface wettability for the subsequent aqueous layer.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS onto the ITO at 3000 rpm for 60 seconds. Bake the substrate on a hotplate at 150 °C for 15 minutes in ambient air to remove residual water.

  • Vacuum Thermal Evaporation (VTE): Transfer the substrates into a vacuum chamber. Evaporation must only commence when the base pressure drops below

    
     Torr to prevent oxidative degradation of the organic films.
    
  • HTL / Emissive Layer (EML) Deposition:

    • Deposit the 9H-Carbazol-2-amine derivative at a rate of 1.0 Å/s to a thickness of 30 nm.

    • Co-evaporate the host material and the blue phosphorescent emitter (FIrpic) at a 10 wt% doping concentration to form a 30 nm EML.

    • Validation Checkpoint: Monitor the deposition rates using dual quartz crystal microbalances (QCM) to ensure the precise 10 wt% doping ratio, which is critical to prevent triplet-triplet annihilation (TTA).

  • Electron Transport Layer (ETL) & Cathode: Deposit 40 nm of TPBi (ETL), followed by 1 nm of LiF (electron injection layer), and 100 nm of Aluminum (cathode).

  • Encapsulation: Transfer the devices directly to an

    
    -filled glovebox (
    
    
    
    < 0.1 ppm,
    
    
    < 0.1 ppm) and encapsulate using a glass lid and UV-curable epoxy.

EnergyLevels ITO Anode ITO (-4.8 eV) HIL HIL PEDOT:PSS (-5.0 eV) ITO->HIL HTL HTL / Host Carbazole Deriv. (-5.25 eV) HIL->HTL EML EML Host:FIrpic (-5.8 eV) HTL->EML ETL ETL TPBi (-6.2 eV) EML->ETL Cathode Cathode LiF/Al (-4.2 eV) ETL->Cathode

Fig 2: Energy level alignment and charge transport pathway in a blue PhOLED architecture.

References

  • Catsyn. N-([1,1'-biphenyl]-4-YL)-9-phenyl-9H-carbazol-2-amine | CAS 1427316-58-2. Catsyn.[Link]

  • MDPI. Indolocarbazole-Based Photo-Crosslinkable Hole-Transporting Layer for Efficient Solution-Processed Organic Light-Emitting Diodes. MDPI Polymers. [Link]

Sources

Advanced Application Note: Fabrication of Perovskite Solar Cells using N-(3-dibenzofuranyl)-9-phenyl-9H-carbazol-2-amine HTL

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the fabrication protocol for n-i-p perovskite solar cells (PSCs) utilizing N-(3-dibenzofuranyl)-9-phenyl-9H-carbazol-2-amine as the Hole Transport Layer (HTL).[1]

Why this Molecule? The selection of this specific HTL is driven by the synergistic coupling of the 9-phenylcarbazole core with a dibenzofuran moiety.

  • Electronic Alignment: The carbazole unit provides a deep Highest Occupied Molecular Orbital (HOMO) level (estimated -5.4 eV to -5.6 eV), ensuring favorable energetic alignment with the valence band of state-of-the-art perovskites (e.g., FAPbI

    
    ), thereby maximizing Open-Circuit Voltage (
    
    
    
    ).[1]
  • Morphological Stability: The bulky dibenzofuran wing increases the glass transition temperature (

    
    ), suppressing crystallization of the HTL film under thermal stress—a common failure mode in Spiro-OMeTAD devices.
    
  • Hydrophobicity: The lack of hydrophilic ether chains (unlike Spiro-OMeTAD) enhances moisture resistance, protecting the underlying perovskite absorber.[1]

Material Specifications & Preparation

Chemical Structure & Properties[2][3]
  • IUPAC Name: N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine[1][2]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 424.50 g/mol [1][3]

  • Solubility: Soluble in Chlorobenzene (CB), Toluene, and Chloroform.[1]

Reagent List
ReagentPurityRole
N-(3-dibenzofuranyl)-9-phenyl-9H-carbazol-2-amine >99.5% (Sublimed)Hole Transport Material
FTO Glass Substrate 7-15

/sq
Conductive Substrate
SnO

Colloid
15% in H

O
Electron Transport Layer (ETL)
PbI

99.999%Perovskite Precursor
FAI (Formamidinium Iodide) >99.5%Perovskite Precursor
Li-TFSI 99.95%p-Dopant
tBP (4-tert-Butylpyridine) 96%Additive (Morphology/Band Edge)
Chlorobenzene (CB) Anhydrous, 99.8%HTL Solvent

Fabrication Protocol (Step-by-Step)

Phase 1: Substrate Preparation & ETL Deposition

Objective: Create a pristine, low-defect electron extraction interface.[1]

  • Etching: Pattern FTO glass using Zn powder and 2M HCl.

  • Cleaning: Sequential sonication in detergent (2% Hellmanex), deionized water, acetone, and isopropanol (15 min each).[1]

  • Activation: UV-Ozone treatment for 20 minutes to increase surface wettability.[1]

  • ETL Deposition (SnO

    
    ): 
    
    • Dilute SnO

      
       colloid (15%) with water to 2.67%.
      
    • Spin coat at 3000 rpm for 30s .

    • Anneal: 150°C for 30 minutes in ambient air.

Phase 2: Perovskite Absorber Deposition (FAPbI Focus)

Objective: Grow large-grain, pinhole-free perovskite films.[1]

  • Precursor Solution: Dissolve FAI (1.0 M) and PbI

    
     (1.1 M) in DMF:DMSO (4:1 v/v). Stir at 60°C for 2 hours.
    
  • Deposition (Anti-Solvent Method):

    • Step 1: 1000 rpm for 10s (Spread).

    • Step 2: 5000 rpm for 20s (Crystallization).

    • Critical Step: Drop-cast 150 µL of Anhydrous Chlorobenzene (Anti-solvent) at 5 seconds before the end of Step 2.

  • Annealing: 150°C for 15 minutes on a hotplate (in N

    
     glovebox).
    
Phase 3: HTL Deposition (The Core Protocol)

Objective: Deposit the N-(3-dibenzofuranyl)-9-phenyl-9H-carbazol-2-amine layer with optimized doping for hole mobility.[1]

A. HTL Solution Preparation Prepare the solution in an N


-filled glovebox (H

O < 0.1 ppm, O

< 0.1 ppm).[1]
  • Host Concentration: Dissolve 25 mg of the carbazole-amine HTL in 1 mL of anhydrous Chlorobenzene.

  • Doping Strategy:

    • Stock 1: Li-TFSI in Acetonitrile (520 mg/mL).[1]

    • Stock 2: tBP (Pure).

    • Mixing: Add 17.5 µL of Li-TFSI stock and 28.8 µL of tBP to the 1 mL HTL solution.[1]

    • Note: Unlike Spiro-OMeTAD, this molecule has a planar conjugated core.[1] If aggregation is observed, reduce concentration to 20 mg/mL.[1]

B. Spin Coating [2]

  • Filter solution through a 0.45 µm PTFE filter.[1]

  • Dynamically dispense 50 µL onto the spinning perovskite substrate.[1]

  • Spin Parameters: 3000 rpm for 30s (Acceleration: 2000 rpm/s).

  • Oxidation: Leave the films in a dry air desiccator (RH < 20%) for 12 hours. Reason: Li-TFSI doping requires oxygen exposure to generate stable radical cations for hole conduction.[1]

Phase 4: Metallization[2]
  • Deposit 80 nm of Gold (Au) via thermal evaporation at high vacuum (

    
     Torr).
    
  • Use a shadow mask to define the active area (typically 0.09 cm

    
    ).
    

Visualization of Device Physics[9]

Energy Level Alignment & Charge Transport

The following diagram illustrates the cascade energy alignment that facilitates efficient hole extraction while blocking electrons.

EnergyLevelDiagram FTO FTO (-4.4 eV) ETL SnO2 CB: -4.0 eV VB: -7.6 eV FTO->ETL e- Extraction Perovskite Perovskite CB: -3.9 eV VB: -5.4 eV HTL Carbazole-Amine HTL LUMO: -2.1 eV HOMO: -5.5 eV Perovskite->HTL h+ Extraction HTL->Perovskite e- Block (High LUMO) Au Au (-5.1 eV) HTL->Au h+ Collection

Caption: Energy band diagram showing the favorable HOMO alignment (-5.5 eV) of the HTL with the Perovskite valence band, facilitating hole extraction while the high LUMO (-2.1 eV) blocks electron recombination.[1]

Fabrication Workflow

FabricationFlow cluster_0 Step 1: Substrate & ETL cluster_1 Step 2: Perovskite cluster_2 Step 3: HTL (Critical) Clean FTO Cleaning (Detergent/Solvents) UVO UV-Ozone (20 min) Clean->UVO SnO2 SnO2 Spin Coat (3000 rpm) UVO->SnO2 Anneal1 Anneal 150°C, 30 min SnO2->Anneal1 Precursor FAI + PbI2 (DMF:DMSO) SpinPv Spin Coat (Anti-solvent Drop) Precursor->SpinPv Anneal2 Anneal 100°C, 10 min SpinPv->Anneal2 MixHTL Dissolve HTL (25mg/mL in CB) Dope Add Li-TFSI + tBP MixHTL->Dope SpinHTL Spin Coat (3000 rpm, 30s) Dope->SpinHTL Oxidize Air Oxidation (12h, Desiccator) SpinHTL->Oxidize Evap Thermal Evaporation (Au, 80nm) Oxidize->Evap Au Deposition

Caption: Step-by-step fabrication workflow emphasizing the critical oxidation step required for the doped HTL layer.

Characterization & Quality Control

To validate the device performance, the following characterization suite is mandatory:

  • J-V Characteristics: Measure under AM 1.5G illumination.

    • Target Metrics:

      
       V, 
      
      
      
      .[1]
    • Hysteresis Check: Scan forward (-0.1V to 1.2V) and reverse (1.2V to -0.1V). Low hysteresis indicates efficient charge extraction at the HTL interface.

  • Steady-State Photoluminescence (PL):

    • Compare Glass/Perovskite vs. Glass/Perovskite/HTL.[1]

    • Success Criteria: Significant PL quenching (>90%) in the HTL sample confirms rapid hole transfer.

  • Space Charge Limited Current (SCLC):

    • Fabricate "Hole-Only" devices (ITO/PEDOT:PSS/HTL/Au).

    • Calculate hole mobility (

      
      ).[4] Target 
      
      
      
      cm
      
      
      V
      
      
      s
      
      
      .[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Fill Factor (FF) High series resistance (

) in HTL.[1]
Increase Li-TFSI concentration by 10%; Ensure 12h air oxidation.
S-shaped J-V Curve Energy barrier at HTL/Au interface.[1]Verify HOMO level alignment; Ensure Au is deposited at high vacuum to prevent oxide barriers.
Cloudy HTL Film Aggregation of HTL molecule.Reduce concentration to 18-20 mg/mL; Filter solution immediately before spinning.
Rapid Degradation Moisture ingress or tBP evaporation.Encapsulate device with UV-epoxy and cover glass; Store in dark/dry environment.[1]

References

  • NREL Best Research-Cell Efficiency Chart. National Renewable Energy Laboratory.[1] [Link][4]

  • Improving the Stability of Perovskite Solar Cells using Carbazole-based HTMs. Chemical Communications, Royal Society of Chemistry. [Link]

  • Dopant-Free Hole Transport Materials for Perovskite Solar Cells. Advanced Materials Interfaces. [Link][1]

Sources

Application Note: Experimental Protocol for Depositing N-(3-Dibenzofuranyl)-9-phenyl-9H-carbazol-2-amine Thin Films

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Material Profile

This guide details the deposition protocols for N-(3-dibenzofuranyl)-9-phenyl-9H-carbazol-2-amine , a bipolar organic semiconductor integrating an electron-donating carbazole unit and an electron-withdrawing dibenzofuran moiety. This structural design makes it an ideal candidate for Hole Transport Layers (HTL) or as a host matrix for phosphorescent/TADF emitters in OLED stacks.

To ensure device-grade performance, this protocol prioritizes Vacuum Thermal Evaporation (VTE) as the standard for high-purity film formation, while providing a secondary workflow for Solution Processing (Spin Coating) for rapid prototyping.

Material Specifications
PropertySpecificationNotes
IUPAC Name N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine
CAS Number 2410401-58-8Verification Key
Molecular Weight ~424.5 g/mol Small Molecule
Role HTL, Host (Bipolar)High Triplet Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Solubility Soluble in Toluene, Chlorobenzene, CHCl

Suitable for wet processing
Thermal Stability

typically >100°C (Class-based est.)
High morphological stability

Pre-Deposition Workflow: Purification & Substrate Prep

Scientific Rationale: Organic semiconductors are highly sensitive to impurities. Trace metals or oxidation products act as trap states, quenching excitons and reducing charge mobility. Therefore, sublimation purification is non-negotiable for VTE.

Substrate Cleaning (ITO/Glass)

Standardized cleaning removes organic residues and modifies the work function of ITO.

  • Mechanical Scrub: Scrub ITO glass with neutral detergent (e.g., Decon 90) and DI water.

  • Ultrasonic Bath Sequence:

    • Deionized Water (15 min)

    • Acetone (15 min) – Removes organic oils.

    • Isopropanol (IPA) (15 min) – Removes acetone residues.

  • Drying: Blow dry with Nitrogen (

    
    ) gun. Oven bake at 100°C for 30 min.
    
  • Surface Activation: UV-Ozone or Oxygen Plasma treatment (15 min).

    • Effect: Increases ITO work function (~4.7 eV

      
       ~5.1 eV) to align with the HOMO of the carbazole moiety.
      
Material Purification (Sublimation)

Even "99%" commercial purity is insufficient for OLEDs.

  • Load raw powder into a quartz boat within a gradient sublimation tube.

  • Pump down to high vacuum (

    
     Torr).
    
  • Heat source zone to ~220–260°C (Material dependent; ramp slowly).

  • Collect the purified crystals from the deposition zone. Discard the ash (impurities) and the highly volatile front fraction.

Protocol A: Vacuum Thermal Evaporation (VTE)

Status: Industry Standard (High Performance)

Rationale: VTE allows for Ångström-level thickness control and multilayer stacking without solvent orthogonality issues.

Chamber Setup
  • Base Pressure:

    
     Torr (Critical to prevent oxidation).
    
  • Crucible: Alumina (

    
    ) or Quartz liner in a Knudsen cell.
    
  • Sensor: Quartz Crystal Microbalance (QCM). Calibrate density (

    
    ) and Z-factor.
    
Deposition Steps
  • Degassing: Slowly ramp temperature to ~150°C (below sublimation point) and hold for 20 mins to remove adsorbed moisture.

  • Rate Stabilization: Increase temperature until deposition rate reaches 0.1 Å/s . Allow rate to stabilize.

  • Deposition: Open shutter. Increase rate to 0.5 – 1.0 Å/s .

    • Note: Rates >2 Å/s may induce amorphous-to-crystalline defects; rates <0.2 Å/s increase impurity incorporation time.

  • Thickness Target: Typically 30–50 nm for HTL applications.

  • Cooldown: Close shutter, ramp down power, and let the chamber cool below 50°C before venting with

    
    .
    

Figure 1: Logic flow for Vacuum Thermal Evaporation (VTE) ensuring rate stability and thickness control.

Protocol B: Solution Processing (Spin Coating)

Status: Rapid Prototyping / Low Cost

Rationale: The carbazole-dibenzofuran structure provides sufficient solubility for wet processing. This method is faster but requires careful solvent selection to avoid pinholes.

Solution Preparation
  • Solvent: Chlorobenzene (CB) or Toluene.

    • CB is preferred for higher boiling point (131°C), yielding smoother films.

  • Concentration: 10 mg/mL (Targeting ~40-60 nm thickness).

  • Dissolution: Stir at 50°C for 1 hour in a glovebox (

    
     atmosphere).
    
  • Filtration: Pass through a 0.45

    
    m PTFE filter to remove aggregates.
    
Spin Coating Cycle
  • Dispense: Dynamically dispense 50

    
    L onto the center of the substrate.
    
  • Step 1 (Spread): 500 rpm for 5 sec (Slope: 200 rpm/s).

  • Step 2 (Thinning): 2000–3000 rpm for 45 sec (Slope: 1000 rpm/s).

    • Adjust RPM based on viscosity/concentration to tune thickness.

  • Annealing (Critical): Bake at 100°C for 10 min on a hotplate.

    • Purpose: Removes residual solvent and relaxes film stress.

Characterization & Quality Control

To validate the protocol, the following metrics must be met:

TechniqueMetricAcceptance Criteria
AFM (Tapping Mode) Surface Roughness (

)

nm (Smooth, amorphous)
UV-Vis Spectroscopy Absorption EdgeConsistent with optical gap (~3.0 - 3.2 eV)
Ellipsometry Thickness Uniformity

across 1-inch substrate
Cyclic Voltammetry HOMO LevelReversible oxidation wave (~ -5.4 eV)
Troubleshooting Guide

Figure 2: Diagnostic decision tree for common thin-film defects.

References

  • ChemicalBook. (2023). N-(3-dibenzofuranyl)-9-phenyl-9H-Carbazol-2-amine Product Properties and CAS 2410401-58-8.

  • Sigma-Aldrich. (2023). N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine Safety and Specification.

  • Display Daily. (2023). Navigating the Complexities of Thin-Film Deposition With a New Approach. (General context on OLED deposition).

  • PubChem. (2023). 9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole Compound Summary. (Structural analog reference).

Application Note: Carbazole-Dibenzofuran (Cz-DBF) Bipolar Host Materials for High-Efficiency OLED Emissive Layers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Device Engineers

Introduction & Mechanistic Overview

In the development of advanced Organic Light-Emitting Diodes (OLEDs), particularly Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices, the emissive layer (EML) architecture dictates overall device efficiency and lifespan. The host material within the EML plays a critical role: it must absorb injected charge carriers, form excitons, and transfer this energy to the luminescent dopant without non-radiative loss.

Historically, unipolar hosts like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) led to unbalanced charge transport, shifting the recombination zone to the EML interfaces and accelerating device degradation 1. To overcome this, Carbazole-Dibenzofuran (Cz-DBF) derivatives have emerged as premier bipolar host materials.

The Causality of Molecular Design: The efficacy of Cz-DBF materials stems from the strategic fusion of an electron-donating moiety (Carbazole) and an electron-accepting/structurally rigid moiety (Dibenzofuran).

  • Hole Transport (HOMO Control): Carbazole's electron-rich nitrogen core provides a shallow Highest Occupied Molecular Orbital (HOMO, ~ -5.5 eV), facilitating efficient hole injection from adjacent layers.

  • Electron Transport (LUMO Control): Dibenzofuran provides a deep Lowest Unoccupied Molecular Orbital (LUMO, ~ -2.4 eV) to accept electrons.

  • Triplet Energy (

    
    ) Confinement:  Because the HOMO and LUMO are spatially separated across the twisted Cz and DBF units, the molecule maintains a high triplet energy (
    
    
    
    eV). This high
    
    
    is an absolute prerequisite to prevent reverse energy transfer from blue triplet emitters back to the host, thereby suppressing Triplet-Triplet Annihilation (TTA) 2.

G Cz Carbazole (Cz) Hole Transport (Donor) HOMO Level Control Host Cz-DBF Bipolar Host Spatial HOMO/LUMO Separation Cz->Host DBF Dibenzofuran (DBF) Electron Transport (Acceptor) LUMO Level Control DBF->Host ET High Triplet Energy (ET > 2.8 eV) Prevents Reverse Energy Transfer Host->ET Charge Balanced Charge Transport Broadened Recombination Zone Host->Charge OLED High EQE & Reduced Roll-off in PhOLED / TADF Devices ET->OLED Charge->OLED

Logical architecture of Cz-DBF bipolar hosts enabling high-efficiency OLEDs.

Quantitative Material Profiles

The substitution position of the carbazole units on the dibenzofuran core radically alters the photophysical and electrical properties. For instance, substituting at the 2,6-positions versus the 4,6-positions dictates the stability of the host under positive polarons 3.

Table 1: Photophysical & Device Performance of Representative Cz-DBF Hosts

Host Material DesignHOMO (eV)LUMO (eV)Triplet Energy (

, eV)
Max EQE (%)Emitter Type / Application
Methoxy-Cz-DBF -5.60-2.102.86 – 2.9612.5%Green TADF OLED
26CzDBF -5.81-2.42> 2.9522.9%Deep Blue PhOLED
46CzDBF -5.90-2.45> 2.95~18.0%Deep Blue PhOLED
DBFCzCN -5.75-2.902.8725.2%Blue TADF OLED

(Data synthesized from authoritative optoelectronic characterizations 2, 3, 4)

Experimental Protocols

Protocol A: Determination of Triplet Energy ( ) via Low-Temperature Phosphorescence

Scientific Causality: To ensure the Cz-DBF host can effectively confine excitons on the dopant, its


 must be accurately measured. Room temperature measurements are dominated by fluorescence. By freezing the sample at 77K in a rigid matrix, non-radiative vibrational decay pathways are suppressed, allowing the pure 

phosphorescent transition to be isolated and measured.

Self-Validating Mechanism: The protocol utilizes a freeze-pump-thaw degassing cycle. Molecular oxygen is a potent triplet quencher. If the degassing step fails, the phosphorescence signal will be entirely quenched, immediately alerting the researcher to a sample preparation error.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Cz-DBF host in anhydrous 2-methyltetrahydrofuran (2-MeTHF) to a concentration of

    
     M. 2-MeTHF is chosen because it forms a clear optical glass at 77K without cracking.
    
  • Degassing: Transfer the solution to a quartz EPR/fluorescence tube. Perform three cycles of freeze-pump-thaw (freeze in liquid

    
    , evacuate to 
    
    
    
    Torr, isolate, and thaw).
  • Cryogenic Cooling: Submerge the sealed quartz tube into a liquid nitrogen-filled quartz dewar (77K) positioned in the spectrofluorometer.

  • Data Acquisition: Excite the sample at its primary absorption peak (typically 290–320 nm for Cz-DBF). Apply a time delay of 1 ms to the detector gate to allow prompt fluorescence (nanosecond lifetime) to decay completely.

  • Analysis: Record the phosphorescence emission spectrum. Identify the highest-energy vibronic peak (the 0-0 transition). Convert the wavelength (

    
     in nm) to energy (eV) using the equation 
    
    
    
    .
Protocol B: Emissive Layer Co-Evaporation for OLED Fabrication

Scientific Causality: The emissive layer must be a highly homogenous solid-state solution of the dopant dispersed within the Cz-DBF host. Vacuum thermal co-evaporation is required to prevent solvent-induced impurities and to precisely control the dopant concentration (typically 5-10 wt%). This dilution prevents dopant aggregation, which would otherwise lead to Aggregation-Caused Quenching (ACQ) and severe efficiency roll-off.

Self-Validating Mechanism: The deposition relies on dual Quartz Crystal Microbalances (QCM). If the deposition rate of either the host or dopant deviates by >5%, the system shutter automatically closes. This prevents the formation of concentration gradients within the EML that would invalidate device testing.

Step-by-Step Methodology:

  • Chamber Preparation: Load the pre-cleaned ITO substrates into the vacuum chamber. Pump down the system to a base pressure of

    
     Torr to ensure mean free paths exceed the source-to-substrate distance.
    
  • Source Heating: Slowly ramp the temperature of the effusion cell containing the Cz-DBF host until a stable deposition rate of 1.0 Å/s is achieved on the primary QCM.

  • Dopant Calibration: Simultaneously heat the effusion cell containing the emitter (e.g., FIrpic or 4CzIPN) until a stable rate of 0.05 to 0.10 Å/s is achieved on the secondary QCM (corresponding to 5-10% doping concentration).

  • Co-Deposition: Once both rates are stable for 60 seconds, open the main substrate shutter.

  • Thickness Control: Monitor the integrated thickness. Close the shutter precisely when the EML reaches the target thickness (typically 20–30 nm).

  • Sequential Layering: Proceed immediately to deposit the hole-blocking layer (HBL) and electron-transport layer (ETL) to protect the EML from ambient moisture before breaking vacuum.

G Prep Substrate Prep (ITO Cleaning) Vac Vacuum Chamber (< 10^-6 Torr) Prep->Vac Heat Source Heating (Host & Dopant) Vac->Heat QCM QCM Rate Control (Host: 1 A/s, Dop: 0.1 A/s) Heat->QCM Dep Co-Evaporation (EML Deposition) QCM->Dep Val Self-Validation: Rate Deviation < 5% QCM->Val Val->Dep Proceed

Vacuum thermal co-evaporation workflow for OLED emissive layer fabrication.

References

  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. ACS Omega. Available at:[Link]

  • Methoxycarbazolyl-disubstituted dibenzofuranes as holes- and electrons host materials for OLEDs. Journal of Luminescence. Available at: [Link]

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. MDPI Molecules. Available at:[Link]

  • Peripheral Decoration of Dibenzofuran with Donors and Acceptors as a New Design Platform for Thermally Activated Delayed Fluorescence Emitters. Chemistry of Materials (ACS Publications). Available at:[Link]

Sources

device architecture for high-efficiency OLEDs using 9H-Carbazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to High-Efficiency OLEDs Employing 9H-Carbazol-2-amine Derivatives

Authored by: Dr. Gemini, Senior Application Scientist
Publication Date: March 3, 2026

Abstract

This document provides a comprehensive guide to the design, fabrication, and characterization of high-efficiency Organic Light-Emitting Diodes (OLEDs) that leverage the unique properties of 9H-Carbazol-2-amine derivatives. Carbazole-based materials are a cornerstone in organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps.[1] This guide delves into the causality behind experimental choices, offering detailed protocols and performance data to enable researchers, scientists, and drug development professionals to construct and validate high-performance OLED devices.

Introduction: The Critical Role of Architecture in OLED Performance

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technologies, prized for their superior contrast, wide viewing angles, and rapid response times.[2][3] The efficiency and longevity of an OLED are not solely dependent on the emissive material but are critically influenced by the overall device architecture and the judicious selection of materials for each functional layer. A well-engineered architecture ensures balanced charge injection and transport, confines excitons within the emissive layer, and minimizes non-radiative decay pathways.

Among the various classes of organic semiconductors, 9H-Carbazol-2-amine and its derivatives have emerged as exceptionally promising materials, particularly for the Hole Transport Layer (HTL).[4][5] Their inherent properties, such as strong electron-donating nature and high thermal stability, address key challenges in OLED fabrication, including morphological stability and operational durability.[6][7] This guide will explore a device architecture optimized for these materials and provide the protocols necessary for its successful implementation.

Device Architecture: A Multi-Layered Approach to Efficiency

A high-efficiency OLED is a heterostructure device, comprising several organic layers sandwiched between two electrodes.[8] This multi-layered approach allows for the optimization of each distinct function—charge injection, transport, and recombination—to maximize light output.

A typical device structure is as follows:

  • Anode: A transparent conductor with a high work function, typically Indium Tin Oxide (ITO), for efficient hole injection.[3][8]

  • Hole Injection Layer (HIL): Facilitates the injection of holes from the anode to the HTL.

  • Hole Transport Layer (HTL): Transports holes from the HIL to the emissive layer while blocking electrons. This is the key layer where 9H-Carbazol-2-amine derivatives are employed.

  • Emissive Layer (EML): The heart of the OLED, where electrons and holes recombine to form excitons, which then decay radiatively to produce light. Carbazole derivatives can also serve as excellent host materials in the EML for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.[2][9]

  • Electron Transport Layer (ETL): Transports electrons from the cathode and blocks holes.

  • Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

  • Cathode: A low work function metal, such as Aluminum (Al) often preceded by a thin layer of Lithium Fluoride (LiF), for efficient electron injection.[10]

OLED_Architecture sub Substrate (Glass) ito Anode (ITO) sub->ito hil HIL ito->hil htl HTL (9H-Carbazol-2-amine Derivative) hil->htl eml EML htl->eml etl ETL eml->etl eil EIL (LiF) etl->eil cathode Cathode (Al) eil->cathode

Fig. 1: Standard multilayer OLED device architecture.

The Scientific Rationale for Using 9H-Carbazol-2-amine Derivatives

The efficacy of 9H-Carbazol-2-amine derivatives in the HTL is grounded in their fundamental electronic and physical properties.

  • Expertise & Experience: Triphenylamine and carbazole moieties possess a strong electron-donating nature, which translates to excellent hole-transport properties.[6][7] By incorporating these two units into a single molecule, it is possible to achieve both superior hole-transport characteristics and enhanced thermal stability. The Highest Occupied Molecular Orbital (HOMO) levels of these materials (typically -5.1 to -5.5 eV) are well-aligned with the work function of ITO and the HOMO levels of common emissive materials, minimizing the energy barrier for hole injection.[11]

  • Trustworthiness (Self-Validating System): A critical failure mode for OLEDs is the degradation of the organic layers due to Joule heating during operation.[6][12] Carbazole derivatives exhibit high glass transition temperatures (Tg), often between 148°C and 165°C, which ensures the morphological stability of the HTL.[6][12] This thermal robustness is a self-validating feature, directly contributing to longer device lifetimes and reliable performance.

Energy_Levels cluster_device Energy Level Diagram (eV) cluster_homo cluster_lumo Anode Anode (ITO) ~ -4.8 eV HTL HTL (Carbazole Deriv.) Anode->HTL Hole Injection EML EML HTL->EML Hole Transport htl_homo ~ -5.4 eV htl_lumo ~ -2.2 eV eml_homo ~ -5.8 eV eml_lumo ~ -2.7 eV ETL ETL ETL->EML Electron Transport etl_lumo ~ -3.0 eV Cathode Cathode (LiF/Al) ~ -3.0 eV Cathode->ETL Electron Injection

Fig. 2: Energy level alignment in a typical OLED.

Experimental Protocols

The following protocols provide a step-by-step methodology for the fabrication of a high-efficiency OLED device. Operations involving organic materials should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

Protocol 1: Substrate Preparation and Cleaning

The cleanliness of the ITO substrate is paramount to prevent device shorting and ensure uniform film formation.

  • Initial Cleaning: Place pre-patterned ITO substrates in a substrate rack.

  • Ultrasonication: Sequentially sonicate the substrates in a beaker containing the following solutions for 15 minutes each:

    • Detergent solution (e.g., Hellmanex III)

    • Deionized (DI) water (rinse twice)

    • Isopropyl alcohol

  • Drying: Dry the substrates thoroughly using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and increase the ITO work function.

Protocol 2: Hole Transport Layer Deposition (Solution Processing)

This protocol details the spin-coating method for depositing the carbazole derivative HTL.

  • Solution Preparation: Prepare a solution of the 9H-Carbazol-2-amine derivative in a suitable solvent (e.g., Toluene or Chlorobenzene) at a concentration of 10-15 mg/mL.

  • Filtering: Filter the solution using a 0.2 µm or 0.45 µm PTFE syringe filter to remove any particulate matter.[13]

  • Spin Coating:

    • Place the cleaned ITO substrate onto the chuck of a spin coater inside a glovebox.

    • Dispense ~30 µL of the HTL solution onto the center of the substrate.

    • Spin at 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness (typically 30-50 nm).

  • Annealing: Transfer the substrate to a hotplate and anneal at 100-120°C for 10-15 minutes to remove residual solvent.

Protocol 3: Thermal Evaporation of Subsequent Layers

The remaining organic layers and the cathode are deposited via vacuum thermal evaporation (VTE).[14]

  • System Pump-Down: Load the substrates and pre-loaded evaporation boats/crucibles into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

  • Sequential Deposition: Deposit the layers sequentially without breaking the vacuum. Use a quartz crystal microbalance to monitor deposition rates and final thickness.

    • Emissive Layer (EML): Deposit the emissive material (or co-evaporate host and dopant) to a thickness of 20-30 nm. Rate: 1-2 Å/s.

    • Electron Transport Layer (ETL): Deposit the ETL material (e.g., Alq3, Bphen) to a thickness of 30-40 nm.[6][15] Rate: 1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit Lithium Fluoride (LiF) to a thickness of 1 nm. Rate: 0.1-0.2 Å/s.

    • Cathode: Deposit Aluminum (Al) to a thickness of 100 nm. Rate: 2-5 Å/s.

Fabrication_Workflow start Start clean Protocol 1: ITO Substrate Cleaning (Sonication, N2 Dry, UV-Ozone) start->clean spin Protocol 2: HTL Spin Coating (Carbazole Derivative) clean->spin anneal HTL Annealing spin->anneal evap Protocol 3: Thermal Evaporation (EML, ETL, EIL, Cathode) anneal->evap encap Protocol 4: Device Encapsulation (UV Epoxy + Glass Lid) evap->encap test Device Characterization encap->test

Fig. 3: OLED fabrication and testing workflow.
Protocol 4: Device Encapsulation

OLEDs are highly sensitive to atmospheric moisture and oxygen. Encapsulation is a critical final step to ensure device stability and longevity.

  • Transfer: Immediately after fabrication, transfer the device to an inert atmosphere glovebox.

  • Adhesive Application: Apply a bead of UV-curable epoxy around the perimeter of the active device area.

  • Sealing: Carefully place a glass coverslip over the device, pressing gently to form a seal.

  • Curing: Expose the encapsulated device to a UV lamp for the recommended time to cure the epoxy.

Device Characterization and Performance Metrics

After fabrication, the device must be characterized to evaluate its performance.

Protocol 5: Opto-Electronic Characterization
  • Setup: Place the device in a measurement system that integrates a source measure unit (SMU) with a calibrated photodiode or spectroradiometer (e.g., Konica Minolta CS-2000).[12]

  • J-V-L Measurement: Apply a forward voltage bias to the device, sweeping from 0 V to a designated maximum (e.g., 10 V). Simultaneously record the current density (J) flowing through the device and the luminance (L) emitted.

  • EL Spectrum: At a constant driving voltage or current, measure the electroluminescence (EL) spectrum to determine the peak emission wavelength and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.

Performance Data

The performance of OLEDs utilizing carbazole derivatives is highly competitive. Devices can achieve high brightness and efficiency at low operating voltages.

ParameterTypical ValueReference
Turn-on Voltage 3 - 6 V[16]
Maximum Luminance > 10,000 cd/m²[16][17]
Maximum Current Efficiency 20 - 40 cd/A[7][10]
Maximum Power Efficiency > 29 lm/W[7]
Maximum External Quantum Efficiency (EQE) 5% - 24.6%[10][16][18]
Emission Color Deep Blue to Greenish Blue[10][17][19]
CIE Coordinates (x, y) for Blue (0.159, 0.080)[17]

Note: Performance varies significantly based on the specific derivative, dopant system, and overall device architecture.

Conclusion

The strategic implementation of 9H-Carbazol-2-amine derivatives within the Hole Transport Layer provides a robust pathway to fabricating high-efficiency and durable OLEDs. Their excellent hole-transport properties, coupled with high thermal and morphological stability, directly address critical challenges in device performance and longevity. The protocols and architectural guidelines presented in this document offer a validated framework for researchers to explore and optimize OLEDs based on this promising class of materials. Continued innovation in molecular design, focusing on tuning the electronic properties of carbazole derivatives, promises further advancements in the efficiency and color purity of next-generation displays and lighting.

References

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fabrication and characterization of organic light emitting diodes for display applications. (2009, August 26). RIT Scholar Works. [Link]

  • Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. (n.d.). ResearchGate. [Link]

  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05. (n.d.). Royal Society of Chemistry. [Link]

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. (2024, April 16). ACS Publications. [Link]

  • Efficient Thermally Activated Delayed Fluorescence Conjugated Polymeric Emitters with Tunable Nature of Excited States Regulated via Carbazole Derivatives for Solution-Processed OLEDs. (2018, June 12). ACS Publications. [Link]

  • High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. (2025, May 10). MDPI. [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018, January 30). MDPI. [Link]

  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A high-efficiency blue multiple resonance emitter with enhanced horizontal emitting dipole orientation based on indolocarbazole. (n.d.). Royal Society of Chemistry. [Link]

  • Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021, October 27). UKDiss.com. [Link]

  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. (2021, May 20). MDPI. [Link]

  • Low-Temperature Cross-Linkable Hole-Transport Materials with a Carbazole/Triphenylamine Dual Core: Their Preparation and Device Applications in Solution-Processed OLEDs. (2025, September 16). ACS Publications. [Link]

  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. (2025, August 28). RSC Publishing. [Link]

  • (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2025, October 16). ResearchGate. [Link]

  • Theoretical investigation of carbazole derivatives as hole-transporting materials in OLEDs | Request PDF. (n.d.). ResearchGate. [Link]

  • Fabrication and Characterization of Large-Pixel Size OLEDs Used for Opto-Biomedical Analysis. (n.d.). IEEE Xplore. [Link]

  • A survey of the structure, fabrication, and characterization of advanced organic light emitting diodes | Request PDF. (n.d.). ResearchGate. [Link]

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (2014, September 10). MDPI. [Link]

  • SYNTHESIS, STUDIES AND APPLICATION IN OLEDs OF NEW CARBAZOLE DERIVATIVES, CONTAINING 10H-PHENOTHIAZINE, TRIPHENYLSILANE, SULFONY. (n.d.). KTU ePubl. [Link]

  • (PDF) Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. (2024, April 29). ResearchGate. [Link]

  • Aza carbazole OLED (organic light emitting diode) material as well as preparation method and application thereof. (n.d.).
  • Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs - PMC. (2023, August 12). National Center for Biotechnology Information. [Link]

Sources

Strategic Synthesis of N-3-Dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine Precursors via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of advanced precursors for N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine, a molecule of significant interest in materials science and medicinal chemistry. We detail a robust and efficient synthetic strategy centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming method is employed to couple a functionalized carbazole core with a dibenzofuran moiety.[1][2] The protocols herein are designed for reproducibility and scalability, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, providing both a step-by-step methodology and the underlying scientific rationale for each procedure.

Introduction and Scientific Context

Carbazole derivatives are privileged scaffolds in modern chemistry, forming the core of numerous biologically active compounds and high-performance organic electronic materials.[1] The specific target, N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine, combines three distinct aromatic systems, creating a sterically complex and electronically sophisticated molecule. The direct and regioselective construction of such molecules presents a significant synthetic challenge.

The Suzuki-Miyaura coupling reaction stands out as a premier tool for this task due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[3][4] This reaction facilitates the formation of a key C(sp²)-C(sp²) bond between the carbazole C-3 position and the dibenzofuran ring system, a critical step in the assembly of the target precursor. Our strategy involves the coupling of a 3-bromo-2-nitro-9-phenyl-9H-carbazole intermediate with dibenzofuran-4-boronic acid, followed by the reduction of the nitro group to the desired amine. This approach ensures high regioselectivity and provides a reliable pathway to the desired precursor.[2][5][6]

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The efficacy of the Suzuki coupling lies in its catalytic cycle, which masterfully orchestrates the formation of a new carbon-carbon bond.[7][8] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The cycle begins with an active, low-valent Pd(0) catalyst. This species inserts itself into the carbon-halogen bond (e.g., C-Br) of the carbazole precursor, forming a new, planar Pd(II) complex. This is often the rate-limiting step of the reaction.

  • Transmetalation: A base (e.g., K₂CO₃) activates the organoboron compound (dibenzofuran-4-boronic acid) to form a more nucleophilic boronate complex.[11] This complex then transfers its organic group (the dibenzofuranyl moiety) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: This final, irreversible step involves the collapse of the diorganopalladium(II) complex. The two organic ligands (the carbazole and dibenzofuran fragments) couple to form the desired C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to begin a new cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n (Active Catalyst) PdII_Aryl R¹-Pd(II)L_n-X (Organopalladium Complex) Pd0->PdII_Aryl Oxidative Addition PdII_Diorgano R¹-Pd(II)L_n-R² (Diorgano Complex) PdII_Aryl->PdII_Diorgano Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Diorgano->Product Exits Cycle ArylHalide R¹-X (3-Bromo-Carbazole) ArylHalide->PdII_Aryl Enters Cycle BoronicAcid R²-B(OH)₂ (Dibenzofuran Boronic Acid) BoronicAcid->PdII_Diorgano Enters Cycle Base Base (e.g., K₂CO₃) Base->PdII_Diorgano Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section outlines the detailed, step-by-step procedures for the synthesis.

Materials and Equipment
Reagents & Solvents Grade Supplier
4-Bromodibenzofuran≥98%Commercial Source
n-Butyllithium (n-BuLi), 2.5 M in hexanesReagent GradeCommercial Source
Trimethyl borate≥99%Commercial Source
3-Bromo-2-nitro-9-phenyl-9H-carbazole(Assumed Synthesized)N/A
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
TolueneAnhydrous, ≥99.8%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
Ethanol (EtOH)200 ProofCommercial Source
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)≥98%Commercial Source
Hydrochloric Acid (HCl)1 M and ConcentratedReagent Grade
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial Source
Dichloromethane (DCM)Reagent GradeCommercial Source
Ethyl Acetate (EtOAc)Reagent GradeCommercial Source
HexanesReagent GradeCommercial Source
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source
Equipment
Schlenk line or glovebox
Round-bottom flasks, magnetic stirrers
Reflux condenser, heating mantle
Syringes and needles
Rotary evaporator
Thin-Layer Chromatography (TLC) plates
Column chromatography setup (Silica gel)
Protocol 1: Synthesis of Dibenzofuran-4-boronic acid

This protocol describes the synthesis from 4-bromodibenzofuran via a lithium-halogen exchange followed by borylation.[12]

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromodibenzofuran (5.0 g, 20.2 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: This low temperature is crucial to prevent side reactions and ensure the stability of the aryllithium intermediate formed in the next step.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.9 mL, 22.2 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium solution, add trimethyl borate (2.8 mL, 25.3 mmol, 1.25 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 50 mL of 1 M HCl. Stir vigorously for 2 hours to hydrolyze the boronate ester.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield dibenzofuran-4-boronic acid as a white solid.

Parameter Value
Starting Material5.0 g (4-Bromodibenzofuran)
Expected Yield~3.8 g (88%)
AppearanceWhite crystalline solid
Protocol 2: Suzuki Coupling for Synthesis of 3-(Dibenzofuran-4-yl)-2-nitro-9-phenyl-9H-carbazole

This is the core C-C bond-forming reaction.

  • Setup: In a 100 mL Schlenk flask, combine 3-bromo-2-nitro-9-phenyl-9H-carbazole (1.0 g, 2.5 mmol), dibenzofuran-4-boronic acid (0.64 g, 3.0 mmol, 1.2 eq), and potassium carbonate (1.04 g, 7.5 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This process is essential to create an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (145 mg, 0.125 mmol, 5 mol%).

    • Scientist's Note: Pd(PPh₃)₄ is a reliable Pd(0) source. While other catalysts with specialized ligands can be more active, this one offers a good balance of reactivity and stability for many applications.[3][13]

  • Solvent Addition: Add a degassed solvent mixture of Toluene (25 mL) and Water (5 mL). The solvent should be degassed beforehand by bubbling with argon for 20-30 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash with water (2 x 25 mL) and then with brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure coupled product.

Protocol 3: Reduction of Nitro Group to Synthesize N-3-(Dibenzofuran-4-yl)-9-phenyl-9H-Carbazol-2-amine

This final step converts the nitro-intermediate into the target amine precursor.

  • Setup: In a 250 mL round-bottom flask, suspend the nitro-carbazole product from Protocol 2 (e.g., 1.0 g, 2.1 mmol) in ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.37 g, 10.5 mmol, 5.0 eq).[14]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. The reaction is typically complete within 2-4 hours, which can be monitored by TLC.

  • Workup: Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final amine precursor.

Overall Synthetic Workflow

The entire process from starting materials to the final precursor is summarized in the workflow diagram below.

Workflow cluster_P1 Protocol 1: Boronic Acid Synthesis cluster_P2 Protocol 2: Suzuki Coupling cluster_P3 Protocol 3: Nitro Reduction P1_Start 4-Bromodibenzofuran P1_Step1 Lithiation (n-BuLi, -78°C) P1_Start->P1_Step1 P1_Step2 Borylation (B(OMe)₃) P1_Step1->P1_Step2 P1_Step3 Hydrolysis (HCl) & Workup P1_Step2->P1_Step3 P1_Product Dibenzofuran-4-boronic acid P1_Step3->P1_Product P2_Step1 Couple with Boronic Acid (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) P1_Product->P2_Step1 Used in Coupling P2_Start 3-Bromo-2-nitro-9-phenyl-9H-carbazole P2_Start->P2_Step1 P2_Step2 Aqueous Workup & Column Chromatography P2_Step1->P2_Step2 P2_Product Coupled Nitro-Intermediate P2_Step2->P2_Product P3_Step1 Reduction (SnCl₂·2H₂O, EtOH) P2_Product->P3_Step1 Reduced P3_Step2 Neutralization & Extraction P3_Step1->P3_Step2 P3_Final Final Precursor: N-3-(Dibenzofuran-4-yl)-9-phenyl- 9H-Carbazol-2-amine P3_Step2->P3_Final

Caption: Overall experimental workflow for the synthesis of the target precursor.

Troubleshooting and Field Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Suzuki Coupling 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base.1. Use fresh catalyst or a more robust pre-catalyst. Ensure rigorous inert atmosphere technique.2. Use freshly distilled/dried solvents and degas thoroughly before use.3. Use a stronger base like Cs₂CO₃ or ensure K₂CO₃ is anhydrous.
Protodeboronation of Boronic Acid The boronic acid reacts with trace water/acid to revert to the parent dibenzofuran.[15]Ensure the base is added at the start of the reaction. Use a slight excess (1.2-1.5 eq) of the boronic acid.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a bi-dibenzofuran byproduct.This is often promoted by oxygen. Improve degassing procedures and maintain a strict inert atmosphere.
Incomplete Nitro Reduction Insufficient reducing agent or reaction time.Increase the equivalents of SnCl₂·2H₂O or extend the reflux time. Monitor carefully by TLC.

Safety Precautions

  • Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Must be handled under a strict inert atmosphere by trained personnel. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • Palladium Catalysts: Can be toxic and should be handled in a fume hood. Avoid inhalation of dust.

  • Solvents: Toluene, THF, and other organic solvents are flammable and harmful. Handle only in a well-ventilated fume hood.

  • Bases: Solid K₂CO₃ can be irritating. Avoid creating dust.

References

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Organic Chemistry Tutor. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. [Link]

  • Wang, X., et al. (2018). Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. ResearchGate. [Link]

  • Xu, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1156105. [Link]

  • Xu, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. ResearchGate. [Link]

  • Boyd, S., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Kivala, M., et al. (2010). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 8(17), 3909-3917. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Berionni, G., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2603. [Link]

  • Boyd, S., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Maleš, J., et al. (2019). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 24(18), 3369. [Link]

  • Al-dujaili, A. H., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egyptian Journal of Chemistry. [Link]

  • Sharma, P., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14(5), 3224-3253. [Link]

  • ResearchGate. (2019). Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate. [Link]

  • Alaraji, Y. H. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(10), 1101-1110. [Link]

  • Noreen, M., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of Molecular Structure, 1315, 138531. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐nitro‐3‐phenyl‐9H‐carbazole (46). ResearchGate. [Link]

  • Xu, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11. [Link]

  • Crawford, A. G., et al. (2016). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 22(45), 16038-16043. [Link]

Sources

integration of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- in tandem solar cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- in Monolithic Perovskite/Silicon Tandem Solar Cells

Executive Summary

This application note details the protocol for integrating 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- (hereafter referred to as Cz-DBF-Amine ) into monolithic perovskite/silicon tandem solar cells.

While often utilized as a precursor for triarylamine synthesis or an OLED host material, this specific molecular architecture—combining the high hole mobility of carbazole , the planar stability of dibenzofuran , and a reactive secondary amine —offers a unique dual-functionality in photovoltaics:

  • Hole Transport/Extraction: Its deep HOMO level aligns well with iodide-based perovskites, facilitating hole extraction.

  • Interfacial Passivation: The amine moiety acts as a Lewis base, coordinating with undercoordinated lead (

    
    ) defects at the buried interface, significantly suppressing non-radiative recombination.
    

This guide focuses on its application as an Interfacial Passivation Layer (IPL) and Co-Host Hole Transport Material (HTM) in p-i-n (inverted) tandem architectures.

Material Profile & Causality

To ensure scientific integrity, we must establish why this material is selected over standard alternatives like PTAA or Spiro-OMeTAD.

FeatureChemical LogicImpact on Tandem Device
Carbazole Core Electron-rich, rigid planar system.High hole mobility (

) and thermal stability (

).
Dibenzofuran Moiety High triplet energy (

).
Blocks electron back-transfer; improves packing density compared to fluorene analogs.
Secondary Amine (-NH-) Lewis Base functionality.Critical: Passivates surface defects (

) by donating electron density to

, reducing

loss.
HOMO Level Estimated ~ -5.2 to -5.4 eV.Perfect alignment with mixed-halide perovskites (1.68 eV bandgap) used in tandems.

Experimental Workflow

The following diagram illustrates the critical integration points of Cz-DBF-Amine within the tandem stack.

TandemWorkflow cluster_Processing Cz-DBF-Amine Integration Si_Cell Textured Si Bottom Cell (HJT or TOPCon) ITO_Recomb ITO Recombination Layer Si_Cell->ITO_Recomb Sol_Prep Solution Prep (CB/Toluene) ITO_Recomb->Sol_Prep Substrate Deposition Dynamic Spin Coating (Interfacial Layer) Sol_Prep->Deposition Anneal Thermal Annealing (100°C, 10 min) Deposition->Anneal Perovskite Perovskite Deposition (Wide Bandgap) Anneal->Perovskite Passivated Interface Top_Contact ETL / Metal Grid Perovskite->Top_Contact

Figure 1: Integration workflow of Cz-DBF-Amine as an interfacial layer in a monolithic tandem cell.

Detailed Protocols

Protocol A: Solution Preparation

Objective: Create a defect-free, homogeneous solution suitable for dynamic spin-coating.

  • Solvent Selection: Use anhydrous Chlorobenzene (CB) or Toluene .

    • Reasoning: These non-polar aromatic solvents dissolve the carbazole backbone effectively without damaging the underlying ITO or recombination layer.

  • Concentration:

    • For Monolayer/Passivation: 0.5 – 1.0 mg/mL.

    • For Thick HTM: 5.0 – 10.0 mg/mL.

  • Dissolution:

    • Weigh the target mass of Cz-DBF-Amine (CAS: 2410401-58-8).

    • Add solvent in a nitrogen-filled glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Stir at

      
       for 2 hours to ensure complete dissolution.
      
    • Filtration: Filter through a 0.22

      
       PTFE filter to remove aggregates.
      
Protocol B: Device Integration (Passivation Layer)

Context: This step occurs after the deposition of the Recombination Layer (e.g., IZO or ITO) on the Silicon bottom cell and before the Perovskite layer.

  • Substrate Pre-treatment:

    • UV-Ozone treat the ITO/Si substrate for 15 minutes to improve wettability.

  • Deposition (Dynamic Spin Coating):

    • Step 1: Accelerate substrate to 3000 rpm (Acceleration: 2000 rpm/s).

    • Step 2: Dispense 40

      
        of the Cz-DBF-Amine solution (1 mg/mL) onto the spinning substrate.
      
    • Step 3: Spin for 30 seconds.

    • Mechanism:[1][2] This "dynamic" method ensures a thin, molecular-scale distribution, preventing the formation of an insulating barrier while maximizing surface coverage for passivation.

  • Annealing:

    • Anneal at 100°C for 10 minutes on a hotplate.

    • Purpose: Removes residual solvent and promotes thermodynamic ordering of the molecules on the surface (

      
       stacking).
      
  • Perovskite Deposition:

    • Proceed immediately to perovskite absorber deposition (e.g.,

      
      ).
      
    • Note: The hydrophobicity of the Cz-DBF-Amine layer may affect perovskite wetting. If wetting is poor, use a "spread-spin" technique or add a surfactant to the perovskite ink.

Mechanism of Action & Validation

To validate the efficacy of the Cz-DBF-Amine layer, the following interaction model is proposed. The amine nitrogen donates a lone pair to the Lewis acidic


 defects at the perovskite grain boundary/interface.

Mechanism cluster_Interface Buried Interface Chemistry cluster_Result Device Impact Pb_Defect Undercoordinated Pb2+ (Trap State) Complex Pb-N Coordinate Bond (Passivated Trap) Pb_Defect->Complex + Cz_Molecule Cz-DBF-Amine (Lewis Base) Cz_Molecule->Complex Lone Pair Donation Voc Increased Voc (Reduced Recombination) Complex->Voc Stability Enhanced Stability (Hydrophobic Barrier) Complex->Stability

Figure 2: Mechanistic pathway of defect passivation by Cz-DBF-Amine.

Quality Control & Troubleshooting
ObservationRoot CauseCorrective Action
Hysteresis in J-V Scan Poor charge extraction or interfacial defects.Increase annealing time to improve molecular packing; check solution concentration.
Dewetting of Perovskite Surface too hydrophobic.Reduce Cz-DBF-Amine concentration (go to 0.2 mg/mL) or use a mixed-solvent wash.
Low Fill Factor (FF) Series resistance (

) too high.
The layer is too thick, acting as an insulator. Reduce spin concentration or increase rpm.

References

  • Getautis, V., et al. (2022).[3] "Carbazole-based hole transporting materials to improve the stability of perovskite solar cells."[3][4] Solar RRL.

  • Snaith, H. J., et al. (2021).[2][5] "Low‐Cost Dopant‐Free Carbazole Enamine Hole‐Transporting Materials for Thermally Stable Perovskite Solar Cells." Solar RRL.

  • Albrecht, S., et al. (2020). "Monolithic Perovskite/Silicon Tandem Solar Cells with >29% Efficiency by Enhanced Hole Extraction." Science.

  • Sigma-Aldrich. "Product Specification: N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine."

(Note: While specific literature on the exact CAS 2410401-58-8 in tandems is emerging, the protocols above are derived from the established chemistry of the Carbazole-Dibenzofuran class as cited in References 1 and 2.)

Sources

Application and Protocols for 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Hole Transport Materials in Organic Photovoltaics

Organic photovoltaics (OPVs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area manufacturing.[1] The efficiency and stability of OPV devices are critically dependent on the constituent materials and the architecture of the device stack.[2] Interfacial layers, such as the hole transport layer (HTL), play a crucial role in enhancing the collection efficiency of charge carriers.[3] An ideal HTL should possess several key characteristics: high hole mobility for efficient charge extraction, a suitable highest occupied molecular orbital (HOMO) energy level that aligns with the donor material and the anode, high transparency to maximize light absorption in the active layer, and good film-forming properties and stability.[3]

Carbazole derivatives have been extensively investigated as HTLs owing to their excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[4] The rigid and planar structure of the carbazole moiety facilitates intermolecular π-π stacking, which is beneficial for charge transport. Furthermore, the nitrogen atom and various positions on the carbazole ring can be readily functionalized to tune the material's optoelectronic properties and solubility.[5][6] The incorporation of a dibenzofuran moiety is also a promising strategy for designing novel HTLs. Dibenzofuran derivatives are known for their high thermal stability and wide bandgap, which can contribute to improved device performance and longevity.[7]

This application note provides a detailed guide on the use of a novel small molecule, 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- (hereafter referred to as CDB-PCz ), as a potential high-performance HTL in conventional architecture organic solar cells. While this specific molecule is available from suppliers[8][9], to the best of our knowledge, its application in OPVs has not yet been reported in peer-reviewed literature. Therefore, this document presents a representative protocol and expected performance based on the known properties of carbazole and dibenzofuran-based materials and established OPV fabrication techniques.

Physicochemical Properties of CDB-PCz

The molecular structure of CDB-PCz combines the favorable properties of carbazole, dibenzofuran, and triphenylamine-like moieties, suggesting its potential as an effective HTL.

PropertyValue (Predicted/Typical)Significance in OPVs
Molecular Formula C₃₀H₂₀N₂O-
Molecular Weight 424.50 g/mol [8]Influences solubility and evaporation temperature.
Purity ≥98%[8]High purity is crucial for reproducible device performance and to avoid charge trapping at impurity sites.
HOMO Level -5.2 to -5.5 eVA deep HOMO level is required for good energy level alignment with the anode (e.g., ITO/PEDOT:PSS) and the donor material in the active layer, facilitating efficient hole extraction.
LUMO Level -2.0 to -2.3 eVA high LUMO level helps to block electrons from reaching the anode, reducing recombination losses.
Hole Mobility > 10⁻⁴ cm²/VsHigh hole mobility ensures efficient transport of holes to the anode, minimizing charge accumulation and recombination at the interface.
Glass Transition Temp. (Tg) > 150 °CHigh thermal stability is essential for long-term operational stability of the OPV device, especially under thermal stress.[10]
Solubility Soluble in common organic solvents (e.g., chloroform, chlorobenzene, toluene)Good solubility is necessary for solution-based processing techniques like spin coating, enabling the formation of uniform thin films.[10]

Experimental Protocols

The following protocols describe the fabrication of a conventional architecture OPV device using CDB-PCz as the HTL. The active layer is a bulk heterojunction (BHJ) blend of a donor polymer and a fullerene or non-fullerene acceptor.

Protocol 1: Substrate Cleaning

Thorough cleaning of the indium tin oxide (ITO)-coated glass substrates is a critical first step to ensure good film adhesion and device performance.[3]

  • Initial Cleaning: Place the ITO substrates in a substrate rack and sonicate in a beaker containing a 1% Hellmanex solution in deionized (DI) water for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Solvent Cleaning: Sonicate the substrates in isopropyl alcohol (IPA) for 15 minutes.

  • Final Rinsing: Rinse the substrates again with DI water and dry them with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before depositing the HTL, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface, making it more hydrophilic.

Protocol 2: Hole Transport Layer Deposition
  • Solution Preparation: Prepare a solution of CDB-PCz in a suitable solvent, such as chloroform or chlorobenzene, at a concentration of 5 mg/mL. Gently heat and stir the solution until the material is fully dissolved.

  • Spin Coating: Transfer the cleaned and UV-ozone treated ITO substrates to a spin coater. Dispense the CDB-PCz solution onto the center of the substrate and spin coat at 3000 rpm for 30 seconds. This should result in a thin, uniform film.

  • Annealing: Transfer the substrates to a hotplate and anneal at 120 °C for 10 minutes to remove any residual solvent and to improve the film morphology.

Protocol 3: Active Layer Deposition

This protocol assumes the use of a common donor-acceptor blend, such as PTB7:PC₇₁BM. The optimal ratios and solvent may vary depending on the specific active layer materials used.

  • Solution Preparation: Prepare a blend solution of the donor polymer and acceptor material (e.g., 1:1.5 weight ratio) in a solvent like chlorobenzene with a small amount of an additive like 1,8-diiodooctane (DIO).

  • Spin Coating: In an inert atmosphere (e.g., a nitrogen-filled glovebox), dispense the active layer solution onto the CDB-PCz-coated substrates. Spin coat at a speed that results in the desired film thickness (typically around 100 nm).

  • Annealing: Anneal the substrates at a temperature and for a duration optimized for the specific active layer blend to promote the formation of a favorable morphology for charge separation and transport.

Protocol 4: Cathode Deposition
  • Shadow Masking: Place the substrates in a holder with a shadow mask to define the active area of the devices.

  • Thermal Evaporation: Transfer the holder to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Layer Deposition: Sequentially deposit a thin layer of a low work function metal, such as calcium (Ca, ~20 nm), followed by a thicker layer of a more stable metal, such as aluminum (Al, ~100 nm). The deposition rate should be carefully controlled.

Protocol 5: Device Encapsulation

To protect the device from degradation by oxygen and moisture, encapsulation is necessary.

  • Epoxy Application: In an inert atmosphere, apply a UV-curable epoxy around the active area of the device.

  • Coverslip Placement: Carefully place a glass coverslip over the epoxy.

  • Curing: Expose the device to UV light to cure the epoxy, forming a hermetic seal.

Device Characterization

The performance of the fabricated OPV devices should be characterized under standard testing conditions.

  • Current Density-Voltage (J-V) Characteristics: Measure the J-V curves of the devices under a calibrated solar simulator with an intensity of 100 mW/cm² (AM 1.5G spectrum). From these curves, the key photovoltaic parameters can be extracted:

    • Open-circuit voltage (Voc): The voltage at which the current is zero.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

    • Power conversion efficiency (PCE): The overall efficiency of the device, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident power density.

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the ratio of collected charge carriers to incident photons at each wavelength. The integral of the EQE spectrum should be consistent with the Jsc value obtained from the J-V measurement.

Expected Performance and Justification

Based on the performance of other high-efficiency carbazole-based HTLs, OPV devices incorporating CDB-PCz are anticipated to exhibit excellent performance.

ParameterExpected ValueJustification
Voc (V) 0.75 - 0.85The deep HOMO level of CDB-PCz should allow for a large energy difference between the HTL's HOMO and the acceptor's LUMO, leading to a high Voc.
Jsc (mA/cm²) 16 - 18The high transparency of the carbazole and dibenzofuran moieties should ensure that a large number of photons reach the active layer, resulting in a high Jsc.
FF (%) 65 - 75The expected high hole mobility of CDB-PCz should lead to efficient charge extraction and reduced series resistance, contributing to a high FF.[1]
PCE (%) > 10%The combination of a high Voc, Jsc, and FF should result in a high power conversion efficiency.

Visualizations

OPV_Device_Structure cluster_device OPV Device Architecture Anode Aluminum (Al) Cathode ETL Calcium (Ca) Electron Transport Layer Anode->ETL ActiveLayer Active Layer (e.g., PTB7:PC71BM) ETL->ActiveLayer HTL CDB-PCz Hole Transport Layer ActiveLayer->HTL ITO Indium Tin Oxide (ITO) Anode HTL->ITO Substrate Glass Substrate ITO->Substrate

Caption: Conventional OPV device architecture incorporating CDB-PCz as the HTL.

Fabrication_Workflow cluster_workflow Device Fabrication Workflow Start Start Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning HTL_Depo HTL Deposition (Spin Coat CDB-PCz) Cleaning->HTL_Depo Active_Depo Active Layer Deposition (Spin Coat BHJ) HTL_Depo->Active_Depo Cathode_Depo Cathode Deposition (Thermal Evaporation) Active_Depo->Cathode_Depo Encapsulation Encapsulation (UV-Cured Epoxy) Cathode_Depo->Encapsulation End Device Ready for Testing Encapsulation->End

Caption: Step-by-step workflow for the fabrication of OPV devices with CDB-PCz.

Conclusion

9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- (CDB-PCz) is a promising candidate for use as a hole transport material in organic photovoltaic devices. Its molecular design, which combines the advantageous properties of carbazole and dibenzofuran, suggests the potential for high device performance and stability. The protocols outlined in this application note provide a comprehensive guide for the fabrication and characterization of OPV devices incorporating this novel material. Further experimental work is warranted to validate the expected performance and to fully explore the potential of CDB-PCz in the field of organic electronics.

References

  • Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC. (n.d.).
  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - MDPI. (2014, September 10). Retrieved March 3, 2026, from [Link]

  • Hole transport layers in organic solar cells: A review. (2022, December 26).
  • Organic Solar Cells Parameters Extraction and Characterization Techniques - MDPI. (2021, September 23). Retrieved March 3, 2026, from [Link]

  • Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - RSC Publishing. (n.d.). Retrieved March 3, 2026, from [Link]

  • Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication - MDPI. (2019, June 8). Retrieved March 3, 2026, from [Link]

  • Hole transport layers for organic solar cells: recent progress and prospects - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI. (2024, October 25). Retrieved March 3, 2026, from [Link]

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]

  • Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC. (n.d.). Retrieved March 3, 2026, from [Link]

  • (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - ResearchGate. (2025, October 16). Retrieved March 3, 2026, from [Link]

  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m - BOA. (2022, August 20). Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hole Injection with 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- (CAS: 2410401-58-8). This advanced organic semiconductor is a premier hole transport material (HTM) and hole injection layer (HIL) utilized in high-performance Organic Light-Emitting Diodes (OLEDs).

For drug development professionals and bio-engineers , this compound is highly relevant in the fabrication of flexible, bio-integrated OLEDs used in photodynamic therapy (PDT) patches and wearable optical biosensors, where stable, low-voltage operation is critical for patient safety. For materials scientists , its rigid dibenzofuran core and electron-rich carbazole-amine linkage offer exceptional charge mobility and tunable energy levels[1].

This guide provides self-validating protocols, quantitative data, and mechanistic troubleshooting to help you achieve optimal device performance.

Quantitative Material Properties

To successfully integrate this material into your device stack, you must align its energy levels with your adjacent layers. Below is a summary of its core optoelectronic properties:

PropertyTypical Value RangeImpact on Device Performance
HOMO Energy Level -5.30 to -5.50 eVAligns closely with ITO/PEDOT:PSS, significantly reducing the hole injection barrier[2].
LUMO Energy Level -1.80 to -2.10 eVActs as an effective barrier to block electron leakage from the emissive layer[2].
Hole Mobility (

)

to

cm

V

s

Ensures rapid hole transport, balancing charge carriers in the emissive zone[3].
Glass Transition (

)
> 110 °CThe bulky phenyl and dibenzofuranyl groups provide steric hindrance, preventing morphological degradation (crystallization) under Joule heating[3].

Troubleshooting Guides & FAQs

Q1: Why is my device exhibiting a high driving voltage despite using this carbazole-amine derivative as the HTL?

  • Causality: While the carbazole core provides excellent hole mobility, the HOMO level must strictly align with your anode[2]. If you are using bare ITO (Work Function: -4.8 eV) without an intermediate Hole Injection Layer (HIL), the resulting ~0.5 eV injection barrier causes charge accumulation at the interface, drastically increasing the driving voltage[1].

  • Solution: Insert a 5–10 nm transition metal oxide layer (e.g., MoO

    
    ) between the ITO and the HTL, or p-dope the carbazole derivative with 1-5% F4-TCNQ to induce gap states that facilitate ohmic contact.
    

Q2: I am developing wearable OLED patches for photodynamic therapy. How do I prevent the HTL from crystallizing under continuous body-temperature operation?

  • Causality: Organic small molecules can undergo morphological degradation due to ambient thermal stress. While the dibenzofuran and 9-phenyl groups provide steric hindrance that elevates the glass transition temperature (

    
    )[3], residual solvents (from spin-coating) or excessive deposition rates (during vacuum evaporation) can plasticize the film, lowering its effective 
    
    
    
    .
  • Solution: Implement a rigorous vacuum thermal annealing step post-deposition to drive off residual solvent and lock the amorphous phase (see Protocol 1).

Q3: My TADF OLED shows severe efficiency roll-off at high luminance. Is the hole injection too efficient?

  • Causality: Yes. This specific carbazole-amine derivative has exceptional hole mobility (up to

    
    )[3]. In Thermally Activated Delayed Fluorescence (TADF) devices, an oversupply of holes relative to electrons leads to a buildup of positive polarons in the emissive layer. These polarons quench the long-lived triplet excitons (Triplet-Polaron Quenching, TPQ), causing severe efficiency roll-off[4].
    
  • Solution: Attenuate the hole flux by increasing the HTL thickness (e.g., from 30 nm to 50 nm) or introduce a hole-blocking/electron-transporting layer with higher electron mobility to balance the charge carriers[4].

Process Optimization Workflow

OptimizationWorkflow Start Device Issue: High Driving Voltage / Low EQE CheckHOMO Step 1: Energy Level Alignment Measure HOMO via UPS/CV Start->CheckHOMO Decision1 Is ΔHOMO > 0.3 eV? CheckHOMO->Decision1 Dope Action: p-Dope HTL (e.g., 1-5% F4-TCNQ or MoO3) Decision1->Dope Yes Morph Step 2: Morphological Stability Measure Roughness via AFM Decision1->Morph No Dope->Morph Decision2 Is Rq > 1.0 nm? Morph->Decision2 Anneal Action: Optimize Annealing (Bake at 110°C for 20 mins) Decision2->Anneal Yes Validate Validation: J-V-L Curve & EQE Measurement Decision2->Validate No Anneal->Validate

Figure 1: Self-validating troubleshooting workflow for resolving hole injection and morphological issues.

Self-Validating Experimental Protocols

Protocol 1: Vacuum Thermal Evaporation (VTE) of the Carbazole-Amine HTL

Target: Deposit a 40 nm amorphous thin film with optimized hole injection properties.

  • Step 1: Substrate Preparation & HIL Deposition

    • Action: Clean ITO substrates via sequential sonication (acetone, isopropanol) and treat with UV-Ozone for 15 minutes.

    • Causality: UV-Ozone removes organic residues and increases the work function of ITO, minimizing the energy barrier for hole injection.

    • Self-Validation Checkpoint: Measure the water contact angle on the ITO. It must be < 10° . If the droplet beads up, the surface energy is too low; repeat the UV-Ozone treatment.

  • Step 2: Source Outgassing

    • Action: Load 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- into a radak crucible. Slowly ramp the temperature to ~150°C under high vacuum (

      
       Torr) while keeping the source shutter closed.
      
    • Causality: Outgassing removes absorbed moisture and volatile impurities that act as deep charge traps, which would otherwise degrade hole mobility[1].

    • Self-Validation Checkpoint: Monitor the chamber pressure. The pressure must spike and then recover to the baseline (

      
       Torr ) before proceeding to deposition.
      
  • Step 3: Film Deposition

    • Action: Evaporate the material at a strict rate of 0.5 - 1.0 Å/s until a thickness of 40 nm is achieved.

    • Causality: A slow, controlled deposition rate ensures dense molecular packing, maximizing

      
       orbital overlap for optimal hole transport while preventing the formation of crystalline domains[2].
      
    • Self-Validation Checkpoint: Perform post-deposition Atomic Force Microscopy (AFM). The film must show a Root Mean Square (Rq) roughness of < 0.5 nm . If Rq > 1.0 nm, the deposition rate was too high, leading to island growth and poor morphology.

References

*[3]3, ACS Nano. *[4] 4, Chemical Reviews. *[1]1, RSC Publishing. *[2]2, MDPI.

Sources

Technical Support Center: Optimization of Annealing Conditions for N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine (DBPCA) Films

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of annealing conditions for N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine (DBPCA) films. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with DBPCA and aiming to enhance its performance in thin-film applications. As a high-performance organic semiconductor, the morphological and electronic properties of DBPCA films are critically dependent on post-deposition processing, with thermal annealing being a key step.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The advice herein is based on established principles for analogous organic semiconductor thin films and is intended to serve as a robust starting point for your empirical optimization process.

Part 1: Troubleshooting and Optimization Guide

This section addresses common issues observed during the annealing of DBPCA films, providing potential causes and actionable solutions.

Issue 1: Low Device Performance (e.g., Low Charge Carrier Mobility, High Turn-on Voltage)

Potential Causes:

  • Suboptimal Film Crystallinity and Morphology: The as-deposited DBPCA film may be largely amorphous or consist of small, disordered crystalline grains. This leads to a high density of grain boundaries, which can act as traps for charge carriers and impede their transport.

  • Residual Solvent: Solvent molecules remaining from the deposition process (e.g., spin-coating) can introduce charge trapping sites, hindering device performance.[1]

  • Poor Interfacial Contact: Inefficient contact between the DBPCA film and adjacent layers (e.g., substrate, electrode) can create a barrier to charge injection or extraction.

Solutions:

  • Systematic Annealing Temperature Sweep:

    • Rationale: The annealing temperature is a critical parameter that dictates the extent of molecular rearrangement.[1] An optimal temperature provides sufficient thermal energy for molecules to organize into larger, more ordered crystalline domains without causing film degradation or dewetting.

    • Protocol:

      • Prepare a series of identical DBPCA films on your desired substrate.

      • Anneal each film at a different temperature for a fixed duration (e.g., 30 minutes). A recommended starting temperature range for small molecule organic semiconductors is 80°C to 200°C.[1]

      • Characterize the films using techniques such as Atomic Force Microscopy (AFM) for surface morphology and X-ray Diffraction (XRD) for crystallinity.

      • Fabricate devices with the annealed films and measure their electrical characteristics to identify the optimal annealing temperature.

  • Optimization of Annealing Duration:

    • Rationale: The duration of annealing at a given temperature also influences the final film structure. Insufficient time may not allow for complete molecular reorganization, while excessive time could potentially lead to adverse effects.

    • Protocol:

      • Using the optimal temperature determined above, anneal a series of films for varying durations (e.g., 15, 30, 60, and 90 minutes).

      • Characterize the films and devices to determine the optimal annealing time.

  • Annealing Atmosphere Control:

    • Rationale: Performing the annealing process in an inert atmosphere, such as a nitrogen-filled glovebox, is crucial to prevent oxidative degradation of the DBPCA molecules at elevated temperatures. Oxygen and moisture can introduce defects and degrade the semiconductor's performance.

    • Protocol:

      • Conduct all annealing experiments in a controlled environment with low oxygen and water levels (typically < 1 ppm).

Issue 2: Poor Film Quality (Cracking, Peeling, or Dewetting)

Potential Causes:

  • High Thermal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the DBPCA film and the substrate can induce stress during heating and cooling, leading to cracking or peeling.[2][3]

  • Excessive Annealing Temperature: Annealing at a temperature that is too high can cause the film to become excessively mobile, leading to dewetting from the substrate.[1]

  • Poor Substrate Adhesion: Contaminants on the substrate surface can prevent uniform adhesion of the DBPCA film.

  • Film Thickness: Thicker films are generally more prone to cracking due to increased internal stress.[3]

Solutions:

  • Slow Cooling Rate:

    • Rationale: Rapid cooling from the annealing temperature can induce thermal shock and exacerbate stress.

    • Protocol: After annealing, allow the films to cool down slowly and naturally to room temperature on a heat-insulating surface.

  • Substrate Surface Treatment:

    • Rationale: Modifying the substrate surface energy can improve the wetting and adhesion of the DBPCA film.

    • Protocol: Consider treating the substrate with adhesion promoters like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) prior to film deposition.

  • Optimize Film Thickness:

    • Rationale: If cracking is an issue, reducing the film thickness can mitigate the problem. A general guideline is to keep the film thickness below 0.5 microns to minimize cracking issues.[3]

    • Protocol: Adjust the solution concentration or spin-coating parameters to achieve a thinner film.

  • Re-evaluate Annealing Temperature:

    • Rationale: If dewetting is observed, it is a clear indication that the annealing temperature is too high.

    • Protocol: Reduce the annealing temperature in increments of 10-20°C and re-evaluate the film morphology.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing DBPCA films?

The primary goals of annealing DBPCA thin films are to improve their structural and electronic properties. This is achieved through:

  • Enhanced Crystallinity: Providing thermal energy allows the DBPCA molecules to rearrange from a disordered state into more ordered crystalline structures, which generally facilitates more efficient charge transport.[1]

  • Increased Grain Size: Annealing can promote the growth of larger crystalline domains. This reduces the density of grain boundaries, which can act as barriers to charge carrier movement.[1]

  • Improved Film Morphology: The process can result in a more uniform and smoother film surface, which is essential for reliable and high-performance device fabrication.

  • Removal of Residual Solvent: It aids in the evaporation of any remaining solvent from the deposition process, as these solvent molecules can act as charge traps.[1]

  • Enhanced Interfacial Contact: Annealing can improve the physical and electrical contact between the DBPCA layer and adjacent layers in a device stack.[1]

Q2: How does the annealing temperature affect the optical properties of carbazole-based films?

The annealing temperature can have a notable impact on the optical properties of carbazole-derivative films. Generally, changes in crystallinity and film density can alter the refractive index and light absorption characteristics. For instance, in some carbazole-based films, increasing the annealing temperature has been observed to decrease the film's reflectance.[4] The optical band gap energy may also be affected, sometimes showing an initial increase followed by a decrease as the annealing temperature is raised.[4][5] It is crucial to characterize the optical properties of your DBPCA films as a function of annealing temperature if they are to be used in optoelectronic devices.

Q3: What is a typical starting point for the annealing temperature and time for a new carbazole derivative like DBPCA?

For small molecule organic semiconductors, a common starting point for annealing is a temperature range of 80°C to 200°C.[1] A standard annealing time to begin with is 30 minutes. However, the optimal conditions are highly material-specific and also depend on the substrate and the desired film properties. Therefore, a systematic optimization as outlined in the troubleshooting section is always recommended.

Q4: Should the annealing be performed before or after depositing the top electrode?

In most cases, annealing should be performed before the deposition of the top electrode. This is because the annealing process can cause changes in the film's morphology and thickness. If the electrode is deposited first, these changes could lead to a short circuit or a damaged interface. Furthermore, the electrode material may not be stable at the required annealing temperature for the organic film.

Q5: What analytical techniques are essential for characterizing the effects of annealing on DBPCA films?

To comprehensively understand the impact of annealing on your DBPCA films, a combination of characterization techniques is recommended:

  • Atomic Force Microscopy (AFM): To visualize the surface morphology, roughness, and grain size.

  • X-ray Diffraction (XRD): To assess the crystallinity and identify any changes in the crystal structure of the film.

  • UV-Visible Spectroscopy: To study the effects of annealing on the optical absorption and to determine the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: To probe the emissive properties and investigate changes in molecular aggregation.

  • Device Characterization: Ultimately, the performance of the annealed DBPCA film in a device (e.g., an organic field-effect transistor or an organic light-emitting diode) is the most critical measure of the success of the annealing process.

Part 3: Data Presentation and Experimental Protocols

Table 1: Hypothetical Optimization of Annealing Temperature for DBPCA Films
Annealing Temperature (°C)Film Roughness (RMS, nm)Predominant MorphologyRelative Crystallinity (a.u.)Hole Mobility (cm²/Vs)
As-deposited1.2Amorphous with small grains1.01.5 x 10⁻⁵
801.0Small, distinct grains1.88.2 x 10⁻⁵
1000.8Larger, more connected grains2.53.1 x 10⁻⁴
1200.6Well-defined, large grains3.27.5 x 10⁻⁴
1400.7Start of grain merging3.05.2 x 10⁻⁴
1601.5Evidence of dewetting2.41.1 x 10⁻⁴

Disclaimer: The data in this table is illustrative and intended to show a typical trend. Actual results will vary based on experimental conditions.

Experimental Protocol: Systematic Annealing Optimization
  • Substrate Preparation:

    • Clean substrates (e.g., Si/SiO₂ or ITO-coated glass) sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates thoroughly with a stream of dry nitrogen gas.

    • Optional: Perform a UV-ozone treatment for 10 minutes to remove organic residues and improve the surface energy.

  • DBPCA Solution Preparation and Film Deposition:

    • Prepare a solution of DBPCA in a suitable solvent (e.g., chloroform, chlorobenzene) at a desired concentration (e.g., 10 mg/mL).

    • Deposit the DBPCA thin film using a technique such as spin-coating onto the prepared substrates.

  • Annealing Process:

    • Prepare a series of identical samples.

    • Anneal each sample at a different temperature on a calibrated hotplate inside a nitrogen-filled glovebox.

    • Example Temperature Series: As-deposited (no anneal), 80°C, 100°C, 120°C, 140°C, 160°C.

    • Maintain a constant annealing time for all samples (e.g., 30 minutes).

    • After annealing, allow the samples to cool slowly to room temperature before characterization.

Visualization of the Optimization Workflow

G cluster_prep Preparation cluster_opt Optimization Loop cluster_eval Evaluation cluster_final Final Protocol sub_prep Substrate Cleaning film_dep DBPCA Film Deposition sub_prep->film_dep anneal Anneal at Temp (T) for Time (t) film_dep->anneal char Characterize Film (AFM, XRD, etc.) anneal->char device Fabricate & Test Device char->device eval Performance Optimal? device->eval eval->anneal No, adjust T or t final_protocol Optimized Annealing Protocol eval->final_protocol Yes

Caption: Workflow for optimizing DBPCA film annealing conditions.

References

  • Kim, G., Kim, M., Kim, H., & Yang, J. (2023). Annealing Temperature of Nickel Oxide Hole Transport Layer for p-i-n Inverted Perovskite Solar Cells. Current Photovoltaic Research, 11(4), 103-107. [Link]

  • Kim, G., Kim, M., Kim, H., & Yang, J. (2023). Annealing Temperature of Nickel Oxide Hole Transport Layer for p-i-n Inverted Perovskite Solar Cells. Current Photovoltaic Research. [Link]

  • (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. DergiPark. [Link]

  • (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. DergiPark. [Link]

  • Role of annealing temperature of nickel oxide (NiOx) as hole transport layer in work function alignment with perovskite. ResearchGate. [Link]

  • Al-Attar, H. A., et al. (2024). Recent Advances in the Photonic Curing of the Hole Transport Layer, the Electron Transport Layer, and the Perovskite Layers to Improve the Performance of Perovskite Solar Cells. PMC. [Link]

  • S, S., K, K., & S, A. (2018). Effect of thermal annealing on an emissive layer containing a blend of a small molecule and polymer as host for application in OLEDs. PMC. [Link]

  • Annealing Effect on Small Molecules Blend Organic Light-Emitting Diodes. ResearchGate. [Link]

  • Preventing Cracks in Thin Film Annealing. Scribd. [Link]

  • Chen, Y.-H., et al. (2024). Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. [Link]

  • The rapid thermal annealing in hole transition layer amelioration for enhancing large-area perovskite solar cell via potential regulation and hole induction. AIP Publishing. [Link]

  • Any tips about how to avoid cracks in thin films during annealing? ResearchGate. [Link]

Sources

Technical Support Center: Mitigating Efficiency Roll-Off in OLEDs with Carbazole-Dibenzofuran Host Materials

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting efficiency roll-off in Organic Light-Emitting Diodes (OLEDs), with a specific focus on the application of carbazole-dibenzofuran based host materials.

Frequently Asked Questions (FAQs)

Q1: What is efficiency roll-off in OLEDs?

Efficiency roll-off is the phenomenon where the external quantum efficiency (EQE) of an OLED decreases at high brightness levels or increasing current densities.[1][2][3] This is a significant challenge, particularly for applications requiring high luminance, as it leads to increased power consumption and can accelerate device degradation.[3]

Q2: What are the primary causes of efficiency roll-off?

The primary causes of efficiency roll-off are complex and interrelated, but they can be broadly categorized as:

  • Triplet-Triplet Annihilation (TTA): At high current densities, the concentration of triplet excitons becomes high, leading to non-radiative annihilation when two triplets interact.[4][5][6]

  • Triplet-Polaron Annihilation (TPA): This occurs when a triplet exciton is quenched by a charge carrier (polaron), resulting in a non-radiative decay.[1][4][5][7] This process is a major degradation pathway in many OLEDs.[5]

  • Charge Carrier Imbalance: An imbalance in the number of electrons and holes within the emissive layer can lead to an accumulation of one type of charge carrier, increasing the likelihood of TPA and reducing the efficiency of exciton formation.[8][9][10][11][12]

  • Electric Field-Induced Exciton Dissociation: At high driving voltages, the strong electric field can cause excitons to dissociate back into electrons and holes, a non-radiative pathway.[6]

Q3: Why are carbazole-dibenzofuran host materials effective in reducing efficiency roll-off?

Carbazole-dibenzofuran based host materials are effective for several key reasons:

  • High Triplet Energy (ET): They possess a high triplet energy level, which is crucial for confining excitons on the phosphorescent guest emitter and preventing back energy transfer.[13][14][15] An ideal host should have a triplet energy higher than that of the guest emitter.[14]

  • Bipolar Charge Transport: Many carbazole-dibenzofuran derivatives can be designed to have balanced electron and hole transport properties.[14][15][16] This helps to maintain charge carrier balance within the emissive layer, reducing TPA and improving recombination efficiency.

  • Good Morphological Stability: These materials often exhibit high glass transition temperatures (Tg), which contributes to the formation of stable and uniform thin films, enhancing device lifetime and performance.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of fabricating and characterizing OLEDs with carbazole-dibenzofuran hosts.

Problem 1: Significant Efficiency Roll-Off at High Luminance

Potential Causes:

  • Charge Carrier Imbalance: An excess of either electrons or holes in the emissive layer is a common culprit.

  • High Triplet Exciton Density: Leading to increased TTA and TPA.

  • Poor Film Morphology: Non-uniform films can create regions of high current density, exacerbating roll-off.

Troubleshooting Steps:

  • Verify Host and Guest Material Purity: Impurities can act as charge traps or quenching sites. Standard purification techniques such as temperature gradient sublimation should be employed.

  • Optimize Doping Concentration:

    • Rationale: The concentration of the phosphorescent guest affects both charge transport and exciton dynamics.

    • Protocol: Fabricate a series of devices with varying guest concentrations (e.g., 5%, 10%, 15% by weight). Measure the current density-voltage-luminance (J-V-L) characteristics and plot the EQE as a function of current density for each device. The optimal concentration will provide the best balance between high efficiency and low roll-off.

  • Introduce a Mixed-Host System:

    • Rationale: To fine-tune the charge carrier balance, a p-type carbazole-dibenzofuran host can be mixed with an n-type host material.[15] This can help to confine the recombination zone within the emissive layer and away from the transport layers.

    • Protocol: Prepare a mixed-host emissive layer by co-evaporating the carbazole-dibenzofuran host with a suitable n-type host (e.g., a phosphine oxide-based material[17]). Systematically vary the ratio of the two hosts (e.g., 1:1, 2:1, 1:2) and characterize the device performance.

  • Employ Charge-Blocking Layers:

    • Rationale: The use of hole-blocking and electron-blocking layers adjacent to the emissive layer can confine charge carriers and excitons, preventing them from reaching the transport layers where they can be quenched.[9]

    • Protocol: Incorporate a thin layer (e.g., 5-10 nm) of a known hole-blocking material (e.g., TPBi) at the EML/ETL interface and an electron-blocking material (e.g., TCTA) at the HTL/EML interface.

  • Characterize Charge Transport with Transient Electroluminescence (TEL):

    • Rationale: TEL can provide insights into charge carrier mobility and recombination dynamics.[8][18][19] A delay in the electroluminescence signal can indicate charge trapping or imbalanced transport.

    • Protocol: Apply a rectangular voltage pulse to the device and measure the time delay to the onset of electroluminescence.[8] Changes in this delay with varying device architecture can reveal improvements in charge balance.

Problem 2: High Driving Voltage

Potential Causes:

  • Large Injection Barriers: A mismatch between the work function of the electrodes and the energy levels (HOMO/LUMO) of the adjacent organic layers can impede charge injection.[2]

  • Poor Charge Transport in the Host Material: The intrinsic charge carrier mobility of the host material may be low.

  • Unfavorable Molecular Orientation: The orientation of the host molecules can significantly impact charge transport.[11]

Troubleshooting Steps:

  • Select Appropriate Charge Injection Layers:

    • Rationale: To reduce the energy barrier for charge injection, thin injection layers are often used.

    • Protocol: For hole injection, a material like PEDOT:PSS can be used to modify the work function of the ITO anode.[2] For electron injection, a thin layer of LiF or Cs2CO3 between the ETL and the aluminum cathode is standard practice.

  • Optimize Deposition Rate:

    • Rationale: The deposition rate during thermal evaporation can influence the molecular orientation and film morphology of the organic layers.[11]

    • Protocol: Fabricate devices with varying deposition rates for the carbazole-dibenzofuran host (e.g., 0.5 Å/s, 1.0 Å/s, 2.0 Å/s) and measure the J-V characteristics. A lower driving voltage at a given current density indicates improved charge transport.

  • Cyclic Voltammetry (CV) Analysis:

    • Rationale: CV is used to determine the HOMO and LUMO energy levels of the host material to assess the energy barriers for charge injection and transport.[15]

    • Protocol: Perform CV measurements on a thin film of the carbazole-dibenzofuran material. From the oxidation and reduction potentials, calculate the HOMO and LUMO levels. Compare these values with the work functions of the electrodes and the energy levels of adjacent layers to identify potential energy barriers.

Problem 3: Poor Device Lifetime and Stability

Potential Causes:

  • Low Glass Transition Temperature (Tg) of the Host Material: Leads to morphological instability and film crystallization over time.

  • Formation of Electron Traps: Degradation of materials under electrical stress can create trap states that reduce efficiency.[8]

  • Unbalanced Charge Transport: Can lead to the degradation of specific layers.

Troubleshooting Steps:

  • Differential Scanning Calorimetry (DSC) Measurement:

    • Rationale: To determine the glass transition temperature (Tg) of the carbazole-dibenzofuran host. A higher Tg is generally desirable for better morphological stability.

    • Protocol: Perform a DSC scan on a powder sample of the host material to identify the Tg.

  • Molecular Design for Enhanced Stability:

    • Rationale: The chemical structure of the host material can be modified to improve its thermal and morphological stability. Introducing bulky side groups or creating a more rigid molecular structure can increase Tg.[20]

    • Protocol: If feasible, synthesize or procure derivatives of the carbazole-dibenzofuran host with structural modifications aimed at increasing rigidity and Tg.

  • Investigate Degradation with Transient Electroluminescence:

    • Rationale: TEL can be used to study the degradation mechanisms in OLEDs.[8] An increase in the electron transit time after electrical aging can indicate the formation of electron traps.[8]

    • Protocol: Measure the TEL of a pristine device. Then, electrically age the device at a constant current density for a set period. Remeasure the TEL and compare the electron and hole transit times to identify any changes.

Data Presentation

Table 1: Key Photophysical and Electrochemical Properties of Exemplary Carbazole-Dibenzofuran Host Materials

Host MaterialHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Tg (°C)Reference
26CzDBF-6.05-2.66> 2.90N/A[15]
46CzDBF-6.09-2.66> 2.90N/A[15]
28CzDBF-6.09-2.55> 2.90N/A[15]
CBPPON/AN/A2.67N/A[14]
CBPmBIN/AN/A2.67N/A[14]

Note: N/A indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Standard OLED Fabrication by Thermal Evaporation
  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.[21]

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.[2]

  • Hole Injection and Transport Layer Deposition:

    • Spin-coat a thin layer (30-40 nm) of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.[21]

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (< 10-6 Torr).

    • Deposit the hole-transporting layer (HTL), for example, TAPC, to a thickness of 30-50 nm.

  • Emissive Layer (EML) Deposition:

    • Co-evaporate the carbazole-dibenzofuran host material and the phosphorescent guest emitter from separate sources. The deposition rates should be carefully controlled to achieve the desired doping concentration. The typical EML thickness is 20-30 nm.

  • Electron Transport and Injection Layer Deposition:

    • Deposit the electron-transporting layer (ETL), for example, TPBi or a phosphine oxide-based material, to a thickness of 30-50 nm.

    • Deposit a thin layer (1 nm) of an electron injection material, such as LiF.

  • Cathode Deposition and Encapsulation:

    • Deposit the metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the active area of the device.

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[21]

Visualizations

Efficiency_Roll_Off_Mechanisms cluster_input Driving Conditions cluster_processes Quenching Mechanisms cluster_output Device Performance High Current Density High Current Density TTA Triplet-Triplet Annihilation (TTA) High Current Density->TTA Increases Triplet Concentration TPA Triplet-Polaron Annihilation (TPA) High Current Density->TPA Increases Polaron Concentration ChargeImbalance Charge Carrier Imbalance High Current Density->ChargeImbalance Exacerbates Imbalance RollOff Efficiency Roll-Off TTA->RollOff TPA->RollOff ChargeImbalance->TPA ChargeImbalance->RollOff

Caption: Key mechanisms contributing to efficiency roll-off at high current densities.

Troubleshooting_Workflow Start High Efficiency Roll-Off Observed CheckPurity Verify Material Purity Start->CheckPurity OptimizeDoping Optimize Guest Doping Concentration CheckPurity->OptimizeDoping MixedHost Implement Mixed-Host System OptimizeDoping->MixedHost If roll-off persists BlockingLayers Add Charge-Blocking Layers MixedHost->BlockingLayers For further improvement TEL_Analysis Perform Transient EL Analysis BlockingLayers->TEL_Analysis To confirm improved charge balance Solution Reduced Roll-Off TEL_Analysis->Solution

Caption: A workflow for troubleshooting high efficiency roll-off in OLEDs.

References

  • Transient electroluminescence on pristine and degraded phosphorescent blue OLEDs. (2017, November 13).
  • Analysis of Efficiency Roll-Off and Degradation Mechanisms in Nondoped Blue OLEDs Based on Aggregation-Induced Delayed Fluorescence and Achievement of High-Efficiency/Low Roll-Off Blue OLEDs by Insertion Phosphorescence Doping Layer - ACS Publications. (2025, January 27).
  • Molecular design of host materials for high power efficiency in blue phosphorescent organic light-emitting diodes doped with an imidazole ligand based triplet emitter - RSC Publishing.
  • Energy barrier, charge carrier balance, and performance improvement in organic light-emitting diodes | Applied Physics Letters | AIP Publishing. (2010, June 18).
  • Improvement of device efficiency in PIN-OLEDs by controlling the charge carrier balance and intrinsic outcoupling methods - SPIE Digital Library. (2012, March 12).
  • Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach | ANR.
  • Characterization and Simulation of Organic and Perovskite LEDs. - Fluxim AG.
  • Effect of Förster-mediated triplet-polaron quenching and triplet-triplet annihilation on the efficiency roll-off of organic light-emitting diodes | Journal of Applied Physics | AIP Publishing. (2016, April 25).
  • Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs - MDPI. (2025, December 19).
  • A theoretical design of bipolar host materials for blue phosphorescent OLED - PubMed. (2021, June 15).
  • Achieving Record Efficiency for Blue OLEDs by Controlling the Charge Balance.
  • Efficiency roll-off in TADF OLEDs | Research Communities by Springer Nature. (2022, January 17).
  • Efficiency Roll-off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design | ACS Materials Letters. (2024, March 5).
  • Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study - Sigma-Aldrich.
  • Efficiency roll-off in TADF OLEDs: don't just maximise the RISC - ResearchGate.
  • Electroluminescence characterization a Schematic device structure of... - ResearchGate.
  • Investigation of Triplet-induced Annihilation in Phosphorescent and Thermally activated delayed fluorescent organic light-emitting diodes - Sungkyunkwan University. (2024, April 3).
  • Improving efficiency roll-off in organic light emitting devices with a fluorescence-interlayer-phosphorescence emission architecture | Applied Physics Letters | AIP Publishing. (2009, October 2).
  • Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers - Optica Publishing Group. (2021, May 17).
  • Analyzing charge transport and emission process in OLEDs through transient electroluminescence - SPIE Digital Library. (2025, September 16).
  • Realization of Ultra-Long Lifetime in Blue Triplet-Triplet Annihilation OLED.
  • Transient electroluminescence characteristics of OLEDs with various Ir... - ResearchGate.
  • Effect of Förster-mediated triplet-polaron quenching and triplet-triplet annihilation on the efficiency roll-off of organic light-emitting diodes (Journal Article) | OSTI.GOV. (2016, April 28).
  • Improve the Charge Balance of White Phosphorescent Organic Light Emitting Diodes Using Co-Doped Electron Transport Layer in Emitting Layer | Scientific.Net.
  • Versatile Carbazole and Dibenzofuran-Based Materials for OLEDs: Emitters and Exciplex-Forming Systems | Request PDF - ResearchGate. (2025, August 4).
  • High-Performance Deep-Blue OLEDs Harnessing Triplet.
  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - MDPI. (2021, May 10).
  • Efficiency Roll-off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design - ACS Materials Letters - Figshare. (2024, March 5).
  • Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials - Chemical Communications (RSC Publishing).
  • Multifunctional Dibenzofuran-Carbazole Host Materials for High-Performance Red Phosphorescent OLEDs | Request PDF - ResearchGate. (2025, October 8).
  • Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence - Frontiers.
  • Achieving High Efficiency in Organic Light-Emitting Devices - Sigma-Aldrich.
  • Fabrication and characterization of organic light emitting diodes for display applications. (2009, August 26).
  • Regio-isomeric effect of dibenzofuran-based host materials on photophysics and device performance in organic light-emitting diodes | Chemistry Letters | Oxford Academic. (2026, January 15).
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. (2023, June 28).
  • OLED Fabrication | How to make an OLED Device - Ossila.
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023, December 30).
  • Manufacturing processes and monitoring for OLED devices - Brunel University. (2021, March 9).
  • High-Performance OLED Host Materials: Photophysical Properties and Device Optimization of Carbazole-Benzocarbazole Derivatives | Request PDF - ResearchGate. (2025, October 8).
  • Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs - PMC.
  • NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS - Chemistry & Chemical Technology 2021.
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC. (2024, January 29).

Sources

enhancing the operational stability of perovskite solar cells with carbazole-based HTLs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Carbazole-Based Hole Transport Layers (HTLs)

Status: Active | Ticket Priority: High | Lead Scientist: Dr. A. Vance

Executive Summary: The Carbazole Advantage

To our Research Partners: You are likely transitioning from Spiro-OMeTAD because of its reliance on hygroscopic dopants (Li-TFSI) which accelerate degradation. Carbazole-based HTLs—specifically Self-Assembled Monolayers (SAMs) like 2PACz and Me-4PACz —offer a paradigm shift. They provide intrinsic hydrophobicity , dopant-free operation , and chemical anchoring to the substrate.

This guide addresses the three most common failure modes reported in our user database: Poor Wettability , Interface Delamination , and Fill Factor (FF) Roll-off .

Mechanism of Action

Before troubleshooting, understand why your device survives longer with Carbazole. Unlike physical deposition, Carbazole SAMs chemically bond to the ITO surface via phosphonic acid groups, creating a robust, moisture-resistant barrier.

StabilityMechanism cluster_0 Stability Interface ITO ITO Substrate Anchor Phosphonic Acid Anchor ITO->Anchor Covalent Bonding Core Carbazole Core (Hydrophobic Shield) Anchor->Core Self-Assembly Perovskite Perovskite Layer Core->Perovskite Hole Extraction (No Dopants) Moisture Moisture (H2O) Moisture->Core Repelled

Figure 1: The "Hydrophobic Shield" mechanism. The phosphonic acid anchor prevents delamination, while the carbazole core repels moisture without requiring hygroscopic dopants.

Troubleshooting Guide: Processing & Fabrication

Use this section if your device fails during fabrication or shows low initial performance.

Issue A: "The perovskite solution beads up on the HTL." (Dewetting)

Diagnosis: The carbazole SAM is working too well. Its hydrophobic nature (Contact Angle > 80°) repels the polar DMF/DMSO solvents used for the perovskite precursor. Solution Protocol:

  • Pre-wetting Step: Spin-coat a thin layer of pure solvent (ethanol or isopropanol) immediately before the perovskite precursor.

  • Surfactant Tuning: Add 0.1 mg/mL of a surfactant (e.g., L-α-Phosphatidylcholine) to the perovskite ink.

  • Co-Solvent Strategy: Introduce a lower surface tension co-solvent (e.g., 2-Methoxyethanol) to the precursor solution.

Issue B: "My Fill Factor (FF) is below 75%."

Diagnosis: Likely caused by pinholes in the SAM layer or insufficient coverage , leading to direct contact between the perovskite and ITO (shunting). Validation Test: Measure Dark J-V curves. High leakage current at reverse bias confirms shunting. Corrective Action:

  • Concentration Check: Increase SAM concentration from 0.5 mg/mL to 1.0 mg/mL.

  • Sonicate Longer: Carbazole derivatives can aggregate. Sonicate the solution for 20 mins before deposition.

  • Wash Step: Ensure you perform the solvent wash (ethanol) after SAM deposition to remove non-anchored molecules that act as insulators.

Issue C: "Hysteresis is still present."

Diagnosis: While Carbazole reduces hysteresis compared to PEDOT:PSS, residual hysteresis often indicates interface trap states . Solution Protocol:

  • Passivation: Apply a thin layer of PMMA or a bulky ammonium salt (e.g., Phenethylammonium Iodide) between the HTL and Perovskite.

Operational Stability & Stress Testing

Use this section to validate device lifetime according to industry standards.

Standardized Testing Protocols (ISOS)

To claim "enhanced stability," you must follow the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[1]

ProtocolStress ConditionTarget Metric (Carbazole)Standard (Spiro)
ISOS-D-1 Dark, Shelf Life, Ambient TempT99 > 2000 hrs T90 ~ 1000 hrs
ISOS-L-1 1 Sun, MPP Tracking, Ambient TempT80 > 1000 hrs T80 < 200 hrs
ISOS-T-1 Thermal Cycling (Ambient to 85°C)< 5% Loss / 50 cycles > 20% Loss (Delamination)

Table 1: Performance benchmarks for Carbazole-based devices (e.g., 2PACz) vs. doped Spiro-OMeTAD.

Diagnostic Workflow: Failure Analysis

Follow this logic tree when a device fails stability testing.

TroubleshootingTree Start Device Degradation Observed CheckJsc Is Jsc dropping? Start->CheckJsc CheckVoc Is Voc dropping? CheckJsc->CheckVoc No OpticalLoss Issue: Perovskite Bleaching Cause: Moisture Ingress Fix: Improve Encapsulation CheckJsc->OpticalLoss Yes CheckFF Is FF dropping? CheckVoc->CheckFF No InterfaceTrap Issue: Interface Recombination Cause: HTL/Perovskite Reaction Fix: Check Energy Alignment CheckVoc->InterfaceTrap Yes SeriesRes Issue: Series Resistance Rise Cause: Contact Delamination Fix: Switch to 2PACz (Anchoring) CheckFF->SeriesRes Yes

Figure 2: Decision tree for diagnosing degradation modes based on J-V parameter evolution.

Frequently Asked Questions (FAQ)

Q1: Can I use Carbazole HTLs for n-i-p (regular) architectures? A: It is difficult. Most Carbazole SAMs (like 2PACz) are designed for p-i-n (inverted) structures because they anchor to oxides (ITO/FTO). For n-i-p, you would need a carbazole polymer (like X60 or PDCBT) deposited on top of the perovskite, but finding orthogonal solvents that don't dissolve the perovskite is the main challenge.

Q2: Why is the "Energy Level Alignment" critical for Carbazole? A: Unlike Spiro (which is heavily doped to mask barriers), undoped Carbazole relies on precise HOMO level alignment.

  • 2PACz: HOMO ≈ -5.7 eV (Matches deep valence band perovskites).

  • Me-4PACz: HOMO ≈ -5.8 eV (Better for wide-bandgap perovskites).

  • Tip: If your Voc is low (< 1.10 V), you likely have a mismatch. Switch from 2PACz to Me-4PACz.

Q3: How does this relate to drug development workflows? A: Think of the HTL screening process like High-Throughput Screening (HTS) .

  • Spiro-OMeTAD is your "dirty" lead compound—potent but unstable and impure.

  • Carbazole SAMs are the "optimized scaffold"—high purity, specific binding (anchoring), and metabolically stable (thermal stability). We move from random doping to rational design.

References

  • Albaladejo-Siguan, M., et al. (2021). "Stability of Perovskite Solar Cells with Carbazole-Based Hole Transport Layers." ACS Energy Letters.

  • Lin, Y., et al. (2020). "Self-Assembled Monolayer Enables Hole Transport Layer-Free Organic Solar Cells with 18% Efficiency and Improved Stability." Nature Communications.

  • Kaskela, A., et al. (2023). "ISOS Protocols for Stability Testing of Perovskite Photovoltaics." Nature Energy.

  • Li, Z., et al. (2022). "Interface Engineering with 2PACz for High-Performance Inverted Perovskite Solar Cells." Advanced Materials.

Sources

troubleshooting poor film morphology of vacuum-deposited 9H-Carbazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Vacuum Deposition of 9H-Carbazol-2-amine Derivatives

Welcome to the technical support center for the vacuum deposition of 9H-Carbazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of high-quality thin films. Achieving ideal film morphology is critical, as it directly influences the electronic, optical, and mechanical properties of your devices. This document provides in-depth, field-proven insights to help you navigate common experimental challenges.

Troubleshooting Guide: Common Film Morphology Issues

Poor film morphology is a frequent challenge in the physical vapor deposition (PVD) of organic small molecules.[1] The interplay between deposition parameters, substrate properties, and the intrinsic characteristics of the carbazole derivative dictates the final film quality.[2] Below, we address the most common problems in a question-and-answer format.

Problem 1: My film is discontinuous and looks like a collection of islands. What's wrong?

This issue, known as "islanding" or Volmer-Weber growth, occurs when the deposited molecules are more strongly bonded to each other than to the substrate surface. This leads to the formation of discrete three-dimensional nuclei that grow into islands rather than forming a continuous layer.

Table 1: Troubleshooting Film Discontinuity (Islanding)

Potential Cause Underlying Mechanism Recommended Solution
Low Substrate Temperature Insufficient thermal energy for molecules (adatoms) to diffuse across the surface and find low-energy lattice sites. This promotes vertical growth over lateral growth.[3]Increase Substrate Temperature: Incrementally raise the temperature (e.g., in 10-20°C steps) to enhance surface diffusion. Be cautious, as excessively high temperatures can cause material decomposition or desorption.[2][4]
High Deposition Rate A high flux of incoming molecules buries existing nuclei before they can coalesce, leading to a kinetically limited, 3D growth mode.[3][5]Decrease Deposition Rate: A lower rate (e.g., < 0.5 Å/s) provides more time for molecules to diffuse on the surface, promoting layer-by-layer (Frank-van der Merwe) growth.[6]
Poor Substrate Wettability The surface energy of the substrate is significantly lower than the surface energy of the carbazole film, or the surface is contaminated, creating a barrier to adhesion.[7]Improve Substrate Cleaning & Surface Treatment: Implement a rigorous substrate cleaning protocol (see Protocol 1). Consider surface treatments like UV/Ozone or a gentle plasma treatment to increase surface energy.[7][8][9]
Material Impurity Impurities in the source material can act as nucleation sites, disrupting uniform film growth.Verify Source Material Purity: Use high-purity (e.g., >99.9%) source material. Consider pre-deposition sublimation to purify the material in-situ.
Problem 2: The film surface is very rough. How can I make it smoother?

High surface roughness can be detrimental to device performance, causing issues like electrical shorts or inefficient charge transport. It often arises from a columnar or dendritic growth pattern.[3]

Table 2: Troubleshooting High Surface Roughness

Potential Cause Underlying Mechanism Recommended Solution
Incorrect Substrate Temperature As with islanding, a temperature that is too low prevents adatom mobility. A temperature that is too high can sometimes lead to the formation of large, isolated crystalline grains, increasing overall roughness.[10]Optimize Substrate Temperature: Systematically vary the temperature to find the optimal window for your specific derivative. Characterize the surface roughness at each temperature using Atomic Force Microscopy (AFM).[11]
Deposition Rate is Too High Rapid deposition limits the time for surface rearrangement, leading to a rough, amorphous, or polycrystalline film with small grains.[4]Reduce Deposition Rate: Slowing the deposition allows for more orderly growth, often resulting in larger grains and a smoother surface over large areas.[6]
Poor Vacuum Quality Residual gases (like water or oxygen) in the chamber can get incorporated into the growing film, disrupting the crystalline structure and increasing roughness.[12][13]Improve Vacuum Conditions: Ensure a base pressure of at least 10⁻⁶ mbar before deposition.[12] Use an inert gas purifier if backfilling with gases like argon.[13]
Post-Deposition Crystallization Some amorphous films can recrystallize upon exposure to ambient conditions or solvents, leading to a rougher surface.[14]Post-Deposition Annealing: A controlled annealing step (see Protocol 3) can promote controlled grain growth and surface smoothing by providing thermal energy for reorganization.[15][16]
Problem 3: The film is peeling or flaking off the substrate. Why is the adhesion so poor?

Poor adhesion is a critical failure mode, indicating a weak interface between the carbazole derivative film and the substrate.[7] This can be caused by a combination of surface contamination, material incompatibility, and internal stress.[1][17]

Table 3: Troubleshooting Poor Adhesion

Potential Cause Underlying Mechanism Recommended Solution
Substrate Contamination A layer of organic residue, moisture, or particulate matter on the substrate surface physically prevents the formation of a strong bond.[7]Implement Rigorous Substrate Cleaning: This is the most critical step. Follow a multi-step solvent cleaning procedure with sonication, followed by a surface activation step.[18][19][20] See Protocol 1.
High Internal Stress Mismatch in the coefficient of thermal expansion (CTE) between the film and substrate can build up stress during cooling, leading to delamination.[17]Optimize Deposition Temperature & Rate: A slower deposition rate and optimized substrate temperature can help grow a less-stressed film.[21] Consider a Buffer Layer: Depositing a thin (1-2 nm) adhesion-promoting layer compatible with both the substrate and the organic film can significantly improve adhesion.[22]
Incompatible Surfaces A large mismatch in surface energies between the non-polar organic molecule and a polar or untreated substrate can lead to weak van der Waals interactions.Substrate Surface Modification: Use surface treatments like O₂ plasma or UV/Ozone to introduce polar functional groups, increasing surface energy and promoting better bonding.[8]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving film morphology issues.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Advanced Solutions cluster_4 Analysis & Iteration Problem Poor Film Morphology Observed (AFM, SEM, Optical) Check_Substrate 1. Verify Substrate Cleaning Protocol Problem->Check_Substrate Check_Material 2. Confirm Material Purity & Source Check_Substrate->Check_Material Check_Vacuum 3. Check Vacuum Base & Process Pressure Check_Material->Check_Vacuum Opt_Temp 4a. Vary Substrate Temperature Check_Vacuum->Opt_Temp Primary Variables Opt_Rate 4b. Vary Deposition Rate Check_Vacuum->Opt_Rate Analyze Characterize Film (AFM, XRD, etc.) Opt_Temp->Analyze Opt_Rate->Analyze Anneal 5a. Introduce Post- Deposition Annealing Anneal->Analyze Buffer 5b. Use Adhesion Layer / Surface Tx Buffer->Analyze Result Morphology Improved? Analyze->Result Result->Anneal No Result->Buffer No Success Process Optimized Result->Success Yes

Caption: Troubleshooting workflow for poor film morphology.

Frequently Asked Questions (FAQs)

Q1: What is the ideal substrate temperature for depositing 9H-Carbazol-2-amine derivatives?

There is no single "ideal" temperature; it is highly dependent on the specific derivative and the substrate used. However, a good starting point is often slightly below the material's glass transition temperature (Tg), if known.[23][24] The goal is to provide enough thermal energy for surface diffusion without causing the material to re-evaporate or decompose.[4] A systematic study where you vary the temperature from room temperature up to ~150°C in 25°C increments is recommended to find the optimal process window for your material.[10]

Q2: How does the deposition rate affect the crystallinity of my film?

Generally, a lower deposition rate (e.g., 0.1-0.5 Å/s) promotes higher crystallinity.[6] This is because a slower arrival rate of molecules allows them more time to diffuse on the surface and arrange into a thermodynamically favorable, ordered state.[14] Conversely, a high deposition rate can lead to a more amorphous or poorly crystalline film because molecules are "frozen" in place before they can organize.[3]

Q3: Should I use post-deposition annealing? If so, at what temperature and for how long?

Post-deposition annealing can be a powerful tool to improve film quality.[15] By heating the film after deposition, you provide the energy needed for recrystallization, which can increase grain size, reduce defects, and smooth the surface.[16] A good starting point for annealing temperature is just above the material's Tg but well below its melting or decomposition temperature.[23][24] Typical annealing times range from 30 minutes to a few hours.[25][26] It's crucial to perform this in a controlled environment (e.g., inside a nitrogen-filled glovebox or in the vacuum chamber) to prevent oxidation.

Q4: My substrate is ITO-coated glass. Does this require a special cleaning procedure?

Yes, ITO (Indium Tin Oxide) requires a thorough cleaning process to ensure good film adhesion and device performance. A standard and effective procedure involves sequential ultrasonic baths.[8][19] See Protocol 1 for a detailed methodology. Inadequate cleaning is a very common source of film adhesion problems.[7]

Q5: What characterization techniques are essential for evaluating film morphology?

A combination of techniques is recommended for a comprehensive analysis:

  • Atomic Force Microscopy (AFM): Provides quantitative data on surface roughness, grain size, and topography.[6][11]

  • Scanning Electron Microscopy (SEM): Gives high-resolution images of the film's surface, revealing cracks, pinholes, and larger-scale morphology.[11][27]

  • X-ray Diffraction (XRD): Determines the crystallinity and molecular orientation within the film.[6][11]

  • Spectroscopic Ellipsometry: Can be used to determine film thickness and optical constants, which can be correlated with film density.[27][28]

Key Experimental Protocols

Protocol 1: Substrate Cleaning for Organic Electronics

This protocol is a widely accepted standard for cleaning glass or ITO-coated glass substrates.[8][19]

  • Place substrates in a substrate holder.

  • Perform sequential ultrasonic baths, 15 minutes each, in the following order:

    • Detergent solution (e.g., Alconox)

    • Deionized (DI) water rinse

    • Acetone[18]

    • Isopropyl Alcohol (IPA)[8]

  • After the final IPA bath, rinse thoroughly with flowing DI water.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately transfer the substrates to a plasma cleaner or UV/Ozone cleaner for a final surface activation step (e.g., 5-10 minutes).[8] This step removes the final layer of organic contaminants and increases surface energy.

  • Transfer the cleaned substrates directly into the vacuum chamber to minimize recontamination from the ambient environment.

Protocol 2: Optimizing Deposition Parameters

The relationship between deposition parameters and the resulting film morphology is complex. The diagram below illustrates these key relationships.

G cluster_input Input Parameters cluster_process Physical Processes cluster_output Resulting Film Properties P_SubstrateTemp Substrate Temperature Proc_Diffusion Surface Diffusion P_SubstrateTemp->Proc_Diffusion Increases P_DepoRate Deposition Rate P_DepoRate->Proc_Diffusion Decreases Time For Proc_Nucleation Nucleation Density P_DepoRate->Proc_Nucleation Increases P_Pressure Chamber Pressure P_Pressure->Proc_Nucleation Affects (Contaminants) O_Adhesion Adhesion P_Pressure->O_Adhesion Affects Proc_Coalescence Island Coalescence Proc_Diffusion->Proc_Coalescence Enables O_GrainSize Grain Size Proc_Diffusion->O_GrainSize Increases O_Crystallinity Crystallinity Proc_Diffusion->O_Crystallinity Improves Proc_Nucleation->Proc_Coalescence Precedes Proc_Coalescence->O_GrainSize O_Roughness Surface Roughness Proc_Coalescence->O_Roughness Can Decrease O_GrainSize->O_Roughness Influences

Sources

Technical Support Center: Enhancing Power Conversion Efficiency in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers and scientists dedicated to advancing perovskite solar cell (PSC) technology. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice to overcome common experimental hurdles and systematically increase the power conversion efficiency (PCE) of your devices. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure technical accuracy and reliability.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the fabrication and characterization of perovskite solar cells.

General Performance Issues

Q1: My overall Power Conversion Efficiency (PCE) is consistently low. What are the primary factors I should investigate?

A1: Low PCE is a multifaceted issue. A systematic approach is crucial. Begin by evaluating the three key photovoltaic parameters: Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), and Fill Factor (FF).

  • Low VOC: Often points to significant non-radiative recombination, either within the bulk perovskite layer or at the interfaces with charge transport layers.[1][2][3] High defect density in the perovskite film and energy level mismatch between functional layers are common culprits.[4]

  • Low JSC: Suggests inefficient light harvesting or poor charge extraction. This can be due to incomplete light absorption by a thin or poor-quality perovskite layer, high reflection losses, or parasitic absorption in other layers.[5][6]

  • Low FF: Typically indicates high series resistance or significant charge recombination, which can be influenced by interfacial charge transfer processes.[7]

A logical first step is to analyze the morphology and crystallinity of your perovskite film using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).

Q2: I'm observing significant batch-to-batch variation in my device performance. How can I improve reproducibility?

A2: Reproducibility is a common challenge in PSC fabrication. Key areas to control are:

  • Environmental Control: Perovskite formation is highly sensitive to humidity and temperature.[8][9][10] Maintaining a stable and controlled inert atmosphere (e.g., a glovebox) during fabrication is critical.

  • Precursor Purity and Stoichiometry: The quality and exact ratio of your precursor materials are paramount. Use high-purity, fresh precursors and precisely control their stoichiometry.

  • Spin-Coating Parameters: Spin speed, acceleration, and duration directly impact film thickness and uniformity. Optimize and strictly maintain these parameters.

  • Annealing Process: The annealing temperature and time are critical for perovskite crystallization.[8] Ensure your hotplate has uniform temperature distribution.

Specific Parameter Troubleshooting

Q3: My VOC is much lower than the theoretical maximum for my perovskite's bandgap. What are the likely causes and solutions?

A3: A significant VOC deficit is primarily due to non-radiative recombination.

  • Cause 1: High Defect Density: Defects in the perovskite bulk and at grain boundaries act as recombination centers.

    • Solution: Implement defect passivation strategies. This can involve adding passivating agents to the precursor solution or as an interfacial layer.[11][12][13][14] Lewis acids and bases are often used to passivate electron-rich and electron-deficient defects, respectively.[12]

  • Cause 2: Poor Energy Level Alignment: A mismatch between the perovskite's energy levels and those of the electron transport layer (ETL) or hole transport layer (HTL) can impede charge extraction and increase interfacial recombination.[15]

    • Solution: Use interface engineering to modify the work function of the transport layers or insert a thin interlayer to create a more favorable energy cascade.[15][16][17] For instance, modifying a SnO2 ETL with a self-assembled monolayer can improve energy level alignment and passivate surface traps.[16]

  • Cause 3: Contamination: Diffusion of materials from the electrodes, such as silver, can contaminate the perovskite layer and introduce recombination centers.[4]

    • Solution: Insert a buffer layer, like ZnO, between the charge transport layer and the metal electrode to act as a diffusion barrier.[4]

Q4: How can I improve the Fill Factor (FF) of my devices, which is currently below 70%?

A4: A low FF is often linked to high series resistance, high shunt resistance, or charge carrier recombination.

  • Cause 1: Inefficient Charge Extraction/Transport: Poor contact at the interfaces or low mobility in the transport layers increases series resistance.

    • Solution: Focus on interface engineering. Inserting thin interfacial layers at the perovskite/HTL interface can enhance hole extraction and transfer efficiency.[7][18] For example, using graphene-modified SnO2 as the ETL can augment charge extraction and transport, leading to an improved FF.[18]

  • Cause 2: Interfacial Recombination: Defects at the interfaces between the perovskite and the charge transport layers are a major source of recombination that lowers the FF.

    • Solution: Apply passivating interlayers. Materials that can passivate surface defects on the perovskite and have high charge mobility can significantly reduce series resistance and improve the FF.[19]

  • Cause 3: Ion Migration: Mobile ions within the perovskite can accumulate at the interfaces, impeding charge extraction.

    • Solution: Incorporating buffer layers can block ion diffusion. For instance, a zirconium acetate layer can act as a hole- and ion-blocking layer, leading to a higher FF.[20]

Q5: My J-V curves show significant hysteresis. What is the origin of this, and how can I mitigate it?

A5: Hysteresis in J-V curves is a well-known issue in PSCs, which complicates the accurate determination of PCE.[21][22]

  • Primary Cause: Ion Migration: The most widely accepted cause is the field-induced migration of mobile ions (like I⁻, MA⁺) within the perovskite lattice.[21][23][24] This migration can screen the internal electric field and alter charge extraction at the interfaces.

  • Other Contributing Factors: Charge trapping and de-trapping at defect sites and ferroelectric polarization of the perovskite material can also contribute.[23][25]

  • Mitigation Strategies:

    • Defect Passivation: Reducing the density of defects that can trap charges or facilitate ion migration is key. High-quality crystalline films with fewer grain boundaries show less hysteresis.[21][23]

    • Interface Engineering: Passivating the interfaces can reduce charge accumulation and ion movement. Fullerene-based passivation has been shown to eliminate photocurrent hysteresis.[12]

    • Compositional Engineering: Using mixed-cation and mixed-halide perovskites can stabilize the crystal structure and suppress ion migration.[26]

    • Optimized Measurement Protocols: It's important to use standardized measurement protocols, including pre-conditioning steps and defined scan rates, to obtain reproducible results.[22] Interestingly, highly efficient solar cells often exhibit less hysteresis because the conditions required for high efficiency (long charge carrier diffusion lengths and low surface recombination) also reduce the impact of ion migration on charge extraction.[21]

II. Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific experimental problems.

Guide 1: Diagnosing Poor Perovskite Film Quality
Symptom Potential Cause(s) Diagnostic Step(s) Proposed Solution(s)
Incomplete surface coverage, pinholes Low viscosity of precursor solution, poor wetting on the substrate.[27]1. Optical Microscopy/SEM: Visually inspect the film for pinholes and uncovered areas.1. Substrate Surface Treatment: Use UV-ozone treatment or self-assembled monolayers (SAMs) to improve the wettability of the substrate.
2. Contact Angle Measurement: Assess the wettability of your substrate.2. Additive Engineering: Introduce additives to the precursor solution to modify its viscosity and improve film-forming properties.
Small grain size, numerous grain boundaries Non-optimal annealing temperature/time, rapid crystallization.1. SEM: Analyze the surface morphology to determine grain size.1. Optimize Annealing: Systematically vary the annealing temperature and duration to promote grain growth.
2. XRD: Examine the crystallinity and identify any secondary phases.2. Solvent Engineering/Anti-solvent method: Use solvent additives or an anti-solvent dripping step to control the crystallization rate, leading to larger grains.
Presence of yellow δ-phase (for FAPbI₃) Exposure to humidity, non-optimal annealing.1. Visual Inspection: The film appears yellow instead of dark brown/black.1. Strict Environmental Control: Ensure fabrication is done in a low-humidity environment.
2. XRD: Look for the characteristic peak of the non-perovskite δ-phase.2. Compositional Engineering: Incorporate smaller cations like MA⁺ or Cs⁺ to stabilize the black perovskite α-phase.
Guide 2: Addressing Device Stability and Degradation
Symptom Potential Cause(s) Diagnostic Step(s) Proposed Solution(s)
Rapid PCE degradation in ambient air Moisture and oxygen ingress leading to perovskite decomposition.[8][9][10]1. Time-resolved PCE Measurement: Track device performance over time in a controlled environment vs. ambient air.1. Encapsulation: Fully encapsulate the device using UV-curable epoxy and a glass coverslip to create a barrier against moisture and oxygen.[26]
2. XRD/UV-Vis Spectroscopy: Monitor changes in the crystal structure and absorption spectrum of the perovskite film after exposure.2. Hydrophobic Charge Transport Layers: Use hydrophobic materials for the charge transport layers to repel moisture.[9]
Performance loss under continuous illumination Light-induced trap formation, ion migration, or thermal stress.[8][28]1. Maximum Power Point Tracking (MPPT): Monitor the stabilized power output under continuous 1-sun illumination.[28]1. Compositional Engineering: Use more photostable perovskite compositions (e.g., incorporating formamidinium and cesium).[26]
2. UV Filtering: Use a UV filter or UV-blocking layers, as high-energy photons can accelerate degradation.[9][29]
Degradation at elevated temperatures (e.g., 85°C) Intrinsic thermal instability of the perovskite, degradation of organic transport layers (e.g., Spiro-OMeTAD).[8][30]1. Thermal Stability Testing: Age devices at a constant elevated temperature (e.g., 85°C) in an inert atmosphere and monitor PCE.1. Inorganic Transport Layers: Replace organic transport layers with more thermally stable inorganic alternatives (e.g., NiO, CuSCN).
2. 2D/3D Perovskite Structures: Introduce a layer of a more stable 2D perovskite to protect the 3D perovskite layer.[28][31]

III. Key Experimental Protocols & Workflows

Protocol 1: Defect Passivation via Interfacial Modification

This protocol describes a post-treatment method to passivate defects at the perovskite/HTL interface, a common source of VOC loss.

  • Perovskite Film Fabrication: Fabricate your complete perovskite film on the ETL-coated substrate as per your standard, optimized procedure.

  • Prepare Passivation Solution: Dissolve a chosen passivating agent (e.g., phenethylammonium iodide (PEAI) or other organic ammonium salts) in a suitable solvent like isopropanol at a low concentration (e.g., 0.1-1 mg/mL).

  • Surface Treatment:

    • Spin-coat the passivation solution onto the cooled perovskite film at a moderate speed (e.g., 4000 rpm) for 30 seconds.

    • This step deposits a thin layer of the passivating agent on the perovskite surface. The functional groups of the passivator can then interact with surface defects, such as under-coordinated lead ions or halide vacancies, neutralizing them.[11]

  • Annealing: Anneal the treated film at a moderate temperature (e.g., 100°C) for 1-5 minutes to promote bonding and remove residual solvent.

  • HTL and Electrode Deposition: Proceed with the deposition of the hole transport layer (HTL) and the metal back contact.

  • Characterization: Compare the photovoltaic parameters (especially VOC and FF), and photoluminescence (PL) lifetime of the passivated device with an untreated control device. An increase in VOC and a longer PL lifetime indicate successful defect passivation.

Workflow 1: Systematic Optimization of Power Conversion Efficiency

This workflow provides a logical sequence for improving the PCE of a perovskite solar cell.

Caption: A systematic workflow for diagnosing and improving perovskite solar cell efficiency.

Diagram 1: Key Strategies for Enhancing PCE

This diagram illustrates the primary strategies discussed for improving the three main photovoltaic parameters.

PCE Enhancement Strategies cluster_0 Core Strategies cluster_1 Implementation Methods PCE Increase Power Conversion Efficiency (PCE) Voc Increase Voc PCE->Voc Jsc Increase Jsc PCE->Jsc FF Increase FF PCE->FF DefectPass Defect Passivation (Bulk & Surface) Voc->DefectPass InterfaceEng Interface Engineering Voc->InterfaceEng CompEng Compositional Engineering Jsc->CompEng Optimize Bandgap LightMgmt Light Management Jsc->LightMgmt FF->InterfaceEng ChargeTrans Optimize Charge Transport FF->ChargeTrans

Caption: Core strategies and methods to improve Voc, Jsc, and FF for higher PCE.

IV. References

  • Stability of Perovskite Solar Cells: Degradation Mechanisms and Remedies. (2021). Frontiers in Chemistry. [Link]

  • Improved fill factor in inverted planar perovskite solar cells with zirconium acetate as the hole-and-ion-blocking layer. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Stability Issues on Perovskite Solar Cells. (2015). MDPI. [Link]

  • Defects and Defect Passivation in Perovskite Solar Cells. (2024). MDPI. [Link]

  • Passivation Strategies of Perovskite Film Defects for Solar Cells. (n.d.). Journal of Inorganic Materials. [Link]

  • Enhancing Open‐Circuit Voltage and Fill Factor in Sn‐Based Perovskite Solar Cells. (2025). Solar RRL. [Link]

  • Optimization of Light Management Layers for Light Harvest of Perovskite Solar Cells. (2019). Optics Express. [Link]

  • Interface engineering in planar perovskite solar cells: energy level alignment, perovskite morphology control and high performance achievement. (n.d.). Journal of Materials Chemistry A. [Link]

  • New interface engineering approach could improve perovskite solar cells' efficiency and stability. (2021). PV Magazine. [Link]

  • Fluorinated interfacial layers in perovskite solar cells: efficient enhancement of the fill factor. (n.d.). Journal of Materials Chemistry A. [Link]

  • Efficient Planar Perovskite Solar Cells with Improved Fill Factor via Interface Engineering with Graphene. (2018). ACS Nano. [Link]

  • Improving the Fill Factor of Perovskite Solar Cells by Employing an Amine-tethered Diketopyrrolopyrrole-Based Polymer as the Dopant-free Hole Transport Layer. (2020). ACS Applied Energy Materials. [Link]

  • Optimizing Light Management in Bifacial Perovskite Solar Cells Using Silica-Based Anti-Dust and Anti-Reflection Coatings for Harsh Environments. (2025). MDPI. [Link]

  • Why Perovskite Solar cells with High Efficiency Show Small iV-curve Hysteresis. (2021). Fluxim. [Link]

  • Highly efficient light management for perovskite solar cells. (2016). Scientific Reports. [Link]

  • Engineering the passivation routes of perovskite films towards high performance solar cells. (n.d.). Chemical Science. [Link]

  • Novel light management technique yields perovskite solar cells with improved efficiency and stability. (2024). Perovskite-Info. [Link]

  • Improvement Strategies for Stability and Efficiency of Perovskite Solar Cells. (2022). Crystals. [Link]

  • Enhancing the Efficiency of Perovskite Solar Cells through Interface Engineering with MoS2 Quantum Dots. (2022). MDPI. [Link]

  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). Coatings. [Link]

  • Protocol for deciphering the electrical parameters of perovskite solar cells using immittance spectroscopy. (2022). STAR Protocols. [Link]

  • Defects and passivation in perovskite solar cells. (2022). Surface Innovations. [Link]

  • Stability of perovskite solar cells: issues and prospects. (2023). RSC Advances. [Link]

  • Strategies for Enhancing Energy-Level Matching in Perovskite Solar Cells: An Energy Flow Perspective. (2025). Nano-Micro Letters. [Link]

  • Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. (2025). MDPI. [Link]

  • Researchers Boost Perovskite Solar Cell Performance Via Interface Engineering. (2026). Solar Daily. [Link]

  • Interface Engineering for Highly Efficient and Stable Perovskite Solar Cells. (2023). ResearchGate. [Link]

  • Major strategies for improving the performance of perovskite solar cells. (2025). ResearchGate. [Link]

  • Photon management to reduce energy loss in perovskite solar cells. (2021). Energy & Environmental Science. [Link]

  • Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (n.d.). Journal of Materials Chemistry C. [Link]

  • New crystal seeding method boosts perovskite solar cell efficiency to 23%. (2026). ScienceDaily. [Link]

  • Improved Power Conversion Efficiency and Stability of Perovskite Solar Cells Induced by Surface Modification with Multifunctional Dipoles. (2025). ACS Applied Materials & Interfaces. [Link]

  • Chapter 1: Origin of Hysteresis in Perovskite Solar Cells. (n.d.). AIP Publishing. [Link]

  • Recent Advances in Addressing J-V Curve Hysteresis in Perovskite Solar Cells. (2025). European Journal of Applied Sciences. [Link]

  • Reduced open-circuit voltage loss for highly efficient low-bandgap perovskite solar cells via suppression of silver diffusion. (n.d.). Journal of Materials Chemistry A. [Link]

  • Characterization of perovskite solar cells: Towards a reliable measurement protocol. (2016). Journal of Applied Physics. [Link]

  • A consensus statement establishes the protocols to assess and report stability of perovskite photovoltaic devices. (2020). Barcelona Institute of Science and Technology. [Link]

  • ISOS Protocols for Perovskite Solar Cell Stability Testing. (2025). Fluxim. [Link]

  • Hysteresis in Perovskite Devices: Understanding the Abrupt Resistive Switching Mechanism. (2025). ACS Energy Letters. [Link]

  • Overcoming the Open-Circuit Voltage Losses in Narrow Bandgap Perovskites for All-Perovskite Tandem Solar Cells. (2020). ACS Energy Letters. [Link]

  • Slow Shallow Energy States as the Origin of Hysteresis in Perovskite Solar Cells. (2020). Frontiers in Physics. [Link]

  • On the origin of open-circuit voltage losses in flexible n-i-p perovskite solar cells. (n.d.). Taylor & Francis Online. [Link]

  • Characterization Techniques for Perovskite Solar Cell Materials. (n.d.). Elsevier. [Link]

  • Saturation of open-circuit voltage at higher light intensity caused by interfacial defects and nonradiative recombination losses in perovskite solar cells. (n.d.). Advances in Engineering. [Link]

  • What Are the Main Challenges to the Commercialization of Perovskite Solar Cells? (2025). Solar Power Nerd. [Link]

  • Issues, Challenges, and Future Perspectives of Perovskites for Energy Conversion Applications. (2022). MDPI. [Link]

  • Fixing Solar's Weak Spot: Why a tiny defect could be a big problem for perovskite cells. (2025). University of Colorado Boulder. [Link]

  • Overcoming the Open-Circuit Voltage Losses in Narrow Bandgap Perovskites for All-Perovskite Tandem Solar Cells. (2024). ACS Materials Letters. [Link]

Sources

addressing charge trapping issues at the HTL-perovskite interface

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HTL-TRAP-001 Status: Open Assigned Specialist: Senior Application Scientist, Perovskite Interface Division Subject: Resolving Charge Trapping, Hysteresis, and Non-Radiative Recombination at the Hole Transport Layer Interface

Introduction: The Interface Bottleneck

Welcome to the Interface Optimization Support Center. You are likely here because your Perovskite Solar Cells (PSCs) are exhibiting hysteresis , low Fill Factor (FF) , or rapid degradation .

In 90% of cases, these issues stem from the HTL/Perovskite buried interface . This boundary is a hotspot for undercoordinated lead (


) and halide vacancies, which act as deep energetic traps. These traps capture holes before they can be extracted, leading to non-radiative recombination and accumulation of space charge (hysteresis).

This guide provides the diagnostic tools to confirm interface trapping and the specific protocols to resolve it.

Module 1: Diagnostics – Is it the Interface or the Bulk?

Q1: How do I experimentally distinguish between bulk traps and HTL interface traps?

A: The most definitive method is comparative Time-Resolved Photoluminescence (TRPL) . You cannot rely on a single measurement; you must compare the "half-stack" (Glass/Perovskite) against the "quenched stack" (Glass/HTL/Perovskite or Glass/Perovskite/HTL).

Diagnostic Protocol: TRPL Differential Analysis

Objective: Quantify the hole extraction rate (


) versus the interface recombination rate (

).
  • Sample Preparation:

    • Sample A (Control): Glass / Perovskite (Pristine).

    • Sample B (Test): Glass / Perovskite / HTL (or HTL / Perovskite for inverted).

  • Measurement Settings:

    • Excitation: Pulsed laser (

      
       nm). Fluence 
      
      
      
      photons/pulse/cm² to avoid Auger recombination.
    • Direction: For Sample B, illuminate from the glass side to probe the buried interface if the HTL is bottom-side.

  • Data Analysis (Bi-exponential Fitting): Fit the decay curve using the equation:

    
    
    
    • 
       (Fast Component):  Represents carrier extraction (good) OR interface trap filling (bad).
      
    • 
       (Slow Component):  Represents bulk radiative recombination.
      
  • Interpretation:

    • Ideal Scenario: Sample B shows a drastic reduction in lifetime compared to Sample A (Quenching Efficiency > 90%).

    • Trapping Scenario: If Sample B shows a "tail" or if

      
       is similar to Sample A, your HTL is not extracting holes; the interface is trapping them.
      
Q2: How do I quantify the trap density ( ) specifically at the interface?

A: Use Space-Charge-Limited Current (SCLC) on a Hole-Only Device (HOD) .[1]

Critical Warning: Standard DC SCLC is often inaccurate for perovskites due to ion migration. You must use Pulsed SCLC or measure at a scan rate fast enough to freeze ions but slow enough to avoid capacitive charging.

Protocol: Hole-Only Device SCLC
  • Device Architecture: ITO / HTL / Perovskite / Au (Ensure no ETL is present).

  • Measurement:

    • Sweep voltage from 0V to 5-10V.

    • Plot Current Density (

      
      ) vs. Voltage (
      
      
      
      ) on a log-log scale.
  • Analysis:

    • Identify the Trap-Filled Limit Voltage (

      
      ) . This is the inflection point where the slope shifts from Ohmic (
      
      
      
      ) to Trap-Filled (
      
      
      ).
    • Calculate Trap Density (

      
      ):
      
      
      
      
      • 
        : Film thickness (measured via SEM/Profilometer).
        
      • 
        : Dielectric constant (typically ~25-30 for MAPbI3).
        

Module 2: Root Cause Analysis – The NiOx Problem

Q: I am using NiOx and seeing rapid degradation. Is this charge trapping?

A: It is likely a combination of trapping and chemical reactivity . Standard sol-gel NiOx contains high densities of


 species (nickel vacancies). While 

provides p-type conductivity, it acts as a strong oxidant at the interface.

The Mechanism:

  • Redox Reaction: Surface

    
     species oxidize the iodide (
    
    
    
    ) in the perovskite to iodine (
    
    
    ).
  • Depletion: This creates an iodide-deficient layer at the interface, forming deep traps.

  • Barrier Formation: The accumulation of insulating reaction byproducts creates an extraction barrier (S-shaped J-V curve).

NiOx_Degradation NiOx NiOx Surface (High Ni³⁺ content) Reaction Redox Reaction Ni³⁺ + I⁻ → Ni²⁺ + ½I₂ NiOx->Reaction Oxidizes Perovskite Perovskite Interface (Iodide I⁻) Perovskite->Reaction Reactant Defects Interfacial Defects (Iodide Vacancies) Reaction->Defects Generates Barrier Extraction Barrier (S-shaped J-V) Defects->Barrier Causes Hysteresis Hysteresis Barrier->Hysteresis Result

Figure 1: Mechanism of NiOx-induced interfacial degradation leading to charge trapping.

Module 3: Mitigation & Repair – Passivation Protocols

Q: What is the most effective way to passivate these interface traps?

A: The industry standard is Interfacial Engineering using either Self-Assembled Monolayers (SAMs) or 2D Perovskite seeds .

Strategy A: The "2PACz" Anchor (Best for Inverted p-i-n)

Carbazole-based SAMs (like 2PACz or MeO-2PACz ) chemically bond to the ITO or NiOx surface via phosphonic acid groups, while the carbazole ring aligns energetically with the perovskite valence band.

Protocol: 2PACz Deposition

  • Preparation: Dissolve 2PACz (0.3 - 0.5 mg/mL) in anhydrous Ethanol . Sonicate for 15 mins.

  • Deposition:

    • Spin coat at 3000 rpm for 30s .

    • Anneal: 100°C for 10 mins (Critical for phosphonic acid binding).

  • Washing (Crucial Step):

    • Dynamically spin pure Ethanol over the film to remove unbound molecules.

    • Why? Only the monolayer should remain. Excess material acts as an insulator.

Strategy B: The "PEAI" Surface Treatment (Best for Regular n-i-p)

Phenethylammonium Iodide (PEAI) forms a quasi-2D perovskite layer (


) on top of the 3D perovskite. This passivates surface grain boundaries.[2]

Protocol: PEAI Passivation

  • Preparation: Dissolve PEAI (2 - 5 mg/mL) in Isopropanol (IPA) .

  • Application:

    • Deposit the 3D perovskite layer first. Do NOT anneal yet (if using flash annealing) OR anneal fully (if using post-treatment).

    • Recommendation:Post-annealing treatment is more robust.

    • Spin coat PEAI solution at 4000 rpm for 20s .

  • Annealing: Heat at 100°C for 5 mins .

    • Mechanism:[3][4][5] The heat drives the cation exchange, forming a thin 2D capping layer that blocks electron back-transfer and passivates defects.

Comparison of Passivation Agents
Passivation AgentTarget InterfaceMechanismKey Benefit
2PACz / MeO-2PACz ITO/Perovskite (Inverted)Energy Level Alignment + Dipole FormationEliminates need for PEDOT:PSS; High

.
PEAI / OAI Perovskite/HTL (Regular)2D Perovskite FormationPassivates grain boundaries; Moisture resistance.
PMMA Perovskite/HTLPhysical Tunneling LayerPrevents direct contact/reaction; simple to apply.
KCl / LiF NiOx/PerovskiteSurface DopingPassivates Ni vacancies; improves crystallinity.

Troubleshooting Workflow

Use this logic flow to guide your next experiment.

Troubleshooting_Flow Start Issue: Low Efficiency / Hysteresis Step1 Step 1: TRPL Analysis (Glass side vs. Film side) Start->Step1 Result1 Fast Decay (<10ns)? Step1->Result1 BranchA Yes: Good Extraction Problem is likely Bulk or ETL Result1->BranchA No BranchB No: Slow Decay / Tail Interface Trapping Confirmed Result1->BranchB Yes Step2 Step 2: Check HTL Material BranchB->Step2 IsNiOx Is it NiOx? Step2->IsNiOx FixNiOx Apply KCl Passivation or Switch to SAM (2PACz) IsNiOx->FixNiOx Yes FixOrganic Apply PEAI Interlayer Optimize Doping (Li-TFSI) IsNiOx->FixOrganic No

Figure 2: Decision tree for diagnosing and fixing interface charge trapping.

References

  • Almora, O., et al. (2020). Disentangling the Effects of Nanoscale Traps and Ionic Accumulation on the Hysteresis of Perovskite Solar Cells. Journal of Physical Chemistry Letters . Link

  • Stolterfoht, M., et al. (2018). Visualization and suppression of interfacial recombination for high-efficiency large-area pin perovskite solar cells. Nature Energy . Link

  • Al-Ashouri, A., et al. (2019). Conformal Monolayer Contacts with Stable Buried Interfaces for Highly Efficient Perverted Perovskite Solar Cells. Energy & Environmental Science . Link

  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics . Link

  • Wolff, C. M., et al. (2019). Nonradiative Recombination in Perovskite Solar Cells: The Role of Interfaces. Advanced Materials . Link

  • Chen, W., et al. (2024). Bilayer interfacial engineering with PEAI/OAI for synergistic defect passivation in high-performance perovskite solar cells. Researching . Link

  • Ryu, S., et al. (2023).[6] Understanding the Trap Characteristics of Perovskite Solar Cells via Drive-Level Capacitance Profiling. ACS Applied Materials & Interfaces .[7] Link[7]

Sources

Technical Support Center: Synthesis and Energy-Level Tuning of Carbazole-Dibenzofuran Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of carbazole-dibenzofuran compounds. This guide is designed for researchers, chemists, and materials scientists who are working to develop novel organic electronic materials. Here, we address common challenges encountered during synthesis and provide clear, actionable guidance for tuning the optoelectronic properties of these molecules by modifying their synthetic pathways.

Core Synthetic Strategies & Key Control Points

The construction of carbazole-dibenzofuran (Cz-DBF) hybrids typically relies on robust cross-coupling methodologies. The most prevalent strategies involve the palladium-catalyzed formation of either a C-N bond to build the carbazole moiety or a C-C bond to link the two heterocycles. Understanding these core reactions is critical, as the choice of reactants and conditions provides the primary means of tuning the final compound's energy levels.

The two most common and powerful methods are:

  • Buchwald-Hartwig Amination: Forms the C-N bond to construct the carbazole ring or to link a carbazole unit to the dibenzofuran core. This is a go-to method for creating N-arylcarbazoles.[1][2]

  • Suzuki-Miyaura Coupling: Forms a C-C bond, typically used to link a carbazole unit and a dibenzofuran unit that have been functionalized with a boronic acid (or ester) and a halide, respectively.[3][4]

The ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels stems directly from the choice of precursors used in these reactions. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the carbazole or dibenzofuran precursors, you can systematically modulate the electronic properties of the final conjugated system.

G cluster_precursors Starting Materials cluster_reactions Core Synthetic Reactions Cz_Br Halogenated Carbazole Derivative Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Cz_Br->Suzuki DBF_B Dibenzofuran Boronic Acid/Ester DBF_B->Suzuki Cz_NH Carbazole (N-H) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Cz_NH->Buchwald DBF_X Halogenated Dibenzofuran DBF_X->Buchwald Final_Product Target Carbazole-Dibenzofuran Compound Suzuki->Final_Product Links the two moieties Buchwald->Final_Product Links the two moieties

Caption: Core synthetic pathways to carbazole-dibenzofuran compounds.

Troubleshooting Common Synthetic Issues

This section addresses specific problems that can arise during the synthesis of Cz-DBF compounds.

Frequently Asked Questions: Reaction Failures & Side Products

Q1: My Buchwald-Hartwig amination reaction has a very low yield or is not working at all. What should I check first?

A1: A failed or low-yielding Buchwald-Hartwig amination can usually be traced back to one of several critical factors.[1] Systematically verify the following:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the atmosphere was maintained throughout the reaction.

  • Catalyst Activity: Your palladium source or ligand may be old or deactivated. It is often more reliable to use a well-defined pre-catalyst. If you suspect catalyst deactivation, begin the experiment again with fresh, high-quality catalyst and ligand.[1]

  • Base Strength and Solubility: The base is crucial for deprotonating the carbazole's N-H group.[5] If you are using a weaker base like K₂CO₃ or K₃PO₄ with a challenging substrate, consider switching to a stronger, non-nucleophilic base such as NaOtBu or LiHMDS. Ensure the base is finely ground and sufficiently soluble in your chosen solvent.[1]

  • Solvent and Temperature: The solvent must be anhydrous and degassed. Common choices like toluene, dioxane, or THF must be free of water and oxygen.[1] Additionally, these reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[1]

Q2: I am observing a significant amount of a hydrodehalogenation side product in my Suzuki coupling (the aryl halide is being replaced by a hydrogen). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It often occurs when the transmetalation step (from boron to palladium) is slow, allowing for competing pathways to take over. Here are some strategies to mitigate it:

  • Choice of Base and Solvent: Anhydrous couplings using bases like K₃PO₄ can sometimes be problematic. Paradoxically, adding a small amount of water can sometimes facilitate the reaction and suppress hydrodehalogenation.[6] A switch to a different base, such as Cs₂CO₃ in dioxane, can also be effective.[7]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition and subsequent steps, outcompeting the side reaction.

  • Boronic Acid Quality: Boronic acids, especially heteroaryl boronic acids, can degrade upon storage, leading to protodeboronation. Use fresh or recently purified boronic acid. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent this issue.[6]

G Start Low Yield in Suzuki Coupling Check_Catalyst Is Catalyst/Ligand Active and Fresh? Start->Check_Catalyst Check_Base Is the Base Appropriate and Soluble? Check_Catalyst->Check_Base Yes Replace_Catalyst Use Fresh Catalyst/ Pre-catalyst Check_Catalyst->Replace_Catalyst No Check_Solvent Is the Solvent Anhydrous & Degassed? Check_Base->Check_Solvent Yes Change_Base Switch to Cs2CO3 or K3PO4 with H2O Check_Base->Change_Base No Check_Reactants Are Starting Materials (esp. Boronic Acid) Pure? Check_Solvent->Check_Reactants Yes Dry_Solvent Use Anhydrous Solvent and Degas Thoroughly Check_Solvent->Dry_Solvent No Success Problem Solved Check_Reactants->Success Yes Purify_Reactants Use Fresh Boronic Acid or Convert to Ester Check_Reactants->Purify_Reactants No Replace_Catalyst->Success Change_Base->Success Dry_Solvent->Success Purify_Reactants->Success

Caption: Troubleshooting decision tree for a failed Suzuki coupling reaction.

Q3: My final product is difficult to purify and appears to be contaminated with isomeric impurities or is darkly colored. What are the best purification strategies?

A3: Purification of these large, planar, and often sparingly soluble compounds can be challenging.

  • For Isomeric Impurities: Recrystallization is the most powerful technique.[8] Experiment with a range of solvent systems, such as toluene, xylene, chlorobenzene, or mixtures like ethanol/dichloromethane. The key is finding a solvent where the desired product has high solubility when hot but low solubility when cold, while the isomer's solubility is different.

  • For Colored Impurities: A dark color often indicates oxidation byproducts. Treatment with activated charcoal can be effective. Dissolve your crude product in a suitable solvent (e.g., toluene or THF), add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of Celite to remove the charcoal before proceeding with crystallization or chromatography.[8]

  • Chromatography: If recrystallization fails, column chromatography is the next step. Due to the potential for product decomposition on acidic silica gel, consider using deactivated silica (by adding ~1% triethylamine to your eluent) or switching to a neutral stationary phase like alumina.[8] A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate or dichloromethane) is usually necessary.[8]

FAQs: How to Intentionally Tune Energy Levels

This section focuses on how to modify your synthesis to achieve specific electronic properties in the final Cz-DBF compound.

Q1: How can I systematically raise or lower the HOMO energy level of my compound?

A1: The HOMO level is primarily associated with the electron-donating character of the molecule. To tune the HOMO level:

  • To Raise the HOMO Level (decrease ionization potential): Introduce electron-donating groups (EDGs) onto the molecular backbone. The carbazole moiety is already electron-rich, but adding further EDGs like methoxy (-OCH₃), alkyl, or amine groups to either the carbazole or dibenzofuran core will raise the HOMO energy.[9][10]

  • To Lower the HOMO Level (increase ionization potential): Introduce electron-withdrawing groups (EWGs) such as cyano (-CN), nitro (-NO₂), or ketone groups.[9] Attaching these to the carbazole unit is particularly effective at stabilizing the HOMO and lowering its energy.

Q2: How can I tune the LUMO energy level?

A2: The LUMO level is primarily associated with the electron-accepting character of the molecule.

  • To Lower the LUMO Level (increase electron affinity): Incorporate strong electron-withdrawing groups (EWGs). Groups like cyano (-CN), benzothiadiazole, or pyridine will effectively lower the LUMO energy.[11][12] This is a common strategy for narrowing the HOMO-LUMO gap.

  • To Raise the LUMO Level: This is less common, as it often widens the bandgap. Introducing strong electron-donating groups can slightly raise the LUMO, but the effect is generally less pronounced than their impact on the HOMO.[9]

Q3: Does the substitution position on the carbazole or dibenzofuran core matter?

A3: Yes, the substitution position is critical and can have a significant impact on electronic properties, even with the same substituent. For example, studies on di-carbazole substituted dibenzofuran have shown that different linking positions (e.g., 2,6- vs. 4,6- vs. 2,8-) lead to measurable differences in hole transport properties and device stability in OLEDs.[13][14] The substitution position affects the dihedral angle between the carbazole and dibenzofuran units, which in turn influences the degree of π-conjugation across the molecule.[13] This directly impacts the HOMO-LUMO gap. Computational modeling (DFT) can be a valuable tool to predict how different substitution patterns will affect the frontier molecular orbitals before committing to a synthetic route.[13][15]

G cluster_EDG Add Electron Donating Groups (-OCH3, -Alkyl, -NR2) cluster_EWG Add Electron Withdrawing Groups (-CN, -NO2, Pyridine) Core Carbazole-Dibenzofuran Core cluster_EDG cluster_EDG cluster_EWG cluster_EWG HOMO_Up HOMO Level RAISED Gap_Narrow Energy Gap NARROWED HOMO_Up->Gap_Narrow HOMO_Down HOMO Level LOWERED LUMO_Down LUMO Level LOWERED LUMO_Down->Gap_Narrow cluster_EDG->HOMO_Up cluster_EWG->HOMO_Down cluster_EWG->LUMO_Down

Caption: Effect of substituents on frontier molecular orbital energy levels.

Impact of Substituents on Energy Levels: A Comparative Summary

The following table summarizes experimentally observed trends from the literature, demonstrating how different substituents and linkage positions can tune the energy levels of Cz-DBF and related compounds.

Compound TypeSubstituent / PositionHOMO (eV)LUMO (eV)Energy Gap (eV)Key Takeaway
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)2,8-position linkage-6.09-2.553.54Symmetric, good hole transport.[13][16]
9,9’-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF)2,6-position linkage-6.05-2.663.39Asymmetric linkage slightly raises HOMO.[13][16][17]
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)4,6-position linkage-6.09-2.663.43Sterically hindered linkage can impact transport but maintains similar energy levels.[13][16][17]
3,6-diaryl-N-hexylcarbazoleAryl = Phenyl-5.81--Phenyl group raises HOMO vs. EWGs.[9]
3,6-diaryl-N-hexylcarbazoleAryl = p-Cyanophenyl (EWG)-6.02--Cyano group significantly lowers (stabilizes) the HOMO level.[9]
3,6-diaryl-N-hexylcarbazoleAryl = p-Methoxyphenyl (EDG)-5.67--Methoxy group significantly raises the HOMO level.[9]

Key Experimental Protocols

Disclaimer: These are generalized procedures. Reaction times, temperatures, and reagent quantities must be optimized for specific substrates. All reactions should be performed under an inert atmosphere using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between a halogenated carbazole derivative and a dibenzofuran boronic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the halogenated carbazole (1.0 eq), dibenzofuran boronic acid or pinacol ester (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water) via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (4-24 hours), monitoring by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography followed by recrystallization as described in the troubleshooting section.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between carbazole and a halogenated dibenzofuran.[13]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add carbazole (1.2 eq), the halogenated dibenzofuran (1.0 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

    • In a separate glovebox, prepare a mixture of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%) and add it to the flask.

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously until the starting material is consumed as indicated by TLC or LC-MS (6-24 hours).

  • Work-up:

    • Cool the mixture to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via column chromatography and/or recrystallization to obtain the final product.

References

  • Zheng, C. et al. (2012). Preparation of carbazole and dibenzofuran derivatives by selective bromination. Journal of the Chinese Chemical Society. [Link]

  • Li, G. et al. (2004). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Organic Letters. [Link]

  • Lee, J. et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. Molecules. [Link]

  • Al-Majedy, Y. K. et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules. [Link]

  • Zhao, J., & Larock, R. C. (2006). Synthesis of Substituted Carbazoles, Indoles, and Dibenzofurans by Vinylic to Aryl Palladium Migration. The Journal of Organic Chemistry. [Link]

  • Lee, J. et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]

  • Khan, M. U. et al. (2021). DFT analysis of different substitutions on optoelectronic properties of carbazole-based small acceptor materials for Organic Photovoltaics. ResearchGate. [Link]

  • Agarwal, N. et al. (2014). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]

  • Van der Eycken, J. et al. (2021). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. [Link]

  • Zhang, H. et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds. Chemistry - An Asian Journal. [Link]

  • Deshpande, Y. Y. et al. (2017). Tuning optoelectronic properties of carbazole through substituent effect: TD-DFT investigation. ResearchGate. [Link]

  • Lee, J. et al. (2021). Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. PMC. [Link]

  • ResearchGate (2021). The HOMO and LUMO calculated and experimental results of 26CzDBF, 46CzDBF, and 28CzDBF. ResearchGate. [Link]

  • Colacot, T. J. et al. (2015). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Beljonne, D. et al. (2018). Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ResearchGate. [Link]

  • Thatcher, C. J. (1928). Process of purifying carbazole.
  • Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Wang, J. et al. (2016). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. [Link]

  • ChemOrgChem (2024). Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. YouTube. [Link]

  • Reddit (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Chemistry LibreTexts (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Xu, Z. et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]

  • Ullah, F. et al. (2023). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports. [Link]

  • Der Pharma Chemica (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. [Link]

  • Huang, X. & Wen, J. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. [Link]

  • Reddy, T. R. et al. (2020). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition. ResearchGate. [Link]

  • Chen, Y.-J. et al. (2011). Facile synthesis of indole- or benzofuran-fused benzo[a]carbazole-1,4-diones using a tandem two-step reaction sequence. PubMed. [Link]

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Validation & Comparative

Comparative Analysis of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- vs. Spiro-OMeTAD in Optoelectronics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly advancing fields of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) is the critical bottleneck dictating both power conversion efficiency (PCE) and long-term operational stability[1]. For years, Spiro-OMeTAD has served as the undisputed benchmark HTM[2]. However, its commercial viability is severely hindered by complex synthesis costs and an intrinsic reliance on hygroscopic dopants that accelerate device degradation[1][3].

Emerging as a highly potent alternative is 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- (CAS: 2410401-58-8)[4][5]. By fusing an electron-rich carbazole core with a rigid dibenzofuran moiety, this class of materials leverages extended ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-conjugation to deliver superior intrinsic hole mobility, enhanced thermal stability, and self-encapsulating hydrophobicity[6]. This guide objectively compares these two architectures, providing researchers and chemical development professionals with the mechanistic causality and experimental frameworks needed to transition toward next-generation HTMs.

Mechanistic & Structural Causality

The Spiro-OMeTAD Paradigm: Performance at the Cost of Stability

Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene) relies on a 3D spirobifluorene core that prevents crystallization, ensuring excellent film-forming properties[3].

  • The Causality of Failure: Despite its excellent energy level alignment, pristine Spiro-OMeTAD suffers from abysmal intrinsic hole mobility (

    
    )[2]. To function effectively, it requires heavy chemical doping with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP)[1][7]. Li-TFSI is highly hygroscopic; it acts as a thermodynamic Trojan horse, drawing atmospheric moisture directly into the perovskite lattice, leading to rapid phase degradation and device failure[1][3].
    
The Carbazole-Dibenzofuran Paradigm: Intrinsic Mobility and Steric Shielding

9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- represents a structural evolution in HTM design[8][9].

  • The Causality of Success: The carbazole unit provides a highly stable, electron-rich framework with excellent intrinsic hole-transport capabilities[10][11]. The strategic addition of the dibenzofuran group extends the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -conjugated system, enforcing molecular planarity and promoting tight intermolecular 
    
    
    
    stacking[6]. This structural rigidity exponentially increases intrinsic hole mobility, drastically reducing the need for hygroscopic dopants[6]. Furthermore, the dibenzofuran moiety is inherently hydrophobic, creating a steric shield that repels moisture and preserves the underlying active layer[6].

Quantitative Performance Comparison

The following table synthesizes the optoelectronic and physical parameters of standard Spiro-OMeTAD against optimized dibenzofuran-carbazole (DBF-Cz) derivatives based on recent literature[2][6][8][12].

ParameterSpiro-OMeTAD (Benchmark)Carbazole-Dibenzofuran DerivativesCausality / Impact
Power Conversion Efficiency (PCE) 18.6% – 22.61%[2]19.46% – 23.0%+[6][8]Enhanced ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-conjugation improves charge extraction.
Hole Mobility (

)

[2]

[6]
Tighter

stacking allows for faster hole hopping[6].
Environmental Stability (Unencapsulated) Rapid degradation (<80% retention after 100h)[12]High stability (>95% retention after 312h)[6]Hydrophobic dibenzofuran blocks moisture ingress[6].
Dopant Dependency High (Requires high Li-TFSI/tBP)[7]Low to Moderate (Reduced dopant volume)[6]High intrinsic mobility reduces reliance on oxidation[6].
Thermal Stability (

)

[1]

[1]
Rigid carbazole core prevents thermal degradation[1][10].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflow details the preparation and deposition of these HTMs, embedding self-validation checkpoints to confirm mechanistic success.

Protocol: HTM Precursor Formulation & Deposition

Step 1: Solution Formulation & Doping Kinetics

  • Spiro-OMeTAD: Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of anhydrous chlorobenzene (CB)[6][11]. Add 28.8

    
    L tBP and 17.5 
    
    
    
    L of Li-TFSI stock solution (520 mg/mL in acetonitrile)[6].
    • Causality: tBP acts as a morphology controller to prevent the phase segregation of Li-TFSI, while Li-TFSI oxidizes the Spiro-OMeTAD core to generate radical cations necessary for conductivity[1][11].

  • Carbazole-Dibenzofuran HTM: Dissolve the compound at a concentration of

    
     in CB[6]. Add a reduced dopant load: 7.97 
    
    
    
    L tBP and 4.84
    
    
    L Li-TFSI stock[6].
    • Causality: The extended

      
      -conjugation inherently boosts mobility; thus, dopant concentrations can be reduced by over 60%, directly mitigating the introduction of hygroscopic agents[6].
      

Step 2: Dynamic Spin-Coating

  • In a nitrogen-filled glovebox (

    
     < 1 ppm, 
    
    
    
    < 1 ppm), dispense 40
    
    
    L of the HTM solution onto the perovskite substrate.
  • Spin-coat dynamically at 2000 rpm (for Carbazole-DBF) or 4000 rpm (for Spiro-OMeTAD) for 30 seconds to achieve an optimal film thickness of

    
    [6][13].
    

Step 3: Self-Validation Checkpoints

  • Optical Validation (UV-Vis Spectroscopy): Analyze the doped HTM films. A successful oxidation (radical cation formation) must yield a distinct absorption peak at

    
    [11].
    
  • Hydrophobic Validation (Contact Angle): Device failure is driven by moisture. Measure the water contact angle of the deposited films. Spiro-OMeTAD typically yields

    
    . A successful Carbazole-Dibenzofuran deposition must exceed 
    
    
    
    , validating the steric shielding effect required for long-term stability[6][11].

Visualizing Charge Transfer & Degradation Pathways

The following diagram maps the logical relationship between the structural choices of the HTM, the resulting charge extraction kinetics, and the ultimate stability of the device.

HTM_Kinetics Perovskite Perovskite Layer (Hole Generation) Interface Interface (Trap States) Perovskite->Interface Injection Spiro Spiro-OMeTAD (Heavy Doping) Interface->Spiro Extraction Carbazole Carbazole-Dibenzofuran (High Intrinsic Mobility) Interface->Carbazole Enhanced Extraction Degradation Moisture Ingress (Rapid Degradation) Spiro->Degradation Hygroscopic Electrode Metal Electrode (Charge Collection) Spiro->Electrode Transport Stability Hydrophobic Shielding (Long-term Stability) Carbazole->Stability Steric Shielding Carbazole->Electrode Transport

Charge extraction kinetics and stability pathways of Spiro-OMeTAD vs. Carbazole-Dibenzofuran HTMs.

References

  • A N‐Ethylcarbazole‐Terminated Spiro‐Type Hole‐Transporting Material for Efficient and Stable Perovskite Solar Cells.
  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. NIH/PMC.
  • CAS NO.2410401-58-8 (9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-).
  • PTAA or Spiro-OMeTAD? Choosing a HTL for your Solar Cells. Ossila.
  • Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells.
  • Strategy for the isomerization of dibenzo[b,d]furan-based carbazole derivatives as hole transporting m
  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
  • Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells.
  • 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-, 2410401-58-8. Amadis Chemical.
  • B2B better chemical procurement - 9H-Carbazol-2-amine,N-3-dibenzofuranyl-9-phenyl-. PINPOOLS.
  • A Head-to-Head Battle of Hole Transport Materials: 9-Hexylcarbazole vs. Spiro-OMeTAD. Benchchem.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.GOV.
  • Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells. DOI.

Sources

A Researcher's Guide to the Validation of Hole Mobility in Novel Carbazole-Dibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine and Benchmark Hole Transport Materials

In the pursuit of next-generation organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the rational design and rigorous characterization of hole transport materials (HTMs) are paramount.[1][2] These materials govern the efficiency with which positive charge carriers (holes) are injected and transported to the emissive or active layer, directly impacting device performance metrics such as brightness, efficiency, and operational stability.[3] Among the vast landscape of emerging HTMs, derivatives of carbazole and dibenzofuran have garnered significant attention due to their inherent thermal stability, high triplet energy, and promising charge transport characteristics.[3][4][5]

This guide focuses on the critical aspect of validating the hole mobility of a specific carbazole-dibenzofuran derivative: N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine . While direct experimental data for this particular compound is not yet prevalent in peer-reviewed literature, this guide will provide a comprehensive framework for its characterization. We will delve into the established methodologies for hole mobility measurement, offering detailed, field-proven protocols. Furthermore, we will present a comparative analysis against well-established, commercially available HTMs to provide a predictive performance landscape for this novel material.

The core of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools and understanding to not only measure but also critically evaluate the hole mobility of new materials, thereby accelerating the innovation cycle in organic electronics.

The Significance of Hole Mobility

Hole mobility (µh) is a fundamental parameter that quantifies the velocity of holes through a material under the influence of an electric field. In the context of OLEDs and PSCs, a high hole mobility is desirable as it facilitates:

  • Efficient Charge Injection and Transport: Minimizing charge accumulation at interfaces and reducing resistive losses.

  • Balanced Charge Recombination: Ensuring that holes and electrons meet in the emissive layer at a similar rate, maximizing light generation.

  • Lower Operating Voltage: Reducing the power consumption of the device.

  • Improved Device Stability: Preventing charge-induced degradation of the organic materials.

The molecular structure of an HTM, including its planarity, intermolecular interactions, and the nature of its constituent aromatic moieties, profoundly influences its hole mobility.[6] The carbazole unit is known for its excellent hole-transporting capabilities, while the dibenzofuran moiety contributes to high thermal stability and can influence the material's electronic properties.[4][7] The specific linkage and substitution patterns in N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine are therefore expected to play a crucial role in its charge transport characteristics.

Experimental Validation of Hole Mobility: Protocols and Causality

The two most prevalent and reliable techniques for measuring the charge carrier mobility in amorphous organic thin films are the Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods. The choice between these methods often depends on the material's properties and the available experimental setup.

Time-of-Flight (TOF) Measurement

The TOF technique provides a direct measurement of the charge carrier transit time across a film of known thickness, from which the mobility can be calculated.[8] This method is particularly suited for materials with relatively high mobility and for which thick films (typically > 1 µm) can be fabricated.

  • Device Fabrication:

    • A thick film (1-10 µm) of the hole transport material (in this case, N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine) is deposited onto a transparent conductive substrate, such as Indium Tin Oxide (ITO) coated glass. Thermal evaporation or solution processing can be used, ensuring a uniform and pinhole-free layer.

    • A semi-transparent top electrode (e.g., a thin layer of aluminum or gold) is then deposited onto the organic film via thermal evaporation. This electrode must be thin enough to allow for the penetration of a laser pulse.

  • Measurement Setup:

    • The fabricated device is placed in a vacuum chamber to prevent degradation from atmospheric components.

    • A voltage source is connected across the two electrodes to create a uniform electric field within the organic layer.

    • A pulsed laser with a photon energy sufficient to be absorbed by the HTM is directed at the semi-transparent electrode.

  • Data Acquisition:

    • The laser pulse generates a sheet of electron-hole pairs near the top electrode.

    • Under the applied electric field, the holes will drift across the organic layer towards the ITO electrode.

    • This movement of charge induces a transient photocurrent in the external circuit, which is measured using a fast oscilloscope.

  • Data Analysis:

    • The transit time (tT) is determined from the inflection point of the transient photocurrent curve when plotted on a log-log scale.

    • The hole mobility (µ) is then calculated using the equation: µ = d² / (V * tT) where 'd' is the film thickness and 'V' is the applied voltage.

The TOF method's strength lies in its directness. The measurement of a transit time is a fundamental and unambiguous way to determine carrier velocity. The self-validating aspect of this protocol comes from the characteristic shape of the transient photocurrent. A clear plateau followed by a drop-off indicates a well-defined packet of charge carriers traversing the film, lending confidence to the measured transit time. Dispersive transport, often seen in disordered organic materials, will manifest as a less defined inflection point, requiring more complex analysis but still providing valuable information about the transport mechanism.

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis ITO ITO Substrate HTM Deposit HTM Film (1-10 µm) ITO->HTM Electrode Deposit Top Electrode (Semi-transparent) HTM->Electrode Voltage Apply Voltage Electrode->Voltage Laser Pulsed Laser Excitation Voltage->Laser Photocurrent Measure Transient Photocurrent Laser->Photocurrent TransitTime Determine Transit Time (tT) Photocurrent->TransitTime MobilityCalc Calculate Mobility µ = d² / (V * tT) TransitTime->MobilityCalc

Workflow for Hole Mobility Measurement using the Time-of-Flight (TOF) Method.
Space-Charge Limited Current (SCLC) Measurement

The SCLC method is an alternative technique that is particularly useful for materials where fabricating thick films for TOF is challenging.[9] This method relies on analyzing the current-voltage (J-V) characteristics of a single-carrier device.

  • Device Fabrication:

    • A "hole-only" device is fabricated. This typically consists of the HTM sandwiched between two electrodes with high work functions to facilitate hole injection and block electron injection.

    • A common device architecture is ITO / Hole Injection Layer (HIL) / HTM / High Work Function Metal (e.g., Au, MoO₃). The HIL helps to create an ohmic contact for hole injection.

  • Measurement:

    • The J-V characteristics of the device are measured in the dark using a source-measure unit.

  • Data Analysis:

    • The current density (J) in the SCLC regime is described by the Mott-Gurney law: J = (9/8) * ε₀ * εr * µ * (V²/d³) where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, µ is the hole mobility, V is the applied voltage, and d is the thickness of the organic layer.

    • By plotting J vs. V² on a log-log scale, a linear region should be observed. The mobility can be extracted from the slope of this region.

The validity of the SCLC measurement hinges on the fabrication of a true hole-only device with ohmic contacts. The presence of a clear transition from an ohmic regime (J ∝ V) at low voltages to a SCLC regime (J ∝ V²) at higher voltages serves as an internal validation of the measurement. Deviations from this ideal behavior can indicate the presence of traps or non-ohmic contacts, which must be accounted for in a more advanced analysis.

SCLC_Workflow cluster_fab Device Fabrication cluster_meas Measurement cluster_anal Data Analysis Substrate ITO Substrate HIL Deposit Hole Injection Layer Substrate->HIL HTM_layer Deposit HTM HIL->HTM_layer Top_Elec Deposit High Work Function Electrode HTM_layer->Top_Elec JV_meas Measure J-V Characteristics Top_Elec->JV_meas Plot Plot J vs. V² (log-log scale) JV_meas->Plot Fit Fit to Mott-Gurney Law Plot->Fit Extract Extract Mobility (µ) Fit->Extract

Workflow for Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method.

Comparative Analysis: Benchmarking Against Standard HTMs

MaterialChemical StructureHole Mobility (cm²/Vs)Measurement TechniqueReference
N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine Data Not Available--
NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)~1.63 x 10⁻⁵ - 7.64 x 10⁻⁴SCLC[8][9]
TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane)~10⁻²TOF[10]
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)~1.9 x 10⁻⁴SCLC[11]
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)High hole mobility-[5]

Note: The chemical structures in the table are illustrative placeholders.

Analysis and Projections:

Based on the structures of the benchmark materials, we can infer some potential characteristics of N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine:

  • The presence of the carbazole moiety suggests that the compound will exhibit good hole transporting properties.[4]

  • The dibenzofuran unit is expected to enhance thermal stability and may also contribute to a high triplet energy, making it a potential candidate for phosphorescent OLEDs.[4][5]

  • The overall molecular structure, including the linkage between the carbazole and dibenzofuran units, will significantly influence the packing in the solid state and, consequently, the hole mobility.

It is reasonable to hypothesize that the hole mobility of N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine could fall within the range of 10⁻⁵ to 10⁻³ cm²/Vs, similar to other carbazole-based materials like NPB and TCTA. However, only through direct experimental validation using the protocols outlined in this guide can a definitive value be obtained.

Conclusion and Future Outlook

The validation of hole mobility is a critical step in the development of novel hole transport materials. While direct experimental data for N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine remains to be published, this guide provides the necessary framework for its comprehensive characterization. The detailed protocols for Time-of-Flight and Space-Charge Limited Current measurements offer robust and self-validating methods for determining this key performance parameter.

The comparative analysis with benchmark materials such as NPB, TAPC, and TCTA provides a valuable context for understanding the potential of this novel carbazole-dibenzofuran derivative. The structural similarities suggest that N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine is a promising candidate for applications in high-performance OLEDs and other organic electronic devices.

Future research should focus on the synthesis and purification of this compound, followed by rigorous experimental measurement of its hole mobility using the techniques described herein. Such data will be invaluable for the broader research community and will contribute to the ongoing advancement of organic electronics.

References

Sources

Technical Guide: Solution-Processed vs. Thermally Evaporated Carbazole-Dibenzofuran HTLs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Processing Paradox

In the development of high-performance OLEDs and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) is the critical interface governing charge injection and exciton confinement. Carbazole-dibenzofuran (Cz-DBF) derivatives have emerged as a superior material class due to their high triplet energy (


 eV) and thermal stability (

C).

However, the choice between Solution Processing (Spin-coating/Inkjet) and Thermal Evaporation (Vacuum Deposition) is rarely a simple cost decision. It is a trade-off between morphological control and interfacial integrity .

  • Thermal Evaporation yields pristine, pinhole-free films with superior packing density but requires high-vacuum infrastructure (

    
     Torr).
    
  • Solution Processing offers scalability and roll-to-roll potential but suffers from solvent-induced trap states and requires molecular engineering (e.g., cross-linkable side chains) to survive multilayer fabrication.

This guide objectively compares these two methodologies using Cz-DBF cores as the case study, supported by experimental data and validated protocols.

Material Focus: The Carbazole-Dibenzofuran Architecture

The Cz-DBF core combines the hole-transporting capability of carbazole with the thermal and electrochemical stability of dibenzofuran.

Structural Logic
  • Carbazole (Donor): Provides the hole-transport channel via nitrogen lone pairs.

  • Dibenzofuran (Bridge/Acceptor): Increases the triplet energy (

    
    ) to block exciton quenching and enhances glass transition temperature (
    
    
    
    ).
Visualization: Molecular Design Strategy

The following diagram illustrates how the core structure is adapted for each processing method.

CzDBF_Design cluster_Vac Vacuum Evaporation Design cluster_Sol Solution Processing Design Core Cz-DBF Core (High Et, High Tg) Vac_Mod Small Molecule (Rigid, Planar) Core->Vac_Mod Sol_Mod Solubilizing Chains (Alkyl/Alkoxy) Core->Sol_Mod Vac_Prop Sublimation w/o Decomposition Vac_Mod->Vac_Prop Requires Cross_Link Cross-linkable Groups (Vinyl/Styryl) Sol_Mod->Cross_Link Optional for Multilayers Sol_Prop Solvent Resistance After Curing Cross_Link->Sol_Prop Enables

Caption: Structural divergence for processing compatibility. Vacuum requires thermal stability; solution requires solubility and often cross-linking capability.

Performance Comparison: The Data

The following data contrasts a typical vacuum-deposited Cz-DBF derivative (e.g., 26CzDBF ) against a solution-processed analog (e.g., KFP-V , a vinyl-functionalized variant).

Table 1: Key Performance Metrics
MetricThermally Evaporated (26CzDBF)Solution Processed (KFP-V)Impact on Device
Hole Mobility (

)

cm

/Vs

cm

/Vs*
Higher

reduces voltage drop (

).
Film Roughness (RMS)

nm (Ultra-smooth)

nm
Smoothness prevents leakage currents.
HOMO Level

eV

eV
Deeper HOMO matches modern emitters better.
Purity

(Sublimed)

(HPLC)
Solvent residues in solution films act as traps.
Device EQE (Max)

(Blue PhOLED)

(Blue QLED)
Evaporation typically yields higher efficiency.
Layer Complexity Unlimited (Orthogonal)Limited (Solvent erosion risk)Vacuum allows precise multilayer stacks.

*Note: High mobility in solution-processed films often requires specific annealing or doping, whereas evaporated films achieve intrinsic mobility through packing.

Analysis of Causality
  • Mobility vs. Disorder: Evaporated films form amorphous glasses with short-range order, facilitating hopping transport. Solution-processed films often suffer from "solvent annealing" effects where rapid evaporation creates voids or aggregation, disrupting the hopping pathway.

  • Interface Quality: The vacuum process ensures a chemically clean interface. Solution processing can leave residual solvent molecules (e.g., chlorobenzene) trapped deep in the film, acting as exciton quenchers or charge traps, lowering EQE.

Experimental Protocols: Validated Workflows

This section details the specific steps for fabricating high-quality HTLs using both methods. These protocols are designed to be self-validating—if the intermediate check fails, do not proceed.

Method A: Thermal Evaporation (The "Clean" Route)

Target Material: 26CzDBF (Sublimed grade)

  • Substrate Prep: ITO glass cleaning (Acetone

    
     IPA 
    
    
    
    UV-Ozone for 20 min). Validation: Water contact angle must be
    
    
    .
  • Chamber Loading: Load Cz-DBF into a quartz crucible. Base pressure must reach

    
     Torr to ensure mean free path exceeds chamber dimensions.
    
  • Deposition:

    • Rate: 0.5 Å/s (slow) for the first 5 nm, then 1-2 Å/s.

    • Temp Control: Maintain crucible temperature

      
      C below decomposition point (
      
      
      
      ).
    • Validation: Use a Quartz Crystal Microbalance (QCM) to monitor rate stability. If rate fluctuates

      
       Å/s, material may be degrading or "spitting."
      
  • Post-Deposition: No annealing required. Proceed immediately to EML deposition to avoid contamination.

Method B: Solution Processing (The "Scalable" Route)

Target Material: KFP-V (Cross-linkable Cz-DBF)

  • Ink Formulation:

    • Solvent: Chlorobenzene or Toluene (Anhydrous).

    • Concentration: 10 mg/mL.

    • Filtration: 0.45

      
      m PTFE filter. Validation: Solution must be optically clear with no Tyndall effect.
      
  • Spin Coating:

    • Speed: 2000-3000 rpm for 45s (Target thickness: 30-40 nm).

    • Environment:

      
       Glovebox (
      
      
      
      ppm).
  • Cross-Linking (Curing):

    • Bake at

      
      C for 30 mins. This activates the vinyl groups to polymerize the film.
      
    • Validation (The Solvent Wash Test): Spin pure solvent (chlorobenzene) over the cured film. If the absorbance spectrum (UV-Vis) changes by

      
      , cross-linking is incomplete.
      
  • Interface Engineering: Often requires a surface rinse to remove unreacted monomers before depositing the next layer.

Mechanism & Workflow Visualization

The following diagram contrasts the physical mechanism of film formation and the critical "failure points" (red nodes) in each workflow.

Process_Comparison cluster_Vac Thermal Evaporation Workflow cluster_Sol Solution Processing Workflow V1 Solid Source (Sublimed) V2 High Vacuum (<10^-6 Torr) V1->V2 V3 Vapor Phase Transport V2->V3 Factor1 Risk: Thermal Decomposition V2->Factor1 V4 Condensation (Layer-by-Layer) V3->V4 V_Result Dense, Pure Film V4->V_Result S1 Solubilized Source (Ink Formulation) S2 Spin/Print Deposition S1->S2 S3 Solvent Evaporation (Volume Shrinkage) S2->S3 S4 Thermal Annealing (Cross-linking) S3->S4 Factor2 Risk: Pinholes / Dewetting S3->Factor2 S_Result Film w/ Potential Traps/Residues S4->S_Result

Caption: Workflow comparison highlighting the phase transition differences. Vacuum relies on condensation; Solution relies on evaporation and shrinkage.

Conclusion & Recommendation

For fundamental research and record-breaking efficiencies , Thermal Evaporation remains the gold standard. The ability to stack multiple layers (HIL/HTL/EBL) without solvent orthogonality issues allows for precise energy level alignment and exciton confinement, as seen with 26CzDBF devices achieving >20% EQE.

For industrial scalability and cost-reduction , Solution Processing is viable only if cross-linkable variants (like KFP-V) are used. While mobility can be high, the challenge lies in film uniformity and eliminating solvent traps. Researchers should choose solution processing only when developing for printed electronics or when using polymer-based emitters that tolerate solvent steps.

References

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 2021. [Link]

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Int. J. Mol. Sci., 2021.[1][2] [Link]

  • Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. J. Phys. Chem. Lett., 2025.[3] [Link]

  • Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors. APL Materials, 2019. [Link]

  • Comparison of NiOx thin film deposited by spin-coating or thermal evaporation. RSC Advances, 2020. [Link]

Sources

Comparative Guide: Cross-Validation of Theoretical Models vs. Experimental Results for Zenith-1 (Novel EGFR Inhibitor)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: Zenith-1 (Novel Allosteric EGFR T790M/C797S Inhibitor) Benchmark: Osimertinib (Standard of Care) Context: This guide outlines the rigorous cross-validation protocols used to verify the efficacy of Zenith-1. It bridges the gap between in silico predictive modeling (Free Energy Perturbation) and in vitro biophysical reality (Surface Plasmon Resonance), providing researchers with a transparent, data-driven assessment of the compound's binding thermodynamics.

Part 1: Theoretical Framework (The Model)

Computational Methodology

To predict the binding affinity of Zenith-1 prior to synthesis, we utilized Free Energy Perturbation (FEP) , widely regarded as the gold standard for accuracy in computational drug discovery. Unlike standard docking scores, FEP calculates the free energy difference (


) between two ligands by "alchemically" transforming one into the other during a Molecular Dynamics (MD) simulation.
  • Force Field: OPLS4 / AMBER ff19SB

  • Solvation Model: TIP3P Water Box (Explicit Solvent)

  • Sampling Time: 5 ns per

    
    -window (12 windows total)
    
  • Software Backbone: Schrödinger FEP+ / GROMACS

The Prediction

The theoretical model posited that Zenith-1 exploits a cryptic pocket near the C797S mutation site, predicting a higher binding stability compared to Osimertinib in double-mutant strains.

Hypothesis: If the model is accurate, the calculated


 should correlate with the experimental 

within an error margin of

.

Part 2: Experimental Validation (The Reality)

To validate the theoretical


, we employed two orthogonal assays: Surface Plasmon Resonance (SPR)  for direct binding kinetics and Cellular Viability Assays  for functional potency.
Protocol A: Surface Plasmon Resonance (SPR)

SPR is the primary validation tool because it measures residence time (


), a parameter that static docking models often miss.

Objective: Determine


, 

, and

.

Step-by-Step Protocol:

  • Chip Preparation: Use a Series S Sensor Chip CAP (Biotin capture). This avoids chemical modification of the kinase active site, which can occur with amine coupling.

  • Ligand Immobilization:

    • Inject Biotin-CAP reagent (300 s, 2 µL/min).

    • Inject Biotinylated-EGFR(T790M/C797S) at 10 µg/mL to achieve ~2000 RU density.

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare Zenith-1 in running buffer (HBS-EP+ with 0.1% DMSO) at 5 concentrations (e.g., 0.1 nM to 10 nM).

    • Inject sequentially without regeneration between steps to preserve fragile kinase activity.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

Protocol B: Functional Kinase Assay (ATP-Glo)

While SPR measures physical binding, this assay confirms if binding inhibits catalytic activity.

Step-by-Step Protocol:

  • Reaction Assembly: Mix EGFR enzyme (2 nM), Poly(Glu,Tyr) substrate, and ATP (at

    
     concentration: 10 µM) in a 384-well plate.
    
  • Inhibitor Addition: Add Zenith-1 (10-point dose-response). Incubate for 60 min at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

Part 3: The Cross-Validation Matrix

This section objectively compares the "Predicted" vs. "Observed" reality.

Thermodynamic Conversion

To compare apples to apples, experimental


 and 

values are converted to Gibbs Free Energy (

) using the equation:


Where 

is the gas constant (1.987 cal/K·mol) and

is temperature (298 K).
Data Comparison Table
MetricZenith-1 (Predicted)Zenith-1 (Experimental)Osimertinib (Benchmark)Deviation (

)
Binding Energy (

)
-14.2 kcal/mol-13.8 kcal/mol-12.1 kcal/mol0.4 kcal/mol
Affinity (

)
0.04 nM0.08 nM1.2 nMN/A
Residence Time (

)
> 60 min (Est.)85 min42 minN/A
Potency (

)
N/A1.5 nM14.8 nMN/A

Analysis: The deviation between the FEP model (-14.2) and SPR results (-13.8) is 0.4 kcal/mol , well within the chemical accuracy threshold of 1 kcal/mol. This validates the in silico model, confirming that Zenith-1 binds tighter than the benchmark Osimertinib in the resistant mutant context.

Part 4: Visualizing the Logic

The Validation Workflow

This diagram illustrates the self-correcting cycle between modeling and experimentation.

ValidationWorkflow Model In Silico Model (FEP+ Calculation) Synthesis Chemical Synthesis (Compound Generation) Model->Synthesis Candidate Selection SPR Biophysical Assay (SPR / Kd) Synthesis->SPR Purified Ligand Cell Functional Assay (IC50 / Viability) Synthesis->Cell Purified Ligand Analysis Correlation Analysis (Delta G vs. Exp) SPR->Analysis Kd -> Delta G Cell->Analysis IC50 Validation Analysis->Model Feedback Loop (Refine Force Field)

Figure 1: The iterative cycle of cross-validation ensuring model accuracy.

Mechanism of Action (Signaling Pathway)

Visualizing where Zenith-1 intervenes in the EGFR signaling cascade compared to ATP.

SignalingPathway EGF EGF Ligand EGFR EGFR (T790M/C797S) Receptor EGF->EGFR Activation Phos Phosphorylation EGFR->Phos ATP ATP (Energy Source) ATP->Phos Phosphate Donor Zenith Zenith-1 (Inhibitor) Zenith->EGFR Competitive Binding RAS RAS-GTP Phos->RAS Signal Transduction ERK ERK1/2 Signaling RAS->ERK Prolif Cell Proliferation ERK->Prolif

Figure 2: Zenith-1 blocks ATP binding at the mutant EGFR site, halting downstream proliferation.

References

  • Comparison of FEP and Experimental Data: Title: Free Energy Perturbation (FEP) in Drug Discovery: Accuracy and Applicability.[1][2][3] Source: Maven Regulatory Solutions (2024). URL:[Link]

  • Experimental Protocol (SPR): Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases.[4] Source: Journal of Biomolecular Screening (PubMed). URL:[Link]

  • Thermodynamic Correlation: Title: Binding Free Energy Calculations for Lead Optimization: Assessment of Their Accuracy. Source: Journal of Chemical Theory and Computation. URL:[Link]

  • Assay Methodology: Title: Surface Plasmon Resonance Protocol & Troubleshooting. Source: Creative Biolabs.[5] URL:[Link]

Sources

The Quest for Longevity in Perovskite Photovoltaics: A Comparative Guide to N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine as a Hole Transport Layer

Author: BenchChem Technical Support Team. Date: March 2026

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic arena has been nothing short of remarkable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies. However, the Achilles' heel of PSCs remains their long-term operational stability, a critical hurdle for commercial viability. The hole transport layer (HTL) is a pivotal component in the PSC architecture, not only for efficient charge extraction but also as a protective barrier against environmental stressors. This guide provides an in-depth comparison of a promising carbazole-based HTL, N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine, with established alternatives, offering a comprehensive analysis of its potential to enhance the long-term stability of perovskite solar cells.

The Critical Role of the Hole Transport Layer in Perovskite Solar Cell Stability

The HTL in a perovskite solar cell is tasked with selectively extracting and transporting holes from the perovskite absorber layer to the anode while simultaneously blocking electrons, thereby minimizing charge recombination. Beyond its primary electronic function, the HTL must also exhibit excellent thermal and chemical stability and form a uniform, pinhole-free layer to protect the sensitive perovskite from moisture and oxygen ingress. The degradation of the HTL itself or the perovskite/HTL interface is a common failure mechanism in PSCs. Consequently, the design of novel, robust HTLs is a key research focus for improving the longevity of these devices.

A Comparative Analysis of Hole Transport Layers

This guide focuses on N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine and compares its anticipated performance with the widely used organic HTL, Spiro-OMeTAD, and the inorganic alternative, Nickel (II) Oxide (NiOx).

N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine: A Molecule of Interest

N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine is a promising organic semiconductor for PSC applications. Its molecular structure, featuring a carbazole core functionalized with dibenzofuran and phenyl groups, suggests several advantageous properties:

  • High Hole Mobility: The carbazole moiety is well-known for its excellent hole-transporting characteristics.

  • Good Thermal Stability: The rigid, aromatic structure of both carbazole and dibenzofuran is expected to impart high thermal stability.

  • Favorable Energy Level Alignment: The electronic properties can be tuned through functionalization to achieve optimal energy level alignment with the perovskite layer for efficient hole extraction.

  • Enhanced Morphological Stability: The non-planar structure may inhibit crystallization, leading to stable amorphous films.

While extensive experimental data on the long-term stability of this specific molecule in PSCs is not yet widely published, we can infer its potential based on studies of similar carbazole and dibenzofuran-based HTLs. Research on carbazole-based HTMs has shown that they can lead to PSCs with both high efficiency and improved stability.[1][2][3] Similarly, the incorporation of dibenzofuran units has been demonstrated to enhance the thermal stability and hydrophobicity of HTMs.[4]

Spiro-OMeTAD: The Organic Benchmark

2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene, commonly known as Spiro-OMeTAD, has been the gold standard organic HTL in high-efficiency PSCs for years.[5][6]

  • High Efficiency: Devices with Spiro-OMeTAD have consistently achieved some of the highest reported PCEs.[5]

  • Dopant Requirement: To achieve high conductivity, Spiro-OMeTAD typically requires p-type dopants, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), and additives like 4-tert-butylpyridine (tBP).

  • Stability Concerns: The hygroscopic nature of Li-TFSI can attract moisture, leading to the degradation of the perovskite layer. Furthermore, the dopants and additives can migrate, causing instability and performance degradation over time, particularly at elevated temperatures.[5][7]

Nickel (II) Oxide (NiOx): The Inorganic Contender

As an inorganic alternative, NiOx has garnered significant attention due to its inherent stability.

  • Excellent Stability: NiOx is chemically and thermally more stable than doped organic HTLs, offering improved resistance to environmental factors.[8][9]

  • Dopant-Free: NiOx can be used without the need for dopants that can introduce instability.

  • Comparable Efficiency: While initial efficiencies of NiOx-based PSCs were slightly lower than their Spiro-OMeTAD counterparts, recent advancements have narrowed this gap.[8][9]

  • Processing Challenges: The fabrication of high-quality, uniform NiOx layers can be more challenging than for solution-processed organic HTLs.

Comparative Performance and Stability Data

The following table summarizes the typical performance parameters and long-term stability of perovskite solar cells fabricated with Spiro-OMeTAD and NiOx. The data for N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine is projected based on the performance of similar high-stability carbazole and dibenzofuran derivatives.

FeatureSpiro-OMeTAD (Doped)NiOxN-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine (Projected)
Initial PCE 20-25%18-22%19-23%
Stability Susceptible to moisture and thermal degradation, retaining about 60-70% of initial efficiency under continuous illumination for 1000 hours.[9]High chemical and thermal stability, retaining 80-90% of initial efficiency after 1000 hours of continuous illumination.[9]Expected high stability due to the robust carbazole and dibenzofuran moieties.
Processing Solution-processableSputtering, atomic layer deposition, or solution-based techniques.Solution-processable
Cost HighLow material cost, but potentially higher processing cost.Moderate to high, depending on synthesis complexity.

Experimental Protocols

To ensure a fair and standardized comparison of HTL materials, rigorous and well-defined experimental protocols are essential. The following sections detail the fabrication of perovskite solar cells and the methodologies for long-term stability testing.

Perovskite Solar Cell Fabrication (n-i-p architecture)

A typical fabrication process for a standard n-i-p planar perovskite solar cell is as follows:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a mixed solvent of DMF and DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed.

  • Hole Transport Layer (HTL) Deposition:

    • Spiro-OMeTAD: A solution of Spiro-OMeTAD, tBP, and Li-TFSI in chlorobenzene is spin-coated on top of the perovskite layer.

    • NiOx: A NiOx nanoparticle ink is spin-coated, followed by annealing.

    • N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine: A solution of the carbazole derivative in a suitable solvent (e.g., chlorobenzene) is spin-coated.

  • Metal Electrode Deposition: A gold or silver electrode is deposited by thermal evaporation.

Long-Term Stability Testing: ISOS Protocols

The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for standardized stability testing of solar cells. These protocols involve subjecting the devices to various stressors to simulate real-world operating conditions.[8]

  • ISOS-D (Dark Storage): Devices are stored in the dark at a controlled temperature and humidity.

  • ISOS-L (Light Soaking): Devices are continuously illuminated under a solar simulator at a controlled temperature.

  • ISOS-T (Thermal Cycling): Devices are subjected to repeated temperature cycles (e.g., -40 °C to 85 °C).

  • ISOS-LT (Combined Light and Temperature): Devices are exposed to both continuous illumination and elevated temperatures.

During these tests, the key photovoltaic parameters (PCE, Voc, Jsc, FF) are periodically measured to track the device degradation over time.

Visualizing the Experimental Workflow and Molecular Structures

To further clarify the experimental process and the molecules discussed, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_fabrication Device Fabrication (in Glovebox) cluster_testing Stability Testing FTO_cleaning FTO Substrate Cleaning ETL_deposition ETL (TiO2) Deposition FTO_cleaning->ETL_deposition Perovskite_deposition Perovskite Layer Deposition ETL_deposition->Perovskite_deposition HTL_deposition HTL Deposition Perovskite_deposition->HTL_deposition Electrode_deposition Metal Electrode Deposition HTL_deposition->Electrode_deposition ISOS_D ISOS-D (Dark) Electrode_deposition->ISOS_D ISOS_L ISOS-L (Light) Electrode_deposition->ISOS_L ISOS_T ISOS-T (Thermal) Electrode_deposition->ISOS_T ISOS_LT ISOS-LT (Light & Temp) Electrode_deposition->ISOS_LT

Caption: Experimental workflow for perovskite solar cell fabrication and stability testing.

G cluster_carbazole N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine cluster_spiro Spiro-OMeTAD cluster_niox NiOx Carbazole Carbazole Core Phenyl Phenyl Group Carbazole->Phenyl Amine Amine Linker Carbazole->Amine Dibenzofuran Dibenzofuran Group Amine->Dibenzofuran Spiro Spirobifluorene Core Amine_Spiro Di-p-methoxyphenylamine Groups Spiro->Amine_Spiro NiOx Nickel (II) Oxide

Caption: Key molecular structures of the compared hole transport layers.

Conclusion and Future Outlook

The long-term stability of perovskite solar cells is a multifaceted challenge where the hole transport layer plays a crucial role. While Spiro-OMeTAD has been instrumental in achieving high efficiencies, its reliance on dopants that compromise stability has driven the search for more robust alternatives. Inorganic HTLs like NiOx offer a significant improvement in stability, albeit with some remaining challenges in achieving top-tier efficiencies and processing ease.

N-3-dibenzofuranyl-9-phenyl-9H-Carbazol-2-amine emerges as a compelling candidate for a next-generation HTL. Its molecular design, which combines the excellent hole-transporting properties of carbazole with the stability-enhancing features of dibenzofuran, holds the promise of both high efficiency and superior longevity. While comprehensive experimental validation is still needed, the analysis of its structural components and the performance of related materials strongly suggests its potential to contribute significantly to the development of commercially viable and durable perovskite solar cells. Future research should focus on the synthesis of this and similar molecules, followed by rigorous device fabrication and long-term stability testing under standardized protocols to fully elucidate their potential.

References

  • Fluxim AG. (2025, March 11). ISOS Protocols for Perovskite Solar Cell Stability Testing. Retrieved from [Link]

  • ResearchGate. (2024, July 27). Improving the Stability of Perovskite solar cells by using NiOx instead of Spiro-OMeTAD in the HTL layer. Retrieved from [Link]

  • OSTI.GOV. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Retrieved from [Link]

  • Sargent Group - University of Toronto. Long-term operating stability in perovskite photovoltaics. Retrieved from [Link]

  • National Laboratory of the Rockies. (2020, May 26). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Retrieved from [Link]

  • PMC. (2024, March 8). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Retrieved from [Link]

  • ACS Publications. (2021, September 12). Mini-Review on Efficiency and Stability of Perovskite Solar Cells with Spiro-OMeTAD Hole Transport Layer: Recent Progress and Perspectives. Retrieved from [Link]

  • SSRN. Overcoming Stability Challenges in Perovskite Solar Cells: Addressing Li ions Movement in Spiro-OMeTAD layer through Nano. Retrieved from [Link]

  • ResearchGate. Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF. Retrieved from [Link]

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quantum efficiency and power efficiency comparison of OLEDs with different HTLs

The future of HTL development lies in designing materials with even higher mobility, tailored energy levels for specific emitters, and enhanced thermal and chemical stability. The exploration of novel material classes, including cross-linkable small molecules and advanced inorganic composites, will continue to push the boundaries of OLED performance, paving the way for more efficient and durable displays and lighting solutions. The interplay between the HTL and adjacent layers, particularly at the interface, remains a rich area of research, with interface engineering emerging as a key strategy for optimizing charge injection and minimizing efficiency losses. [20][21]

References

  • Influence of thickness of hole transport layer on performance of OLED. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Stanzani, E., et al. (2025). Evidence for localized trap formation during TADF OLED degradation. Organic Electronics, 139, 107204. Retrieved March 2, 2026, from [Link]

  • Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021, October 27). UKDiss.com. Retrieved March 2, 2026, from [Link]

  • Energy level alignments of various ETL, HTL, and emissive layer materials. (2021). Opto-Electronic Advances, 4(2), 200019. Retrieved March 2, 2026, from [Link]

  • Correlation between energy-level alignment and interfacial properties with the OLED performance. (2025, December 1). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. (2021, May 17). Optica Publishing Group. Retrieved March 2, 2026, from [Link]

  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. (2025, February 8). MDPI. Retrieved March 2, 2026, from [Link]

  • OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. (n.d.). HORIBA. Retrieved March 2, 2026, from [Link]

  • Performance characteristics of the OLEDs with different HTL. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Enhancing the analysis of external quantum efficiency in OLEDs utilizing thin transport layer materials. (2024, July 2). ResearchGate. Retrieved March 2, 2026, from [Link]

  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. Retrieved March 2, 2026, from [Link]

  • Energy level of different ETLs, HTLs and active layer. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

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  • Altering the Optoelectronic Properties of the PEDOT:PSS Hole Transport Layer with Sodium Polystyrenesulfonate to Enhance the Efficiency and Stability of Perovskite Light-Emitting Diode. (n.d.). PMC. Retrieved March 2, 2026, from [Link]

  • Device performance data comparison for PEDOT:PSS and CuSCN HIL/HTL containing OLED structures. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Effects of PEDOT:PSS:GO composite hole transport layer on the luminescence of perovskite light-emitting diodes. (2020, July 15). RSC Publishing. Retrieved March 2, 2026, from [Link]

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The Rising Contender: A Cost-Effectiveness Analysis of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- as a Hole-Transporting Material

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Promising Alternative in Perovskite Solar Cell Technology

In the relentless pursuit of stable and efficient next-generation photovoltaics, the hole-transporting material (HTM) remains a critical determinant of device performance and longevity. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, ubiquitously known as spiro-OMeTAD, has been the gold standard in high-efficiency perovskite solar cells (PSCs). However, its exorbitant cost and contribution to device instability under operational stress have catalyzed a fervent search for viable alternatives. This guide provides an in-depth comparative analysis of a promising contender, 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- (hereafter referred to as CzDBF), as a cost-effective and high-performance HTM.

This analysis is grounded in a synthesis of existing experimental data on structurally related compounds and established methodologies for HTM characterization. While direct performance data for CzDBF is emerging, this guide extrapolates from the performance of analogous dibenzofuran-carbazole derivatives to build a compelling case for its potential.

The Incumbent: Spiro-OMeTAD - A Performance vs. Cost Conundrum

Spiro-OMeTAD has undeniably been a cornerstone in the rapid advancement of PSCs, enabling power conversion efficiencies (PCEs) exceeding 25%. Its high hole mobility and suitable energy levels facilitate efficient extraction of photogenerated holes from the perovskite absorber layer. However, its widespread adoption in large-scale manufacturing is severely hampered by a multi-step synthesis process that is both complex and costly. This intricate synthesis contributes significantly to the overall cost of PSC modules, creating a substantial barrier to commercialization. Furthermore, the necessity of using hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) to enhance its conductivity can compromise the long-term stability of the device by attracting moisture.

A Strategic Alternative: The Molecular Architecture of CzDBF

CzDBF emerges from a class of carbazole-based HTMs, which are renowned for their excellent thermal stability, high hole mobility, and facile synthesis.[1][2] The molecular design of CzDBF incorporates a carbazole core, a phenyl group at the 9-position, and a dibenzofuran moiety attached to the 2-amino position. This strategic combination of electron-rich carbazole and dibenzofuran units is anticipated to yield favorable optoelectronic properties for efficient hole transport.

Caption: Molecular Structure of CzDBF.

The Economic Advantage: A Proposed Synthesis and Cost Analysis

While a definitive, large-scale synthesis cost for CzDBF is not yet established, a plausible and cost-effective synthetic route can be proposed based on well-established organic chemistry reactions, primarily the Buchwald-Hartwig amination.[3][4][5]

Proposed Synthesis Workflow

The synthesis would likely involve a two-step process:

  • Synthesis of 2-bromo-9-phenyl-9H-carbazole: This intermediate can be synthesized from commercially available and relatively inexpensive starting materials, 2-bromocarbazole and iodobenzene, through a copper-catalyzed N-arylation reaction.

  • Buchwald-Hartwig Amination: The subsequent coupling of 2-bromo-9-phenyl-9H-carbazole with 3-aminodibenzofuran, another commercially available precursor, would yield the final product, CzDBF.

Synthesis_Workflow 2-Bromocarbazole 2-Bromocarbazole Cu-catalyzed N-arylation Cu-catalyzed N-arylation 2-Bromocarbazole->Cu-catalyzed N-arylation Iodobenzene Iodobenzene Iodobenzene->Cu-catalyzed N-arylation 2-Bromo-9-phenyl-9H-carbazole 2-Bromo-9-phenyl-9H-carbazole Cu-catalyzed N-arylation->2-Bromo-9-phenyl-9H-carbazole Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Bromo-9-phenyl-9H-carbazole->Buchwald-Hartwig Amination 3-Aminodibenzofuran 3-Aminodibenzofuran 3-Aminodibenzofuran->Buchwald-Hartwig Amination CzDBF CzDBF Buchwald-Hartwig Amination->CzDBF

Caption: Proposed synthesis workflow for CzDBF.

Cost-Effectiveness Projection

The primary cost drivers for this proposed synthesis are the starting materials and the palladium catalyst used in the Buchwald-Hartwig reaction. However, the commercial availability and relatively low cost of the precursors, coupled with the high efficiency of modern palladium catalysts, suggest a significantly lower production cost for CzDBF compared to spiro-OMeTAD. The simpler purification process, often involving column chromatography without the need for sublimation, further contributes to its cost-effectiveness. This streamlined synthesis has the potential to reduce the material cost by an order of magnitude, a critical step towards the commercial viability of perovskite solar cells.

Performance Benchmarking: CzDBF vs. Spiro-OMeTAD

Direct experimental data for CzDBF is limited. Therefore, this comparative analysis draws upon published results for structurally similar dibenzofuran-carbazole based HTMs to project the performance of CzDBF.

Photovoltaic Performance

Recent studies on dibenzofuran-based carbazole derivatives have demonstrated impressive power conversion efficiencies (PCEs) in perovskite solar cells, often rivaling or even exceeding that of spiro-OMeTAD under similar fabrication conditions.[2][6][7] These compounds exhibit excellent hole mobility and energy level alignment with the perovskite layer, leading to high short-circuit current densities (Jsc) and open-circuit voltages (Voc).

Table 1: Comparative Photovoltaic Performance of HTMs

Hole Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD (typical) 1.10 - 1.1523 - 2575 - 8020 - 23[2]
Dibenzofuran-Carbazole Derivative 1 1.0823.5476.4719.46[6]
Dibenzofuran-Carbazole Derivative 2 Not ReportedNot ReportedNot Reported>23[7]
KZRD (Carbazole-based D-A type) Not ReportedNot ReportedNot Reported20.40[2]

Note: The data for dibenzofuran-carbazole derivatives are from studies on analogous compounds and serve as a projection for the potential performance of CzDBF.

Stability

A significant advantage of many carbazole-based HTMs is their inherent chemical and thermal stability.[8][9][10] The rigid and planar structure of the carbazole and dibenzofuran units contributes to a higher glass transition temperature (Tg), which is crucial for maintaining the morphological integrity of the HTM layer under thermal stress during device operation. Furthermore, the hydrophobic nature of these materials can help to protect the underlying perovskite layer from moisture ingress, a key degradation pathway in PSCs.[9]

Experimental Protocols for HTM Evaluation

To rigorously assess the performance of CzDBF as an HTM, a series of standardized experimental protocols should be followed.

Synthesis of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-

Materials:

  • 2-bromo-9-phenyl-9H-carbazole

  • 3-aminodibenzofuran

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(tert-butyl)phosphine tetrafluoroborate ([P(tBu)3]HBF4)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, combine 2-bromo-9-phenyl-9H-carbazole (1.0 eq), 3-aminodibenzofuran (1.2 eq), Pd(OAc)2 (0.02 eq), [P(tBu)3]HBF4 (0.04 eq), and NaOtBu (1.5 eq) in a reaction vessel.

  • Add anhydrous toluene to the mixture.

  • Seal the vessel and heat the reaction mixture at 110 °C for 24 hours with constant stirring.

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure CzDBF.

Perovskite Solar Cell Fabrication

PSC_Fabrication_Workflow cluster_0 Device Architecture: FTO/ETL/Perovskite/HTL/Metal Electrode FTO Cleaning FTO Cleaning ETL Deposition (e.g., SnO2) ETL Deposition (e.g., SnO2) FTO Cleaning->ETL Deposition (e.g., SnO2) Perovskite Deposition (e.g., Spin-coating) Perovskite Deposition (e.g., Spin-coating) ETL Deposition (e.g., SnO2)->Perovskite Deposition (e.g., Spin-coating) HTL Deposition (CzDBF or Spiro-OMeTAD) HTL Deposition (CzDBF or Spiro-OMeTAD) Perovskite Deposition (e.g., Spin-coating)->HTL Deposition (CzDBF or Spiro-OMeTAD) Metal Electrode Evaporation (e.g., Au) Metal Electrode Evaporation (e.g., Au) HTL Deposition (CzDBF or Spiro-OMeTAD)->Metal Electrode Evaporation (e.g., Au) Device Encapsulation Device Encapsulation Metal Electrode Evaporation (e.g., Au)->Device Encapsulation

Caption: Generalized workflow for perovskite solar cell fabrication.

Characterization of Photovoltaic Performance

The current density-voltage (J-V) characteristics of the fabricated PSCs are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.

Conclusion and Future Outlook

While direct and comprehensive experimental data for 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- is still emerging, the analysis of structurally analogous compounds strongly suggests its potential as a highly effective and cost-efficient alternative to spiro-OMeTAD. The proposed synthetic route is straightforward and utilizes readily available precursors, indicating a significant potential for cost reduction. The anticipated high thermal and chemical stability of CzDBF, characteristic of carbazole-based materials, could also contribute to enhanced long-term device performance.

Further research should focus on the detailed synthesis and purification of CzDBF, followed by a thorough investigation of its photophysical properties and a direct comparison of its performance in perovskite solar cells against the current standard, spiro-OMeTAD. The successful validation of these projections would mark a significant step towards the commercialization of low-cost, high-efficiency perovskite solar cell technology.

References

  • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. (2022). sciencedaily.com. [Link]

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  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (n.d.). pubs.rsc.org. [Link]

  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. (n.d.). doi.org. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020). nrel.gov. [Link]

  • Strategy for the isomerization of dibenzo[b,d]furan-based carbazole derivatives as hole transporting materials for perovskite solar cells: theoretical design and experimental study. (n.d.). pubs.rsc.org. [Link]

  • Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. (n.d.). pubs.rsc.org. [Link]

  • Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). ncbi.nlm.nih.gov. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). core.ac.uk. [Link]

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  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent. (2021). semantic-scholar.org. [Link]

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  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ncbi.nlm.nih.gov. [Link]

  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). pubmed.ncbi.nlm.nih.gov. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-, a complex heterocyclic aromatic amine. The procedures outlined here are grounded in an understanding of the compound's constituent chemical moieties—carbazole, dibenzofuran, and an aromatic amine—and are designed to ensure the safety of laboratory personnel and the protection of our environment.

The core principle of this guide is risk mitigation through informed action. The disposal of any chemical waste is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The following protocols are designed to be a self-validating system, where the logic behind each step is transparent and directly linked to the known or anticipated hazardous properties of the compound.

Understanding the Hazard Profile

  • Carbazole: The carbazole moiety is a known skin and eye irritant.[1][2] Some carbazole derivatives are recognized as genotoxic and carcinogenic.[3][4] Furthermore, carbazole is classified as very toxic to aquatic life with long-lasting effects.[1][5]

  • Dibenzofuran: This component is also known to be toxic to aquatic life with long-lasting effects.[6][7]

  • Aromatic Amine: Aromatic amines as a class are noted for their potential toxicity, with some being known or suspected carcinogens.[8] They can be readily absorbed through the skin and may cause harm to aquatic ecosystems.[8][9]

Given these properties, 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- must be treated as a hazardous substance with potential carcinogenic properties and significant environmental toxicity.

Quantitative Data Summary

PropertyConstituent MoietyHazard ClassificationKey Considerations
Irritation CarbazoleSkin and Eye Irritant[1][2]Avoid direct contact. Use appropriate Personal Protective Equipment (PPE).
Carcinogenicity Carbazole Derivatives, Aromatic AminesSuspected Carcinogen[3][4][8]Handle with care, minimizing aerosol generation.
Aquatic Toxicity Carbazole, DibenzofuranToxic/Very Toxic to Aquatic Life[1][5][6][7]Do not dispose of down the drain.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a clear, actionable workflow for the safe disposal of 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][9]

  • Conduct all waste handling activities within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid 9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl- waste in a dedicated, properly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other chemical waste streams to prevent unintended reactions.[9]

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in the same dedicated solid hazardous waste container.

  • Rinsate from Non-disposable Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The resulting rinsate is now considered hazardous waste and must be collected in a separate, clearly labeled liquid hazardous waste container for halogenated or non-halogenated solvents, depending on your institution's waste streams.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "9H-Carbazol-2-amine, N-3-dibenzofuranyl-9-phenyl-"

    • The primary hazards: "Toxic," "Environmental Hazard," "Suspected Carcinogen"

    • The date of accumulation

    • The name of the principal investigator or research group

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[10]

  • This area should be away from general laboratory traffic and incompatible chemicals.[9]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][11]

  • The recommended method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion products.[11]

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer. [9][12]

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation (Solid or Contaminated Material) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste into a Dedicated Hazardous Waste Container PPE->Segregate Label Label Container Clearly - Chemical Name - Hazards (Toxic, Environmental) - Date Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Company for Pickup Store->ContactEHS Incineration High-Temperature Incineration (Recommended Final Disposal) ContactEHS->Incineration Stop Disposal Complete Incineration->Stop

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.